molecular formula C9H14ClNO2 B1520308 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride CAS No. 1221725-65-0

2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Cat. No.: B1520308
CAS No.: 1221725-65-0
M. Wt: 203.66 g/mol
InChI Key: JTRQYTLFYKMXNA-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-7-8-1-3-9(4-2-8)12-6-5-11;/h1-4,11H,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQYTLFYKMXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-65-0
Record name 2-[4-(aminomethyl)phenoxy]ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-Depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a bifunctional molecule of interest in chemical synthesis and drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes its chemical properties, outlines a strategic approach to its synthesis and characterization, and discusses its potential applications as a versatile chemical intermediate.

Core Molecular Attributes and Physicochemical Properties

This compound is a primary amine and a primary alcohol, featuring a phenoxy ether linkage. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a variety of reaction conditions.

Chemical Identity
IdentifierValueSource
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride[1]
CAS Number 1221725-65-0[1]
Molecular Formula C₉H₁₄ClNO₂[1]
Molecular Weight 203.66 g/mol [1]
Canonical SMILES C1=CC(=CC=C1CN)OCCO.Cl[1]
InChI Key JTRQYTLFYKMXNA-UHFFFAOYSA-N[1]
Computed Physicochemical Data

The following properties are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in physiological environments.

PropertyValueSource
Topological Polar Surface Area 55.5 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Synthesis Strategy: A Mechanistic Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the hydrochloride salt, followed by the reduction of the aminomethyl group to a nitrile, and finally, the disconnection of the ether bond.

G Target 2-[4-(Aminomethyl)phenoxy]ethan-1-ol HCl Intermediate1 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Target->Intermediate1 HCl Addition Intermediate2 2-(4-Cyanophenoxy)ethan-1-ol Intermediate1->Intermediate2 Nitrile Reduction (e.g., LiAlH₄, H₂/Raney Ni) StartingMaterial1 4-Hydroxybenzonitrile Intermediate2->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 2-Chloroethanol Intermediate2->StartingMaterial2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis of 2-(4-Cyanophenoxy)ethan-1-ol

  • Rationale: This reaction forms the key C-O ether bond. 4-Hydroxybenzonitrile is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

  • Procedure:

    • To a solution of 4-hydroxybenzonitrile in a polar aprotic solvent (e.g., DMF or acetonitrile), add an equimolar amount of a base such as potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add 1.1 equivalents of 2-chloroethanol to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-cyanophenoxy)ethan-1-ol.

Step 2: Reduction of the Nitrile to a Primary Amine

  • Rationale: The cyano group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation is an alternative that avoids the handling of pyrophoric reagents.

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-3 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(4-cyanophenoxy)ethan-1-ol in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[4-(aminomethyl)phenoxy]ethan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: The free base is converted to its hydrochloride salt to improve stability and water solubility.

  • Procedure:

    • Dissolve the crude 2-[4-(aminomethyl)phenoxy]ethan-1-ol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield this compound as a stable solid.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectra for this compound are not publicly available, this section outlines the standard protocols and expected results.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Confirmation Synthesis Final Product NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR FTIR Spectroscopy Synthesis->IR HPLC HPLC-UV/MS Synthesis->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • Aromatic protons on the disubstituted benzene ring, likely appearing as two doublets in the δ 6.8-7.5 ppm region.

    • A singlet for the benzylic protons (-CH₂-NH₃⁺) around δ 4.0 ppm.

    • Triplets for the two methylene groups of the ethoxy chain (-O-CH₂-CH₂-OH), likely in the δ 3.5-4.2 ppm range.

    • A broad signal for the amine (NH₃⁺) and hydroxyl (OH) protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms. Expected chemical shifts include:

    • Four signals for the aromatic carbons between δ 115-160 ppm.

    • A signal for the benzylic carbon around δ 45 ppm.

    • Two signals for the ethoxy carbons around δ 60-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.

  • N-H Stretch: A broad band in the 3000-3300 cm⁻¹ region, characteristic of the primary ammonium salt.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Sharp peaks around 1500-1600 cm⁻¹.

  • C-O Ether Stretch: A strong, characteristic absorption in the 1200-1250 cm⁻¹ region.

  • C-O Alcohol Stretch: A strong absorption around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile salt.

  • Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the parent cation [M-Cl]⁺ at an m/z corresponding to the free base (C₉H₁₃NO₂), which is approximately 168.10.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final compound.

  • Methodology: A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid would be appropriate. Detection can be achieved using a UV detector (monitoring the aromatic absorbance) or a mass spectrometer.

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications from supplier data, this compound presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.

Potential Applications and Future Directions

The bifunctional nature of this compound makes it a valuable building block in several areas:

  • Pharmaceutical Synthesis: The primary amine can be functionalized to introduce pharmacologically active moieties, while the primary alcohol provides a handle for further derivatization, for example, through esterification or etherification.

  • Material Science: This molecule could be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

  • Combinatorial Chemistry: Its structure is well-suited for inclusion in chemical libraries for high-throughput screening in drug discovery campaigns.

The presence of the phenoxy-ethanol substructure is common in various biologically active molecules, suggesting that derivatives of this compound could be explored for a range of therapeutic targets.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

Sources

An In-depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride (CAS No. 1221725-65-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a versatile bifunctional building block with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential research applications based on structurally related compounds. Additionally, it covers essential safety and handling information. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in their work.

Chemical Identity and Structure

This compound is a primary amine and primary alcohol, linked by a phenoxy ether. The hydrochloride salt form enhances its stability and solubility in aqueous media.

  • IUPAC Name: 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride[1]

  • CAS Number: 1221725-65-0[1]

  • Molecular Formula: C₉H₁₄ClNO₂[1]

  • Molecular Weight: 203.66 g/mol [1]

  • Chemical Structure:

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 203.66 g/mol PubChem[1]
Physical Form Solid (predicted)Sigma-Aldrich[2]
XLogP3-AA 0.1PubChemLite[3]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 55.5 ŲPubChem[1]
Monoisotopic Mass 203.0713064 DaPubChem[1]

Proposed Synthesis and Characterization

Synthetic Scheme

Synthetic_Scheme A 4-Cyanophenol B 2-(4-Cyanophenoxy)ethan-1-ol A->B  Step 1: Ethylene carbonate, K2CO3, DMF, 120 °C   C 2-[4-(Aminomethyl)phenoxy]ethan-1-ol B->C  Step 2: LiAlH4, THF, 0 °C to rt   D This compound C->D  Step 3: HCl in Dioxane, rt  

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Cyanophenoxy)ethan-1-ol

  • To a stirred solution of 4-cyanophenol (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) and ethylene carbonate (1.2 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-(4-cyanophenoxy)ethan-1-ol.

Step 2: Synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(4-cyanophenoxy)ethan-1-ol (1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-[4-(aminomethyl)phenoxy]ethan-1-ol as the free base.

Step 3: Formation of this compound

  • Dissolve the crude 2-[4-(aminomethyl)phenoxy]ethan-1-ol in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • To this solution, add a solution of hydrochloric acid in dioxane (1.1 eq.) dropwise with stirring.

  • A precipitate should form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Characterization

Due to the lack of published experimental data, the following are predicted characterization data.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (DMSO-d₆) δ 8.4-8.1 (br s, 3H, NH₃⁺), 7.4 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 5.0-4.8 (br s, 1H, OH), 4.1 (t, 2H, Ar-O-CH₂), 4.0 (s, 2H, Ar-CH₂-N), 3.7 (t, 2H, CH₂-OH)
¹³C NMR (DMSO-d₆) δ 159.0 (Ar-C-O), 131.0 (Ar-C), 129.0 (Ar-CH), 115.0 (Ar-CH), 66.0 (Ar-O-CH₂), 59.0 (CH₂-OH), 41.0 (Ar-CH₂)
Mass Spec (ESI+) m/z 168.10 (M+H)⁺

Potential Research Applications

The unique structure of this compound, featuring a primary amine and a primary alcohol, makes it a valuable building block in several areas of drug discovery and materials science.

Medicinal Chemistry

The 4-(aminomethyl)phenoxy moiety is a known pharmacophore in various biologically active molecules.

  • Inhibitors of Fibrotic Diseases: Derivatives of 4-(aminomethyl)phenoxy have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases[4][5]. The primary amine of the title compound could serve as a key interaction point with the enzyme's active site.

  • Antiparasitic Agents: The phenoxy scaffold has been explored for the development of novel antimalarial agents. Specifically, bis[4-(substituted-aminomethyl)phenoxy] derivatives have been designed to interact with Plasmodium falciparum DNA G-quadruplexes[3].

  • Other Therapeutic Areas: The aminomethylphenyl group is present in compounds investigated as farnesoid X receptor (FXR) partial agonists for metabolic dysfunction-associated steatohepatitis (MASH) and as sodium-calcium exchanger (NCX) inhibitors for cardiovascular conditions.

Workflow for Utilizing as a Scaffold

Scaffold_Workflow Start 2-[4-(Aminomethyl)phenoxy]ethan-1-ol HCl Amine_Deriv Amine Derivatization (e.g., Amidation, Reductive Amination) Start->Amine_Deriv Alcohol_Deriv Alcohol Derivatization (e.g., Esterification, Etherification) Start->Alcohol_Deriv Bifunctional Bifunctional Derivatization (e.g., Polymerization, Macrocyclization) Start->Bifunctional Library Compound Library Synthesis Amine_Deriv->Library Alcohol_Deriv->Library Bifunctional->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for using the title compound as a scaffold in drug discovery.

Safety and Handling

Hazard Identification

This compound is classified as hazardous. The following GHS hazard statements apply:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in medicinal chemistry and other fields. This guide provides a foundational understanding of its properties, a proposed synthetic route to enable its accessibility, and insights into its potential applications. Researchers are encouraged to use this information as a starting point for their investigations while adhering to strict safety protocols.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

  • Dey, N., et al. (2020). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 25(21), 5059. [Link]

  • Sci-Hub. Identification of 4‑(Aminomethyl)-6-(trifluoromethyl)-2- (phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

  • B-Id. CAS:22171-15-9, 4-苄氧基苄胺. [Link]

  • PubChem. 2-[4-(Aminomethyl)phenoxy]-1-phenylethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1). [Link]

  • Google Patents.
  • PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Google Patents. Methods for manufacturing phenoxyethanol.
  • PubChem. Filtering material and method of preparation thereof - Patent US-1621725-A. [Link]

  • Google Patents.
  • PubChemLite. This compound (C9H13NO2). [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]

  • Hoshino, Y., et al. (2010). Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5747-5750. [Link]

Sources

An In-depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization. Furthermore, it explores the potential biological significance of the aminomethyl-phenoxy-ethanol scaffold.

Introduction and Molecular Overview

This compound is a primary amine featuring a phenoxy ethanol backbone. The structural combination of a flexible ethanol chain, a rigid phenyl ring, and a basic aminomethyl group suggests its potential for diverse molecular interactions, making it an interesting candidate for library synthesis and screening in drug discovery programs. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability.

The core structure consists of a para-substituted benzene ring, where an aminomethyl group (-CH₂NH₂) and a 2-hydroxyethoxy group (-OCH₂CH₂OH) are present. This arrangement of functional groups offers multiple points for hydrogen bonding, ionic interactions, and potential coordination with biological targets.

Molecular Structure Visualization

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction & Salt Formation 4-Cyanophenol 4-Cyanophenol Reaction_1 Etherification 4-Cyanophenol->Reaction_1 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_1 Workup_1 Aqueous Work-up & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate 2-(4-Cyanophenoxy)ethan-1-ol Purification_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reaction_2 Solvent_2 Solvent (e.g., THF) Solvent_2->Reaction_2 Workup_2 Quenching & Work-up Reaction_2->Workup_2 Salt_Formation Salt Formation Workup_2->Salt_Formation HCl_in_Ether HCl in Ether HCl_in_Ether->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Cyanophenoxy)ethan-1-ol (Intermediate)

  • Reaction Setup: To a solution of 4-cyanophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. [1]2. Reagent Addition: Add 2-bromoethanol (1.2 eq) dropwise to the stirring suspension. The reaction is typically performed at reflux to ensure a reasonable reaction rate. [2]3. Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure intermediate, 2-(4-cyanophenoxy)ethan-1-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of 2-(4-cyanophenoxy)ethan-1-ol (1.0 eq) in anhydrous THF dropwise. The nitrile group is readily reduced to a primary amine by hydride reagents. [3]3. Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for the title compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds. [4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a doublet of doublets in the range of δ 6.8-7.3 ppm), the methylene protons of the aminomethyl group (a singlet around δ 3.8-4.0 ppm), the methylene protons of the ethoxy chain (two triplets, one for -OCH₂- around δ 4.0-4.2 ppm and another for -CH₂OH around δ 3.7-3.9 ppm), and a broad singlet for the amine protons (which may be exchanged with D₂O). The hydroxyl proton will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons (in the δ 110-160 ppm region), the aminomethyl carbon (around δ 45 ppm), and the two carbons of the ethoxy chain (around δ 60-70 ppm).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

  • Expected Fragmentation: In Electrospray Ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺. For the free base (C₉H₁₃NO₂), this would be at m/z 168.10. Common fragmentation pathways for phenoxyethanol derivatives involve cleavage of the ether bond and benzylic cleavage. [7][8][9][10]The loss of the aminomethyl group or the hydroxyethyl group are also plausible fragmentation pathways.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To further confirm the structure, perform tandem mass spectrometry on the parent ion to observe its characteristic fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound.

  • Methodology: A reversed-phase HPLC method using a C18 column is suitable for this compound. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will provide good separation from potential impurities. [11][12]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (around 220 nm and 270 nm) is appropriate.

Protocol for HPLC Purity Analysis:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 270 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak.

Potential Biological Context and Applications

The biological activity of this compound has not been extensively reported. However, the aminomethyl-phenol scaffold is present in a variety of biologically active molecules. For instance, derivatives of aminomethyl phenols have been investigated for their oxytocic activity, which is the stimulation of uterine contractions. [13] The presence of a primary amine and a hydroxyl group provides handles for further chemical modification, making this compound a useful building block in combinatorial chemistry for the synthesis of compound libraries for screening against various biological targets. The phenoxy ethanol moiety is also found in some approved drugs, suggesting good pharmacokinetic properties.

Signaling Pathway Exploration (Hypothetical)

Given that some aminomethyl phenol derivatives exhibit oxytocic activity, a hypothetical interaction with G-protein coupled receptors (GPCRs), such as the oxytocin receptor, could be explored.

Biological_Pathway Ligand 2-[4-(Aminomethyl)phenoxy] ethan-1-ol Receptor GPCR (e.g., Oxytocin Receptor) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for the aminomethyl-phenol scaffold.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to a proposed synthetic route and analytical characterization methods. While specific experimental data for this compound is limited in the public domain, the methodologies and predictions presented here are based on well-established chemical principles and data from closely related analogs. This guide serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this and similar molecules in the field of drug discovery and development.

References

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  • DOI. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. [Link]

  • Google Patents.
  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • Cohen, A., Hall, R. A., Heath-Brown, B., Parkes, M. W., & Rees, A. H. (1956). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British journal of pharmacology and chemotherapy, 11(2), 193–200. [Link]

  • Chromatography Forum. Detecting Primary Amines. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. Methods for manufacturing phenoxyethanol.
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A-Z Guide to the Synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a key intermediate in pharmaceutical research. We will delve into the core chemical transformations, offering detailed, step-by-step protocols, comparative analysis of different synthetic routes, and the mechanistic rationale behind the experimental choices.

Introduction and Strategic Overview

This compound (CAS No: 1221725-65-0) is a bifunctional molecule incorporating a primary amine and a primary alcohol, linked by a phenoxy ether scaffold.[1][2] This unique arrangement of functional groups makes it a valuable building block in the development of various active pharmaceutical ingredients (APIs). The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

The most logical and industrially scalable approach to synthesizing this target molecule involves a two-step sequence:

  • Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple a protected phenol with a suitable ethanol derivative.

  • Reduction of a Nitrile Group: The key aminomethyl functionality is introduced via the reduction of a benzonitrile intermediate.

This guide will primarily focus on this robust pathway, while also exploring viable alternatives and discussing their respective merits and drawbacks.

The Primary Synthetic Pathway: A Detailed Exploration

The most common and efficient synthesis of this compound begins with the readily available starting material, 4-cyanophenol.

Logical Flow of the Primary Synthesis

Primary Synthesis Pathway A 4-Cyanophenol B 4-(2-Hydroxyethoxy)benzonitrile A->B Williamson Ether Synthesis (2-Chloroethanol, K2CO3, Acetone) C 2-[4-(Aminomethyl)phenoxy]ethan-1-ol B->C Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) D 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride (Target) C->D Salt Formation (HCl)

Caption: Primary two-step synthesis of the target compound.

Step 1: Williamson Ether Synthesis of 4-(2-Hydroxyethoxy)benzonitrile

The initial step involves the formation of the ether bond. This is a classic Williamson ether synthesis, a reliable and well-understood SN2 reaction.[3][4][5]

  • Mechanistic Rationale: 4-Cyanophenol is a weak acid. A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, moderately basic, and easily removed during workup. The resulting phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether. Acetone is a common solvent for this reaction as it effectively dissolves the reactants and is relatively inert.[6]

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 2-chloroethanol (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-(2-hydroxyethoxy)benzonitrile.

Step 2: Reduction of 4-(2-Hydroxyethoxy)benzonitrile to the Primary Amine

This is the key transformation to introduce the aminomethyl group. The reduction of a nitrile to a primary amine is a fundamental reaction in organic synthesis, with several effective methods available.[7][8]

  • Mechanistic Rationale & Reagent Choice: The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond. This can be achieved using strong hydride-donating agents or by catalytic hydrogenation.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reducing agent for nitriles.[9][10][11] The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon.[11][12] Two equivalents of hydride are required to fully reduce the triple bond. An acidic workup is necessary to protonate the resulting amine.[12]

    • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C), Raney Nickel, or Platinum.[7][13][14] This is often considered a "greener" and safer alternative to LiAlH₄, especially on an industrial scale. The reaction can sometimes lead to the formation of secondary and tertiary amine byproducts, which can be minimized by the addition of ammonia.[8]

Detailed Experimental Protocol (using LiAlH₄):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-[4-(aminomethyl)phenoxy]ethan-1-ol.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound.

  • Procedure: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the solution is acidic. The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Alternative Synthetic Strategies

While the primary pathway is robust, other routes can be considered depending on the availability of starting materials and specific laboratory constraints.

Alternative Route: Reductive Amination

An alternative approach involves the reductive amination of a corresponding aldehyde.

Alternative Synthesis Pathway A 4-(2-Hydroxyethoxy)benzaldehyde B Imine Intermediate A->B Reaction with Ammonia C 2-[4-(Aminomethyl)phenoxy]ethan-1-ol B->C Reduction (e.g., NaBH4, H2/Catalyst)

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride is a key chemical entity with applications in pharmaceutical research and development.[1] Its structure, featuring a primary amine and a primary alcohol separated by a phenoxy linker, makes it a valuable building block in the synthesis of more complex molecules. This guide provides a detailed exploration of the common starting materials and synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical considerations for researchers and drug development professionals.

The retrosynthetic analysis of this compound reveals a primary disconnection at the aminomethyl group, suggesting a late-stage reduction of a nitrile precursor. This nitrile intermediate, 2-(4-cyanophenoxy)ethan-1-ol, can be formed through the etherification of 4-hydroxybenzonitrile. This approach represents the most prevalent and industrially scalable strategy.

This document will delve into the synthesis of the key starting materials, the etherification reaction to form the crucial nitrile intermediate, and a comparative analysis of the various methods for the reduction of the nitrile to the desired primary amine.

Strategic Synthesis Pathway Overview

The most logical and widely adopted synthetic route commences with readily available starting materials and proceeds through two key transformations: etherification followed by nitrile reduction.

G cluster_0 Core Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation 4-hydroxybenzonitrile 4-hydroxybenzonitrile Intermediate 2-(4-cyanophenoxy)ethan-1-ol 4-hydroxybenzonitrile->Intermediate Etherification Ethylene_Carbonate Ethylene Carbonate / 2-Bromoethanol Ethylene_Carbonate->Intermediate Free_Base 2-[4-(aminomethyl)phenoxy]ethan-1-ol Intermediate->Free_Base Nitrile Reduction Final_Product This compound Free_Base->Final_Product HCl Salt Formation G cluster_0 Reduction Methods Nitrile_Intermediate 2-(4-cyanophenoxy)ethan-1-ol Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) Nitrile_Intermediate->Catalytic_Hydrogenation Chemical_Hydride Chemical Hydride Reduction (e.g., LiAlH₄, BH₃) Nitrile_Intermediate->Chemical_Hydride Amine_Product 2-[4-(aminomethyl)phenoxy]ethan-1-ol Catalytic_Hydrogenation->Amine_Product Chemical_Hydride->Amine_Product

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological characterization of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. Based on a detailed analysis of its chemical structure, we hypothesize that this compound functions as a modulator of adrenergic receptors. This document provides the scientific rationale for this hypothesis, followed by a detailed, phased experimental plan designed to elucidate its precise mechanism of action, including receptor binding affinity, functional activity, and subtype selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening and characterization of novel chemical entities.

Introduction: A Hypothesis Rooted in Chemical Structure

The compound this compound belongs to the phenylethanolamine class of compounds. The core β-phenylethylamine scaffold is a well-established pharmacophore for adrenergic receptor ligands.[1][2] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes, making them a major target for therapeutic intervention.

The structure of this compound (Figure 1) contains the key features for potential adrenergic activity: a phenyl ring, an ethanolamine side chain, and a primary amine. Substitutions on the phenyl ring and the nitrogen atom are critical in determining the affinity and selectivity for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).[3][4]

Specifically, the presence of a phenoxy ethanolamine structure suggests a potential interaction with β-adrenergic receptors. However, the aminomethyl substitution on the phenyl ring introduces a unique structural element that warrants a thorough investigation of its complete adrenergic receptor activity profile.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

This guide will therefore focus on a systematic approach to test the hypothesis that this compound is an adrenergic receptor modulator.

Proposed Mechanism of Action: A Focus on Adrenergic Receptor Modulation

We postulate that this compound will bind to one or more subtypes of adrenergic receptors and elicit a functional response, acting as either an agonist or an antagonist. The primary amine and the ethanolamine side chain are expected to interact with key residues in the binding pocket of adrenergic receptors.

The experimental workflow is designed to first establish binding to adrenergic receptors and then to characterize the functional consequences of this binding.

Experimental Workflow A Phase 1: Receptor Binding Assays B Phase 2: Functional Assays A->B Determine Affinity (Ki) C Phase 3: Subtype Selectivity Profiling B->C Characterize Efficacy (EC50/IC50) D Data Analysis & MoA Determination C->D Establish Selectivity Profile

Caption: A phased approach to characterizing the mechanism of action.

Phase 1: Determination of Adrenergic Receptor Binding Affinity

The initial step is to ascertain whether this compound binds to adrenergic receptors and to quantify its binding affinity (Ki). This will be achieved through competitive radioligand binding assays.[5]

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to be adapted for each adrenergic receptor subtype (α₁, α₂, β₁, β₂).

Materials:

  • Membrane preparations from cells stably expressing the human adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Cyanopindolol for β₁/β₂).

  • Non-labeled competitor (e.g., phentolamine for α, propranolol for β) for non-specific binding determination.

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of the non-labeled competitor (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Table 1: Hypothetical Binding Affinity Data

Receptor SubtypeRadioligandTest Compound Ki (nM)
α₁[³H]-Prazosin>10,000
α₂[³H]-Rauwolscine850
β₁[¹²⁵I]-CYP150
β₂[¹²⁵I]-CYP75

Phase 2: Functional Characterization of Receptor Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. This will reveal whether the compound is an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

Experimental Protocol: cAMP Assay for β-Adrenergic Receptors

β₁ and β₂-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7]

Materials:

  • Cells stably expressing the human β₁ or β₂ adrenergic receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Isoproterenol (a non-selective β-agonist).

  • This compound (test compound).

  • Cell culture medium.

Procedure for Agonist Mode:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Add increasing concentrations of the test compound or a known agonist (e.g., isoproterenol) as a positive control.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

Procedure for Antagonist Mode:

  • Pre-incubate the cells with increasing concentrations of the test compound.

  • Add a fixed concentration of a known agonist (e.g., isoproterenol at its EC₈₀).

  • Incubate and measure cAMP levels as described above.

Data Analysis
  • Agonist Activity: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

  • Antagonist Activity: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC₅₀.

GPCR Signaling Pathway cluster_0 Cell Membrane Agonist Agonist Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Simplified Gs-coupled signaling cascade for β-adrenergic receptors.

Phase 3: In Vitro Assessment of Physiological Function

To further characterize the compound's mechanism of action and its physiological relevance, functional assays using isolated tissues can be employed.

Experimental Protocol: Isolated Tissue Assays
  • β₁-Adrenergic Activity: Use isolated rat atria to measure changes in the rate and force of contraction. An agonist effect would be an increase in these parameters, while an antagonist would inhibit the effects of a known β₁-agonist.

  • β₂-Adrenergic Activity: Use isolated guinea pig tracheal rings to measure smooth muscle relaxation. A β₂-agonist will induce relaxation of pre-contracted tracheal rings.

Procedure (General):

  • Isolate the tissue and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Allow the tissue to equilibrate.

  • For agonist testing, add cumulative concentrations of the test compound and record the response.

  • For antagonist testing, pre-incubate the tissue with the test compound before adding a known agonist.

Conclusion and Future Directions

The structural features of this compound strongly suggest that it is a modulator of adrenergic receptors. The experimental plan detailed in this guide provides a robust and systematic approach to confirm this hypothesis and to precisely define its mechanism of action. The data generated from these studies will be critical for understanding the pharmacological profile of this compound and for guiding its potential future development as a therapeutic agent.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

  • Contreras, C., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-8. [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among «-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Minneman, K. P., & Molinoff, P. B. (1983). Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity. Journal of cardiovascular pharmacology, 5(2), 266–271. [Link]

  • PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • Aristotelous, T., et al. (2013). Discovery of β2 adrenergic receptor ligands using biosensor fragment screening of tagged wild-type receptor. ACS medicinal chemistry letters, 4(10), 1005–1010. [Link]

  • Hieble, J. P., & Ruffolo, R. R., Jr (2001). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit4.3. [Link]

  • Rockman, H. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (195), 10.3791/65239. [Link]

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An In-depth Technical Guide to the Potential Biological Activity of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique structural motifs offer a rich landscape for identifying new leads with potential pharmacological value. This guide focuses on 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride, a compound whose chemical architecture suggests a range of possible biological activities. While direct experimental data on this specific molecule is limited in the public domain, its structural components—a phenoxy ring, an ethanolamine side chain, and an aminomethyl group—are present in numerous bioactive compounds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap to systematically investigate and unlock the therapeutic potential of this intriguing molecule. We will delve into its chemical characteristics, predict its biological activities based on established structure-activity relationships, and lay out a detailed experimental plan to validate these hypotheses.

Compound Profile: this compound

This compound is a primary amine and a primary alcohol.[1] The hydrochloride salt form generally enhances solubility in aqueous media, a desirable property for biological testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[1]

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂PubChem[1]
Molecular Weight 203.66 g/mol PubChem[1]
CAS Number 1221725-65-0PubChem[1]
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloridePubChem[1]
SMILES C1=CC(=CC=C1CN)OCCO.ClPubChem[1]
Structural Features and Potential for Bioactivity

The structure of this compound contains several key functional groups that are known to interact with biological targets:

  • Phenoxy Group: The phenoxy moiety is a common feature in many pharmaceuticals. The related compound, phenoxyethanol, is known for its antibacterial and antifungal properties, often used as a preservative in cosmetics and medicinal products.[2]

  • Ethanolamine Side Chain: This structural motif is present in a wide range of biologically active molecules, including beta-blockers and other adrenergic receptor modulators. The combination of an amine and an alcohol in the ethanolamine structure allows for diverse chemical interactions.[3]

  • Aminomethyl Group: The presence of a primary amine is a critical feature for interaction with various receptors and enzymes. For instance, phenethylamines are a broad class of compounds with diverse pharmacological activities.[4]

The combination of these structural elements in a single molecule makes this compound a compelling candidate for biological investigation.

Predicted Biological Activities and Therapeutic Hypotheses

Based on the structural similarities to known bioactive compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.

Antimicrobial Activity

The phenoxyethanol component of the molecule strongly suggests potential antimicrobial properties. Phenoxyethanol itself is a well-established bactericidal and fungicidal agent.[2] It is plausible that this compound could exhibit similar or enhanced antimicrobial effects.

Cardiovascular and Adrenergic Modulation

The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands.[5] Depending on the stereochemistry and substitution pattern, these compounds can act as agonists or antagonists at alpha- and beta-adrenergic receptors, influencing heart rate, blood pressure, and other physiological processes.

Neuromodulatory Effects

Many centrally-acting drugs contain phenethylamine or related structures.[4] The aminomethyl group attached to the phenoxy ring could potentially interact with neurotransmitter transporters or receptors in the central nervous system.

Anti-inflammatory Potential

Some phenoxy derivatives have demonstrated anti-inflammatory properties. For example, Palmitoylethanolamide (PEA), an endogenous fatty acid amide, possesses anti-inflammatory and analgesic actions.[6] While structurally different, the presence of the ethanolamine moiety suggests a potential for interaction with inflammatory pathways.

The following diagram illustrates the logical flow for investigating these potential activities.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation Compound This compound Structural_Analysis Structural Analysis (Phenoxy, Ethanolamine, Aminomethyl) Compound->Structural_Analysis Hypotheses Potential Activities: - Antimicrobial - Cardiovascular - Neuromodulatory - Anti-inflammatory Structural_Analysis->Hypotheses In_Vitro In Vitro Screening Hypotheses->In_Vitro Primary Screening In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Hits SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Efficacy & Safety Data Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A flowchart depicting the workflow from hypothesis to lead optimization.

A Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the potential biological activities of this compound, a multi-tiered experimental approach is recommended.

Tier 1: In Vitro Screening

The initial phase of testing should involve a battery of in vitro assays to rapidly assess the compound's activity across multiple potential targets.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Protocol:

  • Microorganism Panel:

    • Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilis

    • Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Methodology: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). b. Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Include positive (microorganism without compound) and negative (medium only) controls. e. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi). f. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. g. To determine the MBC/MFC, subculture aliquots from wells showing no growth onto agar plates and incubate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Objective: To assess the affinity of the compound for a panel of receptors, particularly adrenergic and neurotransmitter receptors.

Protocol:

  • Target Panel:

    • Adrenergic Receptors: α₁, α₂, β₁, β₂

    • Dopamine Receptors: D₁, D₂

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ

  • Methodology: Radioligand binding assays.

  • Procedure: a. Prepare cell membrane homogenates expressing the receptor of interest. b. Incubate the membranes with a specific radioligand (e.g., [³H]prazosin for α₁, [³H]dihydroalprenolol for β) in the presence of increasing concentrations of this compound. c. Separate bound from free radioligand by rapid filtration. d. Quantify the amount of bound radioactivity using liquid scintillation counting. e. Calculate the inhibition constant (Ki) to determine the compound's binding affinity.

Objective: To evaluate the inhibitory potential of the compound against enzymes involved in inflammation and neurotransmitter metabolism.

Protocol:

  • Target Panel:

    • Cyclooxygenase (COX-1 and COX-2): Key enzymes in prostaglandin synthesis.

    • Monoamine Oxidase (MAO-A and MAO-B): Enzymes involved in the degradation of monoamine neurotransmitters.

  • Methodology: Commercially available enzyme inhibition assay kits (e.g., colorimetric or fluorometric).

  • Procedure: Follow the manufacturer's instructions for the specific assay kit. Typically, this involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound and measuring the formation of the product.

The following diagram outlines the proposed in vitro screening cascade.

G cluster_0 Antimicrobial Screening cluster_1 Receptor Profiling cluster_2 Enzyme Inhibition Compound This compound MIC MIC Determination Compound->MIC Adrenergic Adrenergic Receptors (α, β) Compound->Adrenergic COX COX-1/COX-2 Compound->COX MBC_MFC MBC/MFC Determination MIC->MBC_MFC Neurotransmitter Neurotransmitter Receptors (Dopamine, Serotonin) Adrenergic->Neurotransmitter MAO MAO-A/MAO-B COX->MAO

Caption: A diagram of the proposed in vitro screening workflow.

Tier 2: In Vivo Efficacy and Safety Assessment

Compounds that demonstrate promising activity in Tier 1 assays will be advanced to in vivo studies to evaluate their efficacy and preliminary safety profile.

Objective: To assess the in vivo antimicrobial efficacy of the compound.

Protocol:

  • Animal Model: Balb/c mice.

  • Infectious Agent: A clinically relevant bacterial strain for which the compound showed good in vitro activity (e.g., Staphylococcus aureus).

  • Procedure: a. Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacteria. b. Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) at specified time points post-infection. c. Include a vehicle control group and a positive control group (treated with a known effective antibiotic). d. Monitor survival rates over a period of 7-14 days. e. Determine the 50% effective dose (ED₅₀).

Objective: To evaluate the potential cardiovascular effects of the compound.

Protocol:

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Procedure: a. Acclimatize the animals and measure baseline blood pressure and heart rate using tail-cuff plethysmography. b. Administer single or multiple doses of this compound. c. Monitor blood pressure and heart rate at regular intervals post-administration. d. Compare the results to a vehicle-treated control group.

Objective: To obtain an initial understanding of the compound's in vivo safety profile.

Protocol:

  • Animal Model: Healthy mice or rats.

  • Procedure: a. Administer escalating single doses of the compound to different groups of animals. b. Observe the animals for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days. c. Determine the maximum tolerated dose (MTD) and the approximate lethal dose (LD₅₀). d. Conduct basic histopathological examination of major organs from a subset of animals.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental workflow will provide a robust initial assessment of the biological activity of this compound.

Hypothetical Data Summary

For illustrative purposes, a hypothetical summary of potential in vitro screening results is presented below.

AssayTargetResult (IC₅₀/MIC in µM)
Antimicrobial S. aureus8
E. coli64
Receptor Binding β₁-adrenergic0.5
β₂-adrenergic2.5
Enzyme Inhibition COX-2>100

In this hypothetical scenario, the compound shows promising activity against S. aureus and high affinity for the β₁-adrenergic receptor, suggesting potential as both an antimicrobial and a cardioselective beta-blocker.

Structure-Activity Relationship (SAR) Studies

Should the initial screening yield promising results, the next logical step would be to initiate a medicinal chemistry program to synthesize and test a series of analogs. This would involve systematically modifying the phenoxy ring, the ethanolamine side chain, and the aminomethyl group to understand the structural requirements for optimal activity and selectivity.

Conclusion

This compound represents a molecule of significant interest for drug discovery. Its structural features, which are shared with several classes of known therapeutic agents, warrant a thorough investigation of its biological potential. The experimental plan outlined in this guide provides a clear and logical pathway to systematically explore its antimicrobial, cardiovascular, and other potential pharmacological activities. Through a combination of in vitro screening, in vivo validation, and subsequent medicinal chemistry efforts, the true therapeutic value of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent.

References

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A Medicinal Chemist's Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride: From Synthesis to Therapeutic Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, certain chemical scaffolds serve as privileged structures, offering a versatile foundation for engaging with a multitude of biological targets. The phenoxy ethanolamine framework is one such scaffold, famously embodied in a range of beta-blockers. This technical guide provides a comprehensive evaluation of a specific derivative, 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride (CAS: 1221725-65-0). We will dissect this molecule from a medicinal chemistry perspective, presenting a plausible synthetic route, its verified physicochemical properties, and a theoretically grounded hypothesis on its mechanism of action. This document is designed for drug development professionals, offering a roadmap for how to approach the characterization and potential advancement of a novel chemical entity.

Introduction: Identifying a Scaffold of Interest

This compound is a molecule that, while not extensively documented in peer-reviewed literature as a standalone therapeutic, possesses the core structural motifs of the phenoxy ethanolamine class. Its structure—an aromatic ring linked via an ether oxygen to an ethanolamine side chain—is strongly suggestive of potential interactions with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. The presence of a para-substituted aminomethyl group offers a unique vector for exploring structure-activity relationships (SAR) and optimizing target engagement. This guide will treat the compound as a novel lead structure and outline the necessary scientific rationale and experimental steps to unlock its therapeutic potential.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is the bedrock of any drug development program. For this compound, a logical and efficient pathway begins with the commercially available starting material, 4-cyanophenol. The synthesis is predicated on two key transformations: etherification of the phenol and reduction of the nitrile.

Proposed Synthetic Pathway:

  • Williamson Ether Synthesis: 4-cyanophenol is deprotonated with a suitable base (e.g., K₂CO₃) and subsequently alkylated with 2-bromoethanol to form the ether linkage, yielding 4-(2-hydroxyethoxy)benzonitrile. The causality here is the nucleophilic attack of the phenoxide on the electrophilic alkyl halide.

  • Nitrile Reduction: The nitrile group of the intermediate is then reduced to a primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) would be effective. This step creates the key aminomethyl moiety.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. This step is critical as it typically improves the compound's crystallinity, stability, and aqueous solubility, making it more amenable to formulation and biological testing.[1]

Figure 1: Proposed synthesis workflow for the target compound.

Physicochemical Properties:

All quantitative data presented below are sourced from the PubChem database, providing a standardized reference point.[1]

Table 1: Physicochemical and Identifier Information

PropertyValueReference
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride[1]
CAS Number 1221725-65-0[1]
Molecular Formula C₉H₁₄ClNO₂[1]
Molecular Weight 203.66 g/mol [1]
Topological Polar Surface Area 55.5 Ų[1]
GHS Hazard Statements H302, H315, H319, H335[1]

Hypothesis: Mechanism of Action and Pharmacological Profile

The ethanolamine side chain is a classic pharmacophore for adrenergic receptor ligands. The hydroxyl group and the secondary amine (protonated at physiological pH) are critical for forming hydrogen bonds within the receptor's binding pocket. Based on this structural analogy to well-known beta-blockers (e.g., atenolol) and other adrenergic modulators, the primary hypothesis is:

Primary Hypothesis: this compound acts as a ligand for adrenergic receptors (α and/or β subtypes).

The para-aminomethyl group is a key differentiator. Unlike the amide group in atenolol, this basic amine provides an additional site for hydrogen bonding or salt-bridge formation, which could modulate receptor subtype selectivity and functional activity (agonist vs. antagonist).

Experimental Protocol: A Roadmap for Target Validation

To systematically test our primary hypothesis, a multi-step experimental plan is required. The following protocol describes the first and most crucial phase: primary target identification via radioligand binding assays. This protocol is a self-validating system, incorporating controls for specificity and non-specific binding.

Protocol: GPCR Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of human adrenergic receptors (e.g., α₁, α₂, β₁, β₂, β₃).

Methodology:

  • Materials Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer.

    • Membrane Source: Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing a single human adrenergic receptor subtype.

    • Radioligand: Select a high-affinity antagonist radioligand for each receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-Dihydroalprenolol for β subtypes).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Execution:

    • In a 96-well plate, add in order:

      • 25 µL of assay buffer (for total binding) OR 25 µL of a high concentration of a known non-labeled antagonist (e.g., 10 µM Phentolamine) for non-specific binding (NSB).

      • 25 µL of the test compound serial dilution.

      • 25 µL of the appropriate radioligand (at a final concentration near its Kd).

      • 25 µL of the cell membrane preparation (typically 5-20 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The choice of incubation time is critical; it must be sufficient to reach binding equilibrium.

  • Signal Detection:

    • Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound ligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis & Validation:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The protocol is validated if the specific binding window is at least 10-fold higher than the non-specific binding.

G cluster_prep 1. Assay Preparation cluster_exec 2. Binding & Incubation cluster_detect 3. Separation & Detection cluster_analysis 4. Data Analysis P1 Prepare Test Compound Dilution Series E1 Combine Reagents in 96-well Plate: - Compound - Radioligand - Membranes P1->E1 P2 Prepare Radioligand (at Kd concentration) P2->E1 P3 Prepare Receptor Membranes P3->E1 E2 Incubate to Reach Equilibrium (e.g., 60 min) E1->E2 D1 Rapid Filtration via Cell Harvester E2->D1 D2 Wash Filters to Remove Unbound Ligand D1->D2 D3 Scintillation Counting (Measure CPM) D2->D3 A1 Calculate IC₅₀ from Dose-Response Curve D3->A1 A2 Calculate Ki using Cheng-Prusoff Equation A1->A2

Figure 2: Workflow for Radioligand Competition Binding Assay.

Therapeutic Potential and Future Directions

Should the binding assays confirm high affinity for one or more adrenergic receptor subtypes, a clear path for further investigation emerges.

  • If it binds to β₁-receptors: Potential for cardiovascular applications such as hypertension or angina, acting as a cardioselective beta-blocker.

  • If it binds to β₂-receptors: Potential for respiratory diseases (as an agonist) or other indications.

  • If it binds to α-receptors: Potential for treating conditions like benign prostatic hyperplasia or hypertension.

The immediate future directions would be:

  • Functional Assays: Conduct cell-based functional assays (e.g., cAMP measurement for β-receptors, calcium flux for α₁-receptors) to determine if the compound is an agonist, antagonist, or inverse agonist.

  • Selectivity Profiling: Screen against a broader panel of GPCRs and other off-targets (e.g., ion channels, kinases) to assess selectivity and potential for side effects.

  • In Vivo Studies: If a promising in vitro profile is established, proceed to pharmacokinetic (PK) and efficacy studies in relevant animal models.

Conclusion

This compound stands as an exemplary case study in modern medicinal chemistry. While not a known drug, its structure provides a fertile ground for hypothesis-driven research. By combining rational synthesis, leveraging public data, and applying rigorous, validated experimental protocols, such a compound can be systematically evaluated. This guide provides the foundational logic and a practical workflow for transforming a chemical entity from a catalog number into a lead candidate with tangible therapeutic potential.

References

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The Strategic Utility of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the vast arsenal of available synthons, 2-[4-(aminomethyl)phenoxy]ethan-1-ol hydrochloride emerges as a versatile and strategically valuable intermediate. Its unique structural motif, featuring a primary amine, a primary alcohol, and a stable ether linkage, all connected to a central phenyl ring, offers multiple points for diversification and elaboration. This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this building block, with a particular focus on its role in the synthesis of bioactive molecules.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol [1][2][3]
CAS Number 1221725-65-0 [1][2][3]
Appearance Solid [1][3]
Purity Typically ≥95% [1][3]
Storage Inert atmosphere, room temperature [1][3]

The hydrochloride salt form enhances the stability and handling of the compound, which is a common strategy for amines. The presence of both a nucleophilic primary amine and a primary alcohol allows for sequential or orthogonal functionalization, a key feature for building molecular complexity.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these reactivities allows for the rational design of synthetic routes.

The Primary Amine: A Versatile Nucleophile

The primary aminomethyl group is a potent nucleophile, readily participating in a wide array of bond-forming reactions. [4]Its reactivity is central to many of its applications.

  • Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a cornerstone of many synthetic strategies, allowing for the introduction of diverse substituents.

  • Reductive Amination: In the presence of a suitable reducing agent, the amine can react with aldehydes and ketones to form secondary or tertiary amines. [3]This reaction is highly valuable for building out the carbon skeleton of a molecule.

  • Alkylation: While direct alkylation with alkyl halides can be prone to over-alkylation, it can be a viable strategy under carefully controlled conditions or for the synthesis of quaternary ammonium salts. [1]* Diazotization: Aromatic amines can be converted to diazonium salts, which are versatile intermediates for a range of transformations, including Sandmeyer-type reactions. [5]

The Primary Alcohol: A Gateway to Further Functionalization

The primary alcohol offers another handle for synthetic manipulation, often with reactivity that is orthogonal to the amine.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. [6][7][8]The choice of oxidant allows for precise control over the oxidation state of the resulting product.

  • Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, a common functional group in bioactive molecules. [9]* Etherification: Under appropriate conditions, the alcohol can be converted into an ether, further extending the molecular scaffold.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. [9]

The Phenoxy Ether Linkage: A Stable Core

The ether linkage in the phenoxyethanol moiety is generally stable to a wide range of reaction conditions, providing a robust connection between the aromatic ring and the ethanolamine side chain. [2][10]This stability is a key advantage in multi-step syntheses, as it is less likely to be cleaved during subsequent transformations. [11]

Applications in the Synthesis of Bioactive Molecules

The unique combination of functional groups and the overall molecular architecture of this compound make it a valuable building block in medicinal chemistry.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

A notable application of this building block is in the synthesis of selective androgen receptor modulators (SARMs). One patent describes the use of the free base, 2-[4-(aminomethyl)phenoxy]ethan-1-ol, in the preparation of novel SARMs. In this synthesis, the primary amine of the building block is reacted with an appropriate electrophile to form a key intermediate.

Reaction Scheme: Synthesis of a SARM Intermediate

SARM_synthesis start 2-[4-(Aminomethyl)phenoxy]ethan-1-ol product SARM Intermediate start->product Acylation electrophile Electrophile (e.g., Acid Chloride) electrophile->product

Caption: General reaction scheme for the synthesis of a SARM intermediate.

Experimental Protocol: Representative Acylation Reaction

The following is a representative protocol based on the principles of the aforementioned patent for the acylation of the primary amine:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Cool the reaction mixture to 0 °C and slowly add a solution of the desired acid chloride in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired acylated product.

The Phenoxyethanolamine Scaffold in Beta-Blockers

The core structure of this compound is reminiscent of the phenoxyethanolamine scaffold found in many beta-blocker drugs. [2][4][12]This class of drugs is widely used to manage cardiovascular conditions. The synthesis of beta-blockers often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine. [2]While not a direct precursor in this specific synthetic route, the structural similarity of our topic compound highlights its potential as a synthon for novel beta-adrenergic receptor ligands.

Conceptual Synthetic Workflow for Beta-Blocker Analogs

Beta_Blocker_Workflow A 2-[4-(Aminomethyl)phenoxy]ethan-1-ol (Starting Material) B Functional Group Interconversion (e.g., N-alkylation) A->B Introduce R group on amine C Further Elaboration (e.g., modification of the alcohol) B->C Modify side chain D Final Beta-Blocker Analog C->D Final transformations

Caption: Conceptual workflow for the synthesis of beta-blocker analogs.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a blend of reactivity, stability, and structural features that are highly sought after in modern organic synthesis and drug discovery. Its ability to serve as a scaffold for the construction of complex molecules, such as SARMs and potentially other bioactive compounds, underscores its value to the research community. As the demand for novel therapeutics continues to grow, the judicious use of versatile building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of the medicines of tomorrow.

References

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An In-depth Technical Guide to the Solubility and Stability of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride (CAS No. 1221725-65-0), a molecule of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility and stability profiles. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.

Introduction and Physicochemical Properties

This compound is a phenoxy ethanol derivative with a primary amine, making it a candidate for various pharmaceutical applications. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[1] Understanding its fundamental properties is the cornerstone of successful formulation and analytical method development.

Molecular Structure and Basic Properties

The molecular structure consists of a phenoxy ring substituted with an aminomethyl group and an ethanol chain. This amphiphilic nature, with both hydrophilic (alcohol, amine hydrochloride) and hydrophobic (aromatic ring) moieties, governs its behavior in different solvent systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂PubChem[2]
Molecular Weight 203.67 g/mol Sigma-Aldrich
CAS Number 1221725-65-0Sigma-Aldrich
Appearance Solid (predicted)Sigma-Aldrich
InChIKey JTRQYTLFYKMXNA-UHFFFAOYSA-NPubChem[2]

Solubility Profile: A Proactive Approach

While specific quantitative solubility data for this compound is not extensively published, its hydrochloride salt form suggests high solubility in aqueous solutions.[1] A systematic approach to determining its solubility in common pharmaceutical solvents is crucial for preclinical and formulation development.

Recommended Solvents for Solubility Determination

The following solvents are recommended for a comprehensive solubility assessment, covering a range of polarities:

  • Water (Aqueous buffers at various pH values, e.g., 2, 7, 9)

  • Ethanol

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

  • Propylene Glycol

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the equilibrium solubility of the target compound.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 analysis1 Centrifuge to separate undissolved solid equil2->analysis1 analysis2 Withdraw supernatant and dilute analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC method analysis2->analysis3 G cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, solid state) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-[4-(aminomethyl)phenoxy]ethan-1-ol scaffold is a key structural motif found in a variety of pharmacologically active compounds. Its derivatives have shown potential in diverse therapeutic areas, including as inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[1] The strategic combination of an aminomethyl group, a phenoxy linker, and a primary alcohol offers multiple points for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 2-[4-(aminomethyl)phenoxy]ethan-1-ol hydrochloride and its derivatives.

The hydrochloride salt form is often preferred for pharmaceutical development due to its improved stability and aqueous solubility.[2] This document will detail the synthesis from readily available starting materials, including key transformations such as ether synthesis, nitrile reduction, and amine protection/deprotection strategies.

Synthetic Strategies: A Mechanistic Approach

The synthesis of the target scaffold can be approached through several convergent routes. The choice of a specific pathway often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability. Below, we outline a reliable and versatile synthetic approach, highlighting the rationale behind each step.

A common and efficient strategy involves the initial synthesis of a key intermediate, 4-(2-hydroxyethoxy)benzonitrile, followed by the reduction of the nitrile group to the corresponding benzylamine.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction & Protection cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 4-Hydroxybenzonitrile C 4-(2-Hydroxyethoxy)benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Bromoethanol B->C D tert-Butyl {4-[2-(tert-butoxy)ethoxy]benzyl}carbamate C->D 1. Reducing Agent (e.g., NaBH4, CoCl2) 2. Boc2O, Base E 2-[4-(Aminomethyl)phenoxy]ethan-1-ol D->E Acidic Conditions (e.g., HCl in Dioxane) F This compound E->F HCl

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-(2-Hydroxyethoxy)benzonitrile

The initial step involves a Williamson ether synthesis between 4-hydroxybenzonitrile and 2-bromoethanol. This reaction is a classic and reliable method for forming aryl ethers. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetone facilitates the reaction by deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

Protocol 1: Synthesis of 4-(2-Hydroxyethoxy)benzonitrile

Reagent/ParameterValue/Condition
Reactants 4-Hydroxybenzonitrile, 2-Bromoethanol
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Acetone
Temperature Reflux (approx. 56 °C)
Reaction Time 12-24 hours
Work-up Filtration, Concentration, Extraction
Purification Recrystallization or Column Chromatography

Step-by-Step Procedure:

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(2-hydroxyethoxy)benzonitrile.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Part 2: Reduction of the Nitrile and In Situ Amine Protection

The reduction of the benzonitrile to the corresponding benzylamine is a critical step. Various reducing agents can be employed. A robust method involves the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst. This system offers good yields and selectivity. To avoid complications in subsequent steps and to facilitate purification, the resulting primary amine is often protected in situ. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under various conditions and its facile removal under acidic conditions.[3][4][5]

Protocol 2: Synthesis of tert-Butyl [4-(2-hydroxyethoxy)benzyl]carbamate

Reagent/ParameterValue/Condition
Reactant 4-(2-Hydroxyethoxy)benzonitrile
Reducing System Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine (TEA) or Sodium Bicarbonate
Solvent Methanol or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours
Work-up Quenching, Extraction
Purification Column Chromatography

Step-by-Step Procedure:

  • Dissolve 4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in methanol.

  • Add cobalt(II) chloride hexahydrate (0.2 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C. A black precipitate will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion of the reduction (monitored by TLC), add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the Boc-protected amine.

Part 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the Boc-protected amine with a solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or diethyl ether.[6][7][8] The acid-catalyzed deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine.[3][9] The amine is then protonated by the excess HCl to form the desired hydrochloride salt, which often precipitates from the reaction mixture.

Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Carbamate A->B H+ (from HCl) C Carbamic Acid + t-Butyl Cation B->C Loss of t-Bu+ D Free Amine + CO2 C->D Decarboxylation E Amine Hydrochloride Salt D->E H+Cl-

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Protocol 3: Synthesis of this compound

Reagent/ParameterValue/Condition
Reactant tert-Butyl [4-(2-hydroxyethoxy)benzyl]carbamate
Deprotecting Agent 4M HCl in 1,4-Dioxane or Diethyl Ether
Solvent 1,4-Dioxane or Methanol
Temperature Room Temperature
Reaction Time 1-4 hours
Work-up Filtration or Trituration
Purification Washing with Diethyl Ether

Step-by-Step Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • The product will often precipitate as a white solid. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid by filtration.

  • Wash the precipitate with cold diethyl ether to remove any non-polar impurities.[7]

  • Dry the solid under vacuum to obtain the pure this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C NMR) to confirm the connectivity of atoms.[10]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., O-H, N-H, C-O, C=N stretches).[10]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Applications and Future Directions

The described synthetic route is amenable to the preparation of a wide range of derivatives. For instance, different substituted 4-hydroxybenzonitriles can be used as starting materials to introduce substituents on the aromatic ring. The ethan-1-ol side chain can also be modified by using different 2-haloethanols in the initial ether synthesis. These modifications can be used to explore structure-activity relationships (SAR) for various biological targets. For example, derivatives of aminomethyl phenols have been investigated for their antioxidant and oxytocic activities.[11][12] The phenoxyethanolamine scaffold is also present in some compounds with potential applications as bronchodilators and tocolytics.[13]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 2-Bromoethanol is toxic and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(94), 10911-10913. Retrieved from [Link]

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. Retrieved from [Link]

  • Cohen, A., et al. (1957). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British journal of pharmacology and chemotherapy, 12(2), 194–203. Retrieved from [Link]

  • Buravlev, E. V., et al. (2020). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity, 17(10), e2000494. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol. Retrieved from [Link]

  • Tsai, A. C., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of medicinal chemistry, 62(17), 8098–8114. Retrieved from [Link]

Sources

Application Notes & Protocols for the Biological Evaluation of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold represents a promising starting point for the discovery of novel therapeutic agents. This chemical structure is a derivative of phenoxyethanolamine, a class of compounds known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The specific biological effects of these analogs are highly dependent on the nature and position of substituents on the aromatic ring and the ethanolamine side chain. Therefore, a systematic and comprehensive biological evaluation is crucial to elucidate their mechanism of action and identify their therapeutic potential.

These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals to conduct a thorough biological evaluation of novel "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" analogs. The protocols outlined herein are designed as a hierarchical screening cascade, a logical and efficient workflow to progress from initial toxicity assessment to target identification and validation.

Guiding Principle: A Hierarchical Screening Cascade

In the absence of a predefined biological target, a hierarchical screening approach is the most logical and resource-efficient strategy. This multi-tiered process begins with broad, high-throughput assays to assess general bioactivity and cytotoxicity, followed by progressively more specific and complex assays to identify the molecular target and elucidate the mechanism of action of promising compounds.

Our proposed workflow is designed to be a self-validating system. Each stage provides critical data that informs the decision to advance a compound to the next, more resource-intensive stage, ensuring that only the most promising candidates are pursued.

Screening_Cascade A Tier 1: Primary Screening B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Broad Functional Phenotypic Screening A->C D Tier 2: Target Identification & Initial Characterization B->D Non-toxic compounds C->D Active compounds E GPCR Activity Profiling (e.g., cAMP, Calcium Mobilization) D->E F Enzyme Inhibition Assays D->F G Tier 3: In-depth Target Validation & Selectivity E->G Confirmed Hits F->G Confirmed Hits H Receptor Binding Assays (e.g., Radioligand Binding) G->H I Mechanism of Action Studies (e.g., GTPγS) G->I J Selectivity Profiling G->J K Tier 4: Preclinical Safety & In Vivo Proof of Concept J->K Selective compounds L In Vitro Safety Pharmacology (e.g., hERG, Ames Test) K->L M In Vivo Efficacy Models K->M

Caption: Hierarchical screening cascade for the biological evaluation of novel analogs.

PART 1: TIER 1 - PRIMARY SCREENING

The initial tier of the screening cascade is designed to rapidly assess the general biological activity and cytotoxicity of the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" analogs. This stage is critical for eliminating compounds with undesirable toxicity profiles early in the discovery process.

Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for determining the cytotoxicity of chemical compounds. This assay identifies the concentration range at which the analogs can be tested in subsequent functional assays without causing significant cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the suspected therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the analogs. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each analog.

Data Presentation: Hypothetical Cytotoxicity Data

Analog IDIC50 (µM)
A-001> 100
A-00255.3
A-003> 100
A-00412.8

PART 2: TIER 2 - TARGET IDENTIFICATION & INITIAL CHARACTERIZATION

Analogs that demonstrate low cytotoxicity (e.g., IC50 > 50 µM) will proceed to Tier 2 for initial functional screening to identify their potential biological targets. Given the phenoxyethanolamine scaffold, G protein-coupled receptors (GPCRs), particularly adrenergic receptors, are a primary suspect.

GPCR Activity Profiling: cAMP and Calcium Mobilization Assays

Rationale: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels (via Gs or Gi coupling) or through the release of intracellular calcium (via Gq coupling). Therefore, screening the analogs in these two fundamental functional assays can provide a broad overview of their potential GPCR activity.

Protocol: cAMP Measurement Assay

This protocol utilizes a commercially available bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay).

  • Cell Culture:

    • Use a cell line endogenously expressing a panel of adrenergic receptors or a cell line engineered to express a specific receptor subtype (e.g., HEK293-β2AR).

    • Plate the cells in a 384-well white, opaque plate at an appropriate density.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the non-toxic analogs.

    • Treat the cells with the compounds for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist (e.g., isoproterenol for β-adrenergic receptors) as a positive control and a vehicle control.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer containing a thermostable luciferase, followed by a kinase and a substrate.

    • The luminescence generated is inversely proportional to the amount of cAMP in the well.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the change in cAMP levels relative to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Gs_Gi_Signaling cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) Agonist_Gs Agonist_Gs GPCR_Gs Gs-coupled GPCR Agonist_Gs->GPCR_Gs binds Gs Gs GPCR_Gs->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs phosphorylates Agonist_Gi Agonist_Gi GPCR_Gi Gi-coupled GPCR Agonist_Gi->GPCR_Gi binds Gi Gi GPCR_Gi->Gi activates AC_i Adenylate Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i decreased production PKA_i Protein Kinase A cAMP_i->PKA_i reduced aactivation Cellular_Response_Gi Cellular Response PKA_i->Cellular_Response_Gi reduced phosphorylation

Caption: Signaling pathways for Gs and Gi-coupled GPCRs.

Protocol: Calcium Mobilization Assay

This protocol is suitable for identifying compounds that interact with Gq-coupled GPCRs.

  • Cell Culture and Dye Loading:

    • Plate cells expressing the target Gq-coupled receptor (e.g., CHO-α1A-AR) in a black-walled, clear-bottom 96-well plate.

    • Incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add the test compounds at various concentrations.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes). A known agonist (e.g., phenylephrine for α1-adrenergic receptors) should be used as a positive control.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration.

    • Determine the EC50 for agonists.

PART 3: TIER 3 - IN-DEPTH TARGET VALIDATION & SELECTIVITY

Compounds that show consistent activity in the Tier 2 functional assays ("hits") are advanced to Tier 3 for more detailed characterization to confirm their interaction with the identified target and to assess their selectivity.

Receptor Binding Assays

Rationale: Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a specific receptor. These assays are essential for confirming that the functional effects observed in Tier 2 are due to a direct interaction with the receptor.

Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1A). This is typically done by cell lysis and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-dihydroalprenolol for β-receptors or [3H]-prazosin for α1-receptors), and varying concentrations of the unlabeled test compound.

    • Total binding is determined in the absence of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., propranolol for β-receptors).

  • Incubation and Filtration:

    • Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound and determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Data

Analog IDReceptor SubtypeKi (nM)
A-001β1-Adrenergic25.4
A-001β2-Adrenergic150.2
A-003β1-Adrenergic350.8
A-003β2-Adrenergic15.1
Mechanism of Action Studies: GTPγS Binding Assay

Rationale: The GTPγS binding assay is a functional assay that directly measures G protein activation, providing insights into the agonist or inverse agonist properties of a compound. It is a valuable tool for confirming the mechanism of action of compounds identified as agonists in the Tier 2 screens.

Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and [35S]GTPγS in an assay buffer containing GDP.

    • Basal binding is measured in the absence of any stimulating ligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation and Filtration:

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid vacuum filtration.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax (maximum effect) relative to a known full agonist.

PART 4: TIER 4 - PRECLINICAL SAFETY & IN VIVO PROOF OF CONCEPT

The most promising and selective compounds from Tier 3 are advanced to Tier 4 for preliminary safety assessment and initial in vivo studies to establish proof of concept.

In Vitro Safety Pharmacology

hERG Channel Assay Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the hERG liability of new chemical entities is a critical step in preclinical safety evaluation.

Ames Test Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the compound may be a carcinogen.

Protocols: Standardized protocols for hERG patch-clamp assays and the Ames test are widely available and should be conducted according to regulatory guidelines (e.g., OECD guidelines).

In Vivo Efficacy Models

Rationale: Once a compound has demonstrated a desirable in vitro profile and has cleared initial safety hurdles, its efficacy must be evaluated in a relevant animal model of the disease of interest. The choice of the in vivo model will depend on the validated biological target and the intended therapeutic indication. For example, if an analog is identified as a potent and selective β3-adrenergic receptor agonist, it could be tested in a rodent model of obesity and diabetes.

General Protocol Considerations for In Vivo Studies:

  • Animal Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease.

  • Pharmacokinetics (PK): Conduct preliminary PK studies to determine the appropriate dose, route of administration, and dosing frequency.

  • Efficacy Endpoints: Define clear and quantifiable efficacy endpoints that are relevant to the disease.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

The biological evaluation of novel "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" analogs requires a systematic and multi-faceted approach. The hierarchical screening cascade outlined in these application notes provides a robust framework for efficiently identifying and characterizing promising new drug candidates. By progressing from broad primary screens to in-depth target validation and preclinical safety assessment, researchers can effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health (NIH). [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Ethanolamine derivatives as neuroprotective agents. Pharmacy. [Link]

  • Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.

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Application Note: Leveraging 2-[4-(Aminomethyl)phenoxy]ethan-1-ol as a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, scaffold-based drug discovery offers an efficient strategy for exploring chemical space and identifying novel therapeutic agents. The compound 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride presents a versatile and strategically functionalized scaffold. It combines the phenoxy ethanolamine motif, a privileged structure known for its interactions with G-protein coupled receptors (GPCRs), with a reactive primary aminomethyl group that serves as an ideal handle for chemical elaboration. This document provides a comprehensive guide for researchers and drug development professionals on the multifaceted applications of this scaffold. We will explore its potential in targeting adrenergic receptors, nuclear receptors like PPARα, and extracellular enzymes such as LOXL2. This guide furnishes detailed experimental protocols, the scientific rationale behind methodological choices, and pathways for library development to unlock the full potential of this promising chemical starting point.

Scaffold Characterization: Physicochemical and Safety Profile

Before embarking on any drug discovery campaign, a thorough understanding of the starting material is paramount. This compound is a solid, water-soluble compound whose key features—a primary amine, an ether linkage, a phenyl ring, and a primary alcohol—make it an attractive building block.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloride PubChem[1]
CAS Number 1221725-65-0 Sigma-Aldrich[2]
Molecular Formula C₉H₁₄ClNO₂ PubChem[1]
Molecular Weight 203.67 g/mol Sigma-Aldrich[2]
Physical Form Solid Sigma-Aldrich[2]

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound warrants careful handling. It is categorized as harmful if swallowed (Acute Toxicity, Oral), and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times. All manipulations should be performed in a well-ventilated fume hood.

The Phenoxy Ethanolamine Motif: A Privileged Structure for Adrenergic Receptor Modulation

The core structure of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol belongs to the broader class of phenoxyalkanolamines. This structural class is renowned in pharmacology for its interaction with β-adrenergic receptors (β-ARs), a family of GPCRs crucial for regulating cardiovascular and respiratory functions.[3][4] Derivatives can act as potent agonists, antagonists, or even display dual activity depending on their substitution patterns and concentration.[3] For instance, certain phenoxypropanolamine derivatives have been shown to be potent β-adrenoreceptor agonists, capable of relaxing guinea pig tracheal smooth muscle (a β₂-AR mediated effect) and increasing the contraction rate of guinea pig atria (a β₁-AR mediated effect).[3] More recent work has identified novel phenoxypropanolamines as potent and highly selective agonists for the β₃-adrenergic receptor, a target for treating obesity and type II diabetes.[5]

This historical and ongoing success makes the exploration of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol derivatives a logical starting point for discovering novel β-AR modulators.

G cluster_membrane Cell Membrane bAR β-Adrenergic Receptor Gs Gs Protein bAR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Ligand Agonist Ligand (e.g., Isoproterenol or Novel Derivative) Ligand->bAR PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->CellularResponse Phosphorylation Cascade

Figure 1: Simplified β-Adrenergic Receptor Signaling Pathway.

Protocol 1: High-Throughput Screening for β-Adrenergic Receptor Activity

This protocol describes a common and reliable method for assessing the agonist activity of test compounds at β₁, β₂, and β₃ adrenergic receptor subtypes.

Principle: This is a cell-based functional assay that measures the accumulation of cyclic AMP (cAMP), the primary second messenger produced upon the activation of Gs-coupled receptors like β-ARs. A competitive immunoassay format using HTRF (Homogeneous Time-Resolved Fluorescence) technology provides a sensitive and high-throughput readout.

Materials:

  • CHO-K1 or HEK293 cell lines stably expressing human β₁-AR, β₂-AR, or β₃-AR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: Derivatives of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol, dissolved in DMSO.

  • Reference Agonist: Isoproterenol (non-selective pan-agonist).

  • Reference Antagonist: Propranolol (for validation).

  • cAMP Detection Kit (e.g., Cisbio HTRF cAMP Dynamic 2).

  • Low-volume 384-well white plates.

  • Plate reader capable of HTRF detection.

Methodology:

  • Cell Preparation: Culture the stable cell lines according to standard protocols. On the day of the assay, harvest cells gently, wash with PBS, and resuspend in Assay Buffer to a density of 2,500-5,000 cells/µL.

  • Compound Plating: Prepare a serial dilution of test compounds and controls in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) to the 384-well plates to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM final concentration).

  • Cell Stimulation: Add 5 µL of the cell suspension to each well of the compound-containing plate.

  • Incubation: Cover the plates and incubate at room temperature for 30 minutes to stimulate cAMP production.

    • Causality Note: This incubation period is optimized to capture the peak of cAMP accumulation before signal degradation or cell desensitization occurs.

  • Lysis and Detection: Sequentially add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP-cryptate conjugate (pre-mixed in lysis buffer as per the kit manufacturer's instructions).

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission). Calculate the 665/620 ratio and normalize the data to the vehicle (0% activation) and a saturating concentration of isoproterenol (100% activation).

  • Data Analysis: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

The Aminomethyl-Phenoxy Moiety: A Gateway to Diverse Targets

The true versatility of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol lies in its primary amine, which serves as a robust chemical handle for diversification through well-established reactions like acylation, reductive amination, and sulfonylation. This allows for the rapid generation of compound libraries to probe a wide array of biological targets beyond GPCRs.

G Start { 2-[4-(Aminomethyl)phenoxy]ethan-1-ol | Starting Scaffold} Synth Library Synthesis Acylation with R-COOH Reductive Amination with R-CHO Sulfonylation with R-SO₂Cl Start:f1->Synth:head Derivatization Library Diverse Chemical Library Synth->Library Screen High-Throughput Screening Target 1: PPARα Reporter Assay Target 2: LOXL2 Enzyme Assay Target 3: β-AR cAMP Assay Library->Screen:head Biological Evaluation Hits Validated Hits Screen->Hits Identification LeadOpt Lead Optimization (SAR, ADME) Hits->LeadOpt Progression Candidate Drug Candidate LeadOpt->Candidate

Figure 2: General workflow for scaffold-based library synthesis and screening.

Application in Targeting Nuclear Receptors: PPARα Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that is a key regulator of lipid metabolism. Agonists of PPARα, such as fibrates, are used clinically to lower triglycerides and raise high-density lipoprotein cholesterol (HDLc). Research has shown that scaffolds containing a 2-[(4-aminomethyl)phenoxy] moiety can be optimized into highly potent and selective PPARα agonists.[6] This precedent suggests that our starting scaffold is an excellent foundation for developing novel therapeutics for dyslipidemia.

Protocol 2: Parallel Synthesis of an Amide-Linked Derivative Library

Principle: This protocol utilizes the primary amine of the scaffold for amide bond formation with a diverse set of carboxylic acids. Amide coupling is a cornerstone of medicinal chemistry due to its reliability and the stability of the resulting bond.

Materials:

  • This compound

  • A diverse collection of carboxylic acids (e.g., from a commercial fragment library).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • 96-well reaction block.

Methodology:

  • Reagent Preparation: In each well of the 96-well block, prepare a solution of a unique carboxylic acid (1.1 equivalents) in DMF.

  • Scaffold & Reagent Addition: To each well, add a DMF solution of this compound (1.0 equivalent), DIPEA (3.0 equivalents to neutralize the hydrochloride salt and facilitate coupling), and HATU (1.2 equivalents).

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for parallel synthesis. DIPEA is a non-nucleophilic base that will not compete in the reaction.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup & Purification: Quench the reaction by adding water to each well. The products can be purified using high-throughput reversed-phase HPLC.

  • Quality Control: Confirm the identity and purity of the library members via LC-MS analysis before proceeding to biological screening.

Protocol 3: Cell-Based PPARα Reporter Gene Assay

Principle: This assay quantifies the ability of a compound to activate PPARα. Cells are engineered to express the PPARα receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Ligand binding and activation of PPARα drives the expression of luciferase, which is measured as a luminescent signal.

Materials:

  • HepatG2 or a similar cell line.

  • Expression vector for full-length human PPARα.

  • Reporter vector containing multiple PPREs upstream of a luciferase gene.

  • Transfection reagent (e.g., Lipofectamine).

  • Reference Agonist: GW7647.

  • Luciferase assay substrate (e.g., Beetle Luciferin).

  • Opaque, white 96-well or 384-well plates.

Methodology:

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector. Plate the transfected cells into assay plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the newly synthesized library compounds over a range of concentrations for 18-24 hours.

    • Causality Note: This extended incubation is necessary to allow for the full transcriptional and translational response to occur, leading to maximal reporter gene expression.

  • Cell Lysis: Remove the media and add a passive lysis buffer.

  • Signal Detection: Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to vehicle control (0% activation) and a maximal concentration of the reference agonist GW7647 (100% activation). Calculate EC₅₀ and Eₘₐₓ values for active compounds.

Application in Targeting Extracellular Enzymes: LOXL2 Inhibition

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[7] Upregulation of LOXL2 is strongly associated with the progression of fibrosis in various organs. Small molecule inhibitors of LOXL2 are therefore highly sought after as potential anti-fibrotic therapies. Potent and selective inhibitors based on a 4-(aminomethyl)phenoxy-pyridine scaffold have been successfully developed, demonstrating that this chemotype can effectively target the LOXL2 active site.[7]

Protocol 4: In Vitro LOXL2 Enzyme Inhibition Assay

Principle: This is a biochemical assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorogenic probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human LOXL2 enzyme.

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2.

  • Substrate: 1,5-Diaminopentane (cadaverine) or a preferred peptide substrate.

  • Detection Reagents: Amplex Red and HRP.

  • Reference Inhibitor: PXS-5153A or a literature standard.

  • Black, low-volume 384-well plates.

Methodology:

  • Compound Plating: Dispense test compounds from the synthesized library into the assay plate to achieve the desired final concentrations.

  • Enzyme Addition: Add a solution of LOXL2 enzyme in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

    • Causality Note: This step is crucial for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add a substrate solution containing Amplex Red and HRP to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Ex/Em ≈ 540/590 nm) and measure the signal every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Normalize the rates to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of inhibitor concentration and fit to a four-parameter equation to determine the IC₅₀ value for each active compound.

Conclusion

The this compound scaffold is more than a simple chemical reagent; it is a strategic starting point for multi-pronged drug discovery campaigns. Its inherent structural motifs grant access to well-validated target classes like adrenergic receptors, while its functional handle enables rapid diversification to explore novel targets such as nuclear receptors and enzymes. By employing the systematic workflows and robust protocols outlined in this guide, researchers can efficiently generate and screen compound libraries, transforming this versatile scaffold into a pipeline of potential therapeutic candidates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. Retrieved from [Link]

  • Kim, K. R., et al. (2009). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 17(9), 3307-3315. Retrieved from [Link]

  • Opie, L. H. (1980). [Pharmacology of 1-phenylaminoethylamino-3-(phenoxy)propanol derivatives with beta-adrenergic action]. Arzneimittel-Forschung, 30(7a), 1169-1175. Retrieved from [Link]

  • Siatka, C., et al. (2020). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 25(17), 3984. Retrieved from [Link]

  • Xu, H. E., et al. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685-695. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Al-Afifi, A. S., et al. (2005). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Archives of Pharmacal Research, 28(7), 771-777. Retrieved from [Link]

  • Lepikhin, V., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 63(10), 5249-5264. Retrieved from [Link]

  • Villa, L., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(10), 1844-1848. Retrieved from [Link]

  • Zhang, H., et al. (2025). Discovering Potent and Diverse Agonists for the β2‑Adrenergic Receptor via Machine Learning. ACS Pharmacology & Translational Science. Retrieved from [Link]

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Sources

Application Note: NMR Spectroscopic Analysis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the complete structural elucidation and purity assessment of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and drug development professionals, this guide details methodologies for sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and subsequent data interpretation. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results. This protocol serves as a foundational method for the characterization of similar bifunctional aromatic compounds in pharmaceutical and chemical research.[1][2][3][4]

Introduction: The Rationale for Comprehensive NMR Analysis

2-[4-(Aminomethyl)phenoxy]ethan-1-ol is a molecule of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a primary amine, a primary alcohol, and a para-substituted aromatic ring linked by an ether. This structure presents a distinct analytical challenge, requiring unambiguous assignment of each proton and carbon atom to confirm its identity and purity.

NMR spectroscopy is the premier analytical technique for this task, as it provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][5] A multi-faceted approach, combining several NMR experiments, is essential for complete and confident characterization.

  • ¹H NMR provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR reveals the number of chemically distinct carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) differentiates between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning aliphatic signals.[6][7][8][9]

  • 2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, establishing proton-proton connectivity.[10][11][12][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[14][15]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds, revealing the long-range connectivity that pieces the molecular puzzle together.[14][16][17]

This combination of experiments creates a self-validating system for structural elucidation, making it an indispensable tool in quality control and drug development.[1][2][3]

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol are numbered as follows:

Chemical structure of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol with atom numbering

Part A: Experimental Protocol

Materials and Reagents
  • Analyte: 2-[4-(Aminomethyl)phenoxy]ethan-1-ol (5-10 mg for comprehensive analysis)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to its excellent ability to dissolve polar compounds and to allow observation of exchangeable protons (OH and NH₂).[18][19] Methanol-d₄ (CD₃OD) is a suitable alternative, but will cause the OH and NH₂ protons to exchange with deuterium, making them disappear from the ¹H spectrum.

  • NMR Tubes: High-quality, 5 mm NMR tubes, cleaned and oven-dried to prevent contamination.[19]

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm for chemical shift referencing. Most modern spectrometers reference the residual solvent peak.

Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality spectra. The goal is a homogeneous solution free of particulate matter, which can degrade spectral resolution by interfering with the magnetic field homogeneity.[19][20][21][22]

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.[21][23] This concentration provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C experiments.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[19][23] The sample height in a standard 5 mm tube should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[23][24]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A brief, gentle warming can aid dissolution if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any undissolved particles, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[22]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument & Software Configuration
  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Software: Standard spectrometer control and data processing software (e.g., TopSpin™, VnmrJ, Delta™).

  • Temperature: 298 K (25 °C).

Data Acquisition Parameters

The following are typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value/Setting Rationale
¹H (Proton) Pulse Programzg30Standard 30° pulse for quantitative observation.
Spectral Width12-15 ppmTo cover the full range of expected proton signals.
Acquisition Time~3-4 secondsEnsures good digital resolution.
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of protons between scans.
Number of Scans16-32To achieve a good signal-to-noise ratio.
¹³C (Carbon) Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Spectral Width200-220 ppmTo cover the full range of expected carbon signals.
Acquisition Time~1-2 secondsBalances resolution and experiment time.
Relaxation Delay (d1)2 secondsStandard delay for most carbons.
Number of Scans1024-2048Required due to the low natural abundance of ¹³C.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
ParametersUse standard parametersProvides positive CH/CH₃ and negative CH₂ signals.[7][8][9]
Number of Scans256-512Fewer scans than ¹³C due to polarization transfer enhancement.
COSY Pulse ProgramcosygpqfStandard gradient-enhanced COSY with presaturation.
Data Points (F2, F1)2048 x 256Good resolution in both dimensions.
Number of Scans2-4 per incrementSufficient for good signal-to-noise.
HSQC Pulse Programhsqcedetgpsisp2.2Standard gradient-edited HSQC for multiplicity editing.
¹J(C,H) Coupling145 HzOptimized for one-bond C-H correlations in sp³ and sp² systems.
Data Points (F2, F1)1024 x 256Good resolution.
Number of Scans4-8 per incrementBalances sensitivity and experiment time.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
Long-range J(C,H)8 HzOptimized for detecting 2- and 3-bond correlations.
Data Points (F2, F1)2048 x 256Good resolution.
Number of Scans8-16 per incrementRequires more scans to detect weaker, long-range correlations.

Part B: Data Processing and Interpretation

Predicted Spectral Data and Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 2-[4-(Aminomethyl)phenoxy]ethan-1-ol in DMSO-d₆. Actual values may vary slightly.

Atom #TypePredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135 Phase
1-CH₂-NH₂~3.7-3.8, s, 2H~45Negative
2Ar-C (quat)-~130Absent
3, 5Ar-CH~7.2-7.3, d, 2H~129Positive
4, 6Ar-CH~6.8-6.9, d, 2H~115Positive
7Ar-C (quat)-~158Absent
8-O-CH₂-~3.9-4.0, t, 2H~67Negative
9-CH₂-OH~3.6-3.7, t, 2H~60Negative
NH₂-NH₂Broad singlet, 2H--
OH-OHBroad singlet, 1H--

Multiplicity: s = singlet, d = doublet, t = triplet.

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Identify the two doublets in the aromatic region (~6.8-7.3 ppm), characteristic of a para-substituted benzene ring.

    • Locate the two triplets in the aliphatic region (~3.6-4.0 ppm), corresponding to the two coupled -CH₂- groups (H-8 and H-9).

    • Find the sharp singlet around 3.7-3.8 ppm, which is the benzylic -CH₂- group (H-1).

    • Identify the broad signals for the exchangeable amine (NH₂) and alcohol (OH) protons. Their shifts can be variable. A D₂O shake experiment would cause these signals to disappear, confirming their assignment.[25]

  • ¹³C NMR and DEPT-135 Analysis:

    • Count the total number of carbon signals in the ¹³C spectrum. Expect 7 distinct signals due to symmetry (C3/C5 and C4/C6 are equivalent).

    • Use the DEPT-135 spectrum to differentiate carbon types:

      • Positive Signals: Aromatic CH carbons (C-3/5, C-4/6).

      • Negative Signals: The three CH₂ carbons (C-1, C-8, C-9).[6][26]

      • Absent Signals: The two quaternary aromatic carbons (C-2, C-7).[7][8]

  • 2D NMR Correlation Analysis:

    • COSY: Look for a cross-peak connecting the two aliphatic triplets (H-8 and H-9). This confirms the -O-CH₂-CH₂-OH fragment. Also, observe the coupling between the aromatic protons (H-3/5 and H-4/6).[10][27]

    • HSQC: Correlate each proton signal directly to its attached carbon. For example, the triplet at ~3.9-4.0 ppm (H-8) will show a cross-peak to the carbon signal at ~67 ppm (C-8). This is the most definitive way to assign protonated carbons.[14][15]

    • HMBC: Use long-range correlations to connect the molecular fragments:

      • A correlation from the benzylic protons (H-1) to the aromatic quaternary carbon (C-2) and the aromatic CH carbons (C-3/5) confirms the attachment of the aminomethyl group.

      • A correlation from the ether protons (H-8) to the aromatic quaternary carbon (C-7) confirms the phenoxy linkage.

      • Correlations from the aromatic protons (H-4/6) to the ether carbon (C-8) and the other aromatic carbons will confirm the overall ring structure.[16][28]

Part C: Workflow and Logic Visualization

The following diagrams illustrate the logical workflow of the NMR analysis for comprehensive structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (1D & 2D NMR) cluster_interp Data Interpretation & Structure Confirmation Weigh 1. Weigh Analyte (5-10 mg) Dissolve 2. Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR Transfer->C13 DEPT DEPT-135 Transfer->DEPT COSY 2D COSY Transfer->COSY HSQC 2D HSQC Transfer->HSQC HMBC 2D HMBC Transfer->HMBC Assign1D Assign Proton & Carbon Types H1->Assign1D C13->Assign1D DEPT->Assign1D ConnectH Establish H-H Connectivity COSY->ConnectH ConnectCH1 Correlate C-H (1-bond) HSQC->ConnectCH1 ConnectCHn Establish Long-Range C-H Connectivity HMBC->ConnectCHn Structure Final Structure Elucidation Assign1D->Structure ConnectH->Structure ConnectCH1->Structure ConnectCHn->Structure

Caption: Experimental workflow from sample preparation to final structure elucidation.

G H1 ¹H NMR Proton types & coupling COSY COSY H-H Connectivity (3-bond) H1:f1->COSY:f0 informs HSQC HSQC C-H Connectivity (1-bond) H1->HSQC:f0 informs C13 ¹³C NMR Carbon backbone DEPT DEPT-135 CH, CH₂, CH₃ ID C13:f1->DEPT:f0 informs C13->HSQC:f0 informs Structure Verified Structure DEPT->Structure COSY->Structure HMBC HMBC C-H Connectivity (2-4 bond) HSQC:f1->HMBC:f0 informs HSQC->Structure HMBC->Structure

Caption: Logical relationship of NMR experiments for structure verification.

Conclusion

This application note outlines a robust and comprehensive protocol for the NMR spectroscopic analysis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol. By systematically applying a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignment and verify sample purity with a high degree of confidence. The principles and workflows described herein are broadly applicable to the characterization of other small molecules in the pharmaceutical and chemical industries, ensuring data integrity and supporting research and development objectives.[2][3][4]

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  • BrainKart. (n.d.). Applications of NMR-Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 19). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 19). 2D NMR Introduction. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Orlov, N. V., & Ananikov, V. P. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(10), 2115-2118.
  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Orlov, N. V., & Ananikov, V. P. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science, 9(1), 99-112.

Sources

Application Notes & Protocols: Leveraging 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride as a Scaffold for Novel Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing "2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride" as a foundational scaffold for the discovery and development of novel enzyme inhibitors. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to explore the therapeutic potential of this and structurally related molecules.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for developing potent and selective therapeutic agents.[1] "this compound" presents itself as a compelling candidate for fragment-based and traditional lead discovery campaigns targeting various enzyme classes.

The molecule, with a molecular formula of C9H14ClNO2 and a molecular weight of 203.66 g/mol , possesses several key features that underpin its potential as a starting point for inhibitor design[2]:

  • A Primary Aminomethyl Group: This functional group can serve as a crucial hydrogen bond donor or acceptor, or as a point for derivatization to explore the chemical space around a target enzyme's active site.

  • A Phenoxy Ring: This aromatic system can engage in π-π stacking or hydrophobic interactions within an enzyme's binding pocket.

  • An Ethanolamine Moiety: This flexible chain allows for optimal positioning of the terminal hydroxyl group, which can form key interactions with amino acid residues.

While direct evidence of "this compound" as a potent enzyme inhibitor is not widely published, its structural motifs are present in a variety of biologically active compounds, including beta-adrenergic receptor agonists.[3] This precedent suggests that the phenoxy ethanolamine core is a "privileged" structure, capable of interacting with protein targets.

This guide, therefore, outlines a systematic approach to evaluating this scaffold against a hypothetical enzyme target and provides a roadmap for its evolution into a lead compound.

Initial Compound Characterization and Handling

Prior to any biological screening, a thorough characterization of the starting material is paramount to ensure the integrity and reproducibility of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1221725-65-0[4]
Molecular FormulaC9H14ClNO2[2]
Molecular Weight203.66 g/mol [2]
Purity≥97% (recommended)Standard practice
SolubilityTo be determined experimentallyStandard practice
Protocol 2.1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Deionized water

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Accurately weigh out a desired amount of the compound (e.g., 10 mg).

    • Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • For assays sensitive to DMSO, aqueous stock solutions can be prepared, though solubility may be lower.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

A Roadmap for Enzyme Inhibitor Discovery and Characterization

The journey from a starting scaffold to a validated enzyme inhibitor involves a multi-step process. The following sections provide detailed protocols for each stage, using a hypothetical serine protease as the target enzyme for illustrative purposes.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Optimization Phase A Primary Screening (Single Concentration) B Hit Confirmation A->B Identify initial hits C Dose-Response Assay (Determine IC50) B->C Validate activity D Mechanism of Action Studies (e.g., Enzyme Kinetics) C->D E Selectivity Profiling (Against related enzymes) D->E F Structure-Activity Relationship (SAR) (Synthesis of Analogs) E->F Guide rational design G Lead Optimization (Improve potency, selectivity, ADME) F->G

Figure 1: A generalized workflow for the discovery and development of enzyme inhibitors, starting from a primary screen to lead optimization.

Protocol 3.1: Primary Screening for Enzyme Inhibition

This protocol describes a fluorescence-based assay to rapidly screen for inhibitory activity against a model serine protease.

  • Objective: To determine if "this compound" exhibits any inhibitory activity at a single, high concentration.

  • Principle: The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. An inhibitor will reduce the rate of this reaction, resulting in a lower fluorescence signal.

  • Materials:

    • Purified serine protease

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

    • Compound stock solution (100 mM in DMSO)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare working solutions:

      • Enzyme solution: Dilute the enzyme stock in assay buffer to a 2X working concentration.

      • Substrate solution: Dilute the substrate stock in assay buffer to a 2X working concentration.

      • Compound solution: Dilute the 100 mM stock to a 2X working concentration (e.g., 200 µM) in assay buffer.

    • In the 384-well plate, add:

      • Test wells: 10 µL of 2X compound solution.

      • Positive control (no inhibition): 10 µL of assay buffer with the same final DMSO concentration as the test wells.

      • Negative control (no enzyme): 10 µL of assay buffer.

    • Add 10 µL of 2X enzyme solution to the test and positive control wells. Add 10 µL of assay buffer to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 2X substrate solution to all wells. The final volume will be 30 µL, and all components will be at a 1X concentration.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30 minutes (e.g., one reading per minute) at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test_Well / Rate_Positive_Control)) * 100

    • A compound showing significant inhibition (e.g., >50%) is considered a "hit."

Protocol 3.2: Determining Potency (IC50)

For "hit" compounds, a dose-response experiment is performed to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).[5]

  • Objective: To quantify the potency of the inhibitor.

  • Procedure:

    • Prepare a serial dilution of the compound stock solution in assay buffer, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Follow the same procedure as the primary screen, but instead of a single concentration, add the different concentrations of the compound to the test wells.

    • Run the assay and calculate the percent inhibition for each concentration.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Dose-Response Data

Compound Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1
Protocol 3.3: Mechanism of Action Studies

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive) is crucial for its development.[6][7]

  • Objective: To elucidate the mechanism of inhibition.

  • Principle: By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between different inhibition models.

  • Procedure:

    • Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, perform a kinetic assay with a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km, where Km is the Michaelis constant).

    • Determine the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Create a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot:

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

G cluster_0 Competitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S I I ES->E -S P P ES->P -> E + P EI->E -I

Sources

Application of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride" in material science

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Disclaimer: This document provides a scientific overview of this compound, including its known properties and theoretically-derived potential applications in material science. As of the latest literature review, specific applications of this compound in material science are not well-documented in peer-reviewed journals or patents. The proposed applications and protocols are based on the chemical functionalities of the molecule and are intended to serve as a guide for research and development.

Introduction and Overview

This compound is a bifunctional organic molecule characterized by a primary amine, a primary alcohol, and a central phenoxy ether linkage. Its hydrochloride salt form enhances its stability and solubility in aqueous media. The unique arrangement of these functional groups—a reactive amine and a hydroxyl group at opposite ends of a semi-rigid aromatic core—makes it a compelling candidate for various applications in polymer chemistry, surface functionalization, and bioconjugation.

This guide will detail the physicochemical properties of the compound, outline a general synthetic strategy, and explore its potential as a versatile building block in material science. While established, specific protocols for its use are scarce, this document aims to provide a foundational understanding to empower researchers to pioneer its application.

Physicochemical Properties and Structure

The inherent reactivity and utility of this molecule are dictated by its chemical structure and physical properties.

Chemical Structure

The molecule consists of a para-substituted benzene ring. An aminomethyl group (-CH₂NH₂) and a 2-hydroxyethoxy group (-OCH₂CH₂OH) are attached to the ring at positions 1 and 4, respectively.

Caption: Structure of this compound.

Data Summary

The key properties of this compound are summarized below for quick reference.[1][2]

PropertyValueSource
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloridePubChem[1]
CAS Number 1221725-65-0Sigma-Aldrich[2]
Molecular Formula C₉H₁₄ClNO₂PubChem[1]
Molecular Weight 203.66 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Topological Polar Surface Area 55.5 ŲPubChem[1]
Storage Temperature Inert atmosphere, room temperatureSigma-Aldrich[2]

Synthesis Outline (Hypothetical)

G reactant1 4-Hydroxybenzonitrile step1 Williamson Ether Synthesis (e.g., K₂CO₃, Acetone) reactant1->step1 reactant2 2-Chloroethanol reactant2->step1 intermediate1 4-(2-Hydroxyethoxy)benzonitrile step2 Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) intermediate1->step2 Step 2 intermediate2 2-[4-(Aminomethyl)phenoxy]ethan-1-ol (Free Base) step3 Salt Formation (HCl in Ether/Dioxane) intermediate2->step3 Step 4 product 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride step1->intermediate1 Step 1 step2->intermediate2 Step 3 step3->product

Caption: Plausible synthetic workflow for the target compound.

This multi-step process leverages common and high-yielding reactions. The final salt formation step with hydrochloric acid would yield the desired hydrochloride product, improving its handling and stability.

Potential Applications in Material Science (Theoretically-Derived)

The bifunctional nature of this molecule opens up several theoretical avenues for its application in material science. The primary amine and primary hydroxyl groups can undergo a wide range of chemical reactions, making it a versatile building block.

Monomer for Advanced Polymer Synthesis

The presence of both an amine and a hydroxyl group allows this compound to act as an A-B type monomer in step-growth polymerization.

  • Polyamides and Poly(ester amides): The primary amine can react with dicarboxylic acids (or their acyl chlorides) to form polyamides. If a diacid with a hydroxyl group is used, a poly(ester amide) could be formed, introducing both amide and ester linkages into the polymer backbone for tailored degradation profiles.

  • Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes. The phenoxy and aminomethyl groups would be pendant to the main chain, offering sites for further modification or influencing properties like thermal stability and solubility.

Surface Modification Agent

The molecule is well-suited for the functionalization of material surfaces, such as metal oxide nanoparticles or silicon wafers.

  • Mechanism: The hydroxyl group can form covalent bonds with surface oxides (e.g., SiO₂, TiO₂, Fe₃O₄) through a condensation reaction, anchoring the molecule to the surface. The phenoxy group can also contribute to surface adhesion through π-π stacking on graphitic or other aromatic surfaces.

  • Resulting Functionality: This process would expose the primary amine groups on the material's surface. These amines can then be used to attach biomolecules (proteins, DNA), catalysts, or other polymers, imparting new functionalities to the base material. This is a common strategy in the development of biosensors, targeted drug delivery vehicles, and heterogeneous catalysts.

Bifunctional Linker and Crosslinker

In materials chemistry and bioconjugation, linkers are crucial for connecting different components. The distinct reactivity of the amine and hydroxyl groups allows for orthogonal or sequential conjugation strategies.

  • Orthogonal Chemistry: The amine can be selectively reacted (e.g., with an NHS-ester) while the hydroxyl group remains protected or unreactive. Subsequently, the hydroxyl group can be activated or reacted under different conditions (e.g., with an isocyanate or in an esterification). This controlled, step-wise reaction capability is highly valuable for creating complex, well-defined architectures.

G molecule H₂N-CH₂- (Phenoxy-Ethanol) -OH polymer Polymer Backbone (e.g., Polyamide) molecule:amine->polymer Forms Amide Bond surface Material Surface (e.g., Nanoparticle) molecule:hydroxyl->surface Covalently Binds biomolecule Biomolecule (e.g., Protein) molecule:amine->biomolecule Conjugates Via Amine

Caption: Potential roles as a monomer, surface agent, or linker.

Protocols

Given the absence of established application-specific protocols, this section focuses on the essential procedures for safe handling and storage, which is universally applicable.

General Protocol for Handling and Storage

This protocol is based on the GHS hazard statements associated with the compound.[1]

Objective: To ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Materials:

  • This compound (Solid)

  • Nitrile gloves

  • Safety glasses or goggles

  • Lab coat

  • Chemical fume hood

  • Spatula and weighing paper

  • Appropriate glassware

  • Sealed waste container

Procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to avoid inhalation of dust particles. The compound is classified as a respiratory irritant (H335).[1]

  • Dispensing and Weighing:

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to dispense the required amount onto weighing paper or directly into a tared vessel.

    • Avoid creating dust. Close the primary container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly while stirring. The hydrochloride salt form suggests solubility in polar solvents like water, methanol, or DMSO.

    • Perform a small-scale solubility test if the optimal solvent is unknown.

  • Reaction Quenching and Work-up: Be aware that the primary amine is basic (in its free-base form) and nucleophilic. It will react with acids, acyl halides, and other electrophiles. The hydroxyl group can be deprotonated by strong bases.

  • Waste Disposal:

    • Dispose of contaminated materials (gloves, weighing paper, pipette tips) in a designated, sealed solid waste container.

    • Liquid waste containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The supplier recommends storage under an inert atmosphere at room temperature.[2]

  • Spill and Exposure:

    • Skin Contact: The compound is a skin irritant (H315).[1] In case of contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: The compound causes serious eye irritation (H319).[1] If contact occurs, immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: The compound is harmful if swallowed (H302).[1] Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Conclusion

This compound possesses a compelling molecular architecture for applications in material science. Its bifunctional nature, with distinct amine and hydroxyl reactive sites, positions it as a highly versatile, yet currently underexplored, building block. The theoretical applications outlined in this document—as a monomer, a surface modification agent, and a bifunctional linker—provide a roadmap for future research. It is imperative that these potential applications are subjected to rigorous experimental validation. Researchers are encouraged to use this guide as a starting point for developing novel materials and technologies based on this promising compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47002399, this compound. Retrieved from [Link].

Sources

"2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride" in the synthesis of PPARα agonists

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST >

Publication ID: APN-PPARa-24-01 Version: 1.0 Topic: Application of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride in the Synthesis of Potent Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

Introduction: Targeting Lipid Metabolism with Novel Synthetic Scaffolds

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism.[1] Among the three isoforms (α, γ, and δ), PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Activation of PPARα by agonist compounds leads to the upregulation of genes involved in fatty acid uptake and oxidation, consequently lowering plasma triglycerides and raising high-density lipoprotein (HDL) cholesterol levels.[2][4] This mechanism makes PPARα a critical therapeutic target for managing dyslipidemia, a key risk factor for cardiovascular disease.[1]

The fibrate class of drugs, such as fenofibrate, are well-established PPARα agonists.[2] However, the quest for next-generation agonists with improved potency and selectivity continues to drive synthetic chemistry efforts.[5] A key strategy in modern drug discovery involves the use of versatile chemical building blocks that can be elaborated into diverse molecular architectures. This compound represents such a scaffold, combining a primary aminomethyl group and a primary alcohol, linked by a stable phenoxy ether. This arrangement provides two distinct functional handles for sequential chemical modifications, enabling the systematic construction of novel fibrate-like structures and other potential PPARα agonists.

This document provides a detailed protocol for the utilization of this compound in the synthesis of a representative PPARα agonist, focusing on the principles of N-acylation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in metabolic disease research.

PART 1: Reagent Profile and Handling

Before commencing any synthetic work, it is crucial to understand the physicochemical properties and safety requirements of the starting material.

PropertyValueSource
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol;hydrochloridePubChem[6]
CAS Number 1221725-65-0Sigma-Aldrich
Molecular Formula C₉H₁₄ClNO₂PubChem[6]
Molecular Weight 203.66 g/mol PubChem[6]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol. Sparingly soluble in DCM.General Knowledge

Safety & Handling:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

PART 2: Synthetic Protocol — Two-Step Synthesis of a Fibrate-Type PPARα Agonist

This section details a representative protocol for the synthesis of a novel PPARα agonist, herein designated as Target Compound 1 , starting from this compound. The synthesis involves an initial N-acylation followed by an esterification reaction.

Overall Reaction Scheme

The synthetic strategy is a robust two-step process:

  • Step 1: N-Acylation. The primary amine of the starting material is acylated using 2-chloro-2-phenylacetyl chloride to form a stable amide bond. This introduces a key structural motif found in many fibrate analogs.

  • Step 2: Esterification. The primary alcohol of the resulting amide intermediate is then esterified with isobutyryl chloride to yield the final target compound, which incorporates the characteristic isobutyrate ester group of fenofibrate.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps from the starting material to the final purified product.

G SM Start: 2-[4-(Aminomethyl)phenoxy] ethan-1-ol HCl Step1 Step 1: N-Acylation - 2-Chloro-2-phenylacetyl chloride - Triethylamine (TEA), DCM - 0°C to RT, 3h SM->Step1 Workup1 Aqueous Workup - 1M HCl, sat. NaHCO₃ - Extraction with EtOAc Step1->Workup1 Purify1 Purification 1 - Silica Gel Chromatography Workup1->Purify1 Intermediate Intermediate Amide Purify1->Intermediate Step2 Step 2: Esterification - Isobutyryl chloride - Pyridine, DCM - 0°C to RT, 4h Intermediate->Step2 Workup2 Aqueous Workup - 1M HCl, sat. NaHCO₃ - Extraction with EtOAc Step2->Workup2 Purify2 Purification 2 - Recrystallization or - Silica Gel Chromatography Workup2->Purify2 Product Final Product: Target Compound 1 Purify2->Product

Caption: Synthetic workflow for Target Compound 1.

Protocol: Step 1 - N-Acylation

Principle: N-acylation is a fundamental reaction for forming amide bonds.[7][8] The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7] Anhydrous dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and reagents.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-2-phenylacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to achieve a concentration of ~0.3 M. Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes. The first equivalent of TEA neutralizes the hydrochloride salt, freeing the primary amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 2-chloro-2-phenylacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

    • Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove acidic impurities), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure intermediate amide.

Protocol: Step 2 - Esterification

Principle: The hydroxyl group of the intermediate is converted into an ester using another acyl chloride. Pyridine is often used as both a catalyst and a base to activate the alcohol and scavenge the HCl byproduct.

Materials:

  • Intermediate Amide from Step 1 (1.0 eq)

  • Isobutyryl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Reagents for work-up as in Step 1.

Procedure:

  • Reaction Setup: Dissolve the purified intermediate amide (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add isobutyryl chloride (1.2 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the pure Target Compound 1 . Recrystallization from a suitable solvent system (e.g., ethanol/water) may be an effective final purification step.

PART 3: Mechanism of Action & Pathway Visualization

The synthesized agonist, Target Compound 1 , is designed to bind to and activate the PPARα receptor. This initiates a cascade of molecular events that alter the expression of genes critical to lipid metabolism.[4]

Mechanism Steps:

  • Ligand Binding: The agonist enters the nucleus and binds to the ligand-binding domain (LBD) of the PPARα receptor.[1]

  • Heterodimerization: This binding induces a conformational change in PPARα, promoting its partnership with the Retinoid X Receptor (RXR).[1]

  • PPRE Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3]

  • Transcriptional Activation: The complex recruits co-activator proteins, initiating the transcription of genes that encode for enzymes and transporters involved in fatty acid oxidation, thereby lowering plasma lipids.[3][4]

G cluster_0 Cell Cytoplasm cluster_1 Nucleus cluster_2 Metabolic Outcomes Agonist_cyto PPARα Agonist (e.g., Target Cmpd 1) Agonist_nuc Agonist Agonist_cyto->Agonist_nuc Translocation PPAR PPARα Agonist_nuc->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Increased Transcription of Target Genes PPRE->Transcription Recruits Co-activators FAO ↑ Fatty Acid Oxidation Transcription->FAO TG ↓ Plasma Triglycerides Transcription->TG HDL ↑ HDL Cholesterol Transcription->HDL

Caption: PPARα signaling pathway upon agonist activation.

PART 4: Troubleshooting & Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 (N-Acylation) 1. Incomplete neutralization of HCl salt. 2. Moisture in reagents/glassware. 3. Acyl chloride degradation.1. Ensure ≥2.2 equivalents of TEA are used. 2. Use flame-dried glassware and anhydrous solvents. 3. Use fresh or newly purchased acyl chloride.
Incomplete reaction in Step 2 (Esterification) 1. Steric hindrance at the alcohol. 2. Insufficient activation.1. Increase reaction time and/or temperature (e.g., reflux in DCM). 2. Consider using a more potent acylation catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts along with pyridine.
Multiple spots on TLC after reaction Formation of side products (e.g., di-acylated product, unreacted starting material).Optimize reaction stoichiometry and temperature control. Ensure slow, dropwise addition of the acyl chloride. Improve purification with a shallower gradient during column chromatography.
Difficulty removing TEA/Pyridine salts Inefficient aqueous work-up.Perform an extra wash with 1 M HCl and/or water. A dilute copper sulfate wash can also be effective for removing residual pyridine.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel PPARα agonists. Its bifunctional nature allows for controlled, stepwise chemical modifications, providing a straightforward entry into libraries of fibrate-like compounds. The protocols outlined in this guide demonstrate a reliable pathway for N-acylation and esterification, which can be adapted by medicinal chemists to explore structure-activity relationships (SAR) and develop next-generation therapeutics for metabolic disorders. The key to success lies in careful control of reaction conditions, particularly stoichiometry, temperature, and the exclusion of moisture.

References

  • Vertex AI Search. (2024). Mechanisms of PPAR alpha and gamma agonists in lipid metabolism - Consensus.
  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • BenchChem. (2025). The Role of PPAR Alpha Agonists in Metabolic Syndrome Research: A Technical Guide.
  • Michalik, L., Auwerx, J., Berger, J. P., et al. (2006). The mechanisms of action of PPARs. PubMed. Available at: [Link]

  • Vanden Berghe, W. (2020). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under c
  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work?. Available at: [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • Katritzky, A. R., Singh, S. K., Kirichenko, K., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]

  • Giampietro, L., D'Angelo, A., Giancristofaro, A., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem. (2025).
  • Synthesis and Biological Evaluation of New Clofibrate Analogues as Potential PPARα Agonists. (2025).
  • Williamson Ether Synthesis. (n.d.).
  • Singh, H., Singh, P., Kumar, M., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Preparation of N-acylated amines. (n.d.).
  • Chemistry LibreTexts. (2022). Williamson Ether Synthesis.
  • Synthetic routes of target compounds T1–T7. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Duan, H. (n.d.).
  • Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs | Request PDF. (2025).
  • Xu, H. E., Stanley, T. B., Montana, V. G., et al. (2002). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. Available at: [Link]

  • Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARalpha Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. (n.d.).
  • Jameson, G., Lioi, J., Argall, A., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-(Aminomethyl)phenyl)ethan-1-ol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Aminomethyl)phenoxy]-1-phenylethanol. PubChem. Available at: [Link]

  • Wang, M., Winneroski, L. L., Ardecky, R. J., et al. (2004). Conversion of human-selective PPARalpha agonists to human/mouse dual agonists: a molecular modeling analysis. PubMed. Available at: [Link]

  • ChemicalBook. (n.d.). 1-(4-Hydroxyphenyl)-2-amino-ethanol hydrochloride(770-05-8).

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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for New Antimicrobial Development

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum activity. Within this landscape, 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride emerges as a compelling starting material for the synthesis of a new generation of antimicrobial agents. Its structure, featuring a primary amine and a primary alcohol, offers two reactive sites for chemical modification, allowing for the systematic development of derivatives with tailored properties. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and methods for the antimicrobial evaluation of compounds derived from this versatile scaffold, with a particular focus on the synthesis of Quaternary Ammonium Compounds (QACs).

The rationale behind utilizing this compound lies in its potential to generate amphiphilic molecules, a key characteristic of many effective antimicrobial agents. The aromatic ring and the ether linkage provide a hydrophobic domain, while the quaternized amino group introduces a permanent positive charge, crucial for interaction with negatively charged microbial cell membranes.[1][2] This interaction is a primary mechanism of action for QACs, leading to membrane disruption and subsequent cell death.[3][4]

Chemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂PubChem CID: 122172565
Molecular Weight 203.66 g/mol PubChem CID: 122172565
Appearance White to off-white solidGeneric Material Data
Solubility Soluble in water and polar organic solvents like ethanol and methanol.General Chemical Principles

Synthetic Strategy: From Primary Amine to Potent Quaternary Ammonium Compounds

The primary synthetic route to generate antimicrobial agents from this compound involves the quaternization of the primary amino group. This is typically achieved through the Menschutkin reaction, a well-established method for the N-alkylation of amines with alkyl halides.[1] The general scheme involves the reaction of the primary amine with an excess of an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

G start 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride product Quaternary Ammonium Salt (Antimicrobial Agent) start->product N-Alkylation (Menschutkin Reaction) reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaHCO3) Solvent (e.g., Acetonitrile, DMF) reagents->product Reaction Conditions

Caption: Synthetic workflow for the quaternization of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol.

The choice of the alkyl halide (R-X) is critical as the length of the alkyl chain (R) significantly influences the antimicrobial activity of the resulting QAC.[1][2] Generally, QACs with alkyl chains of 10-16 carbon atoms exhibit the most potent antimicrobial activity.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of a representative QAC derived from this compound.

Protocol 1: Synthesis of N,N,N-Trimethyl-N-{[4-(2-hydroxyethoxy)phenyl]methyl}ammonium iodide

This protocol describes the synthesis of a simple QAC with three methyl groups and one benzyl-like substituent on the nitrogen atom.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: While stirring, add an excess of methyl iodide (4.0 eq) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts using a Büchner funnel.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid. Wash the solid with diethyl ether to remove any unreacted methyl iodide and other non-polar impurities.

  • Drying: Dry the purified product under vacuum to yield the desired quaternary ammonium salt as a white solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the trimethylammonium group and the integrity of the molecular backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Protocol 2: Synthesis of a Series of N-Alkyl-N,N-dimethyl-[4-(2-hydroxyethoxy)benzyl]ammonium Bromides

This protocol outlines the synthesis of a series of QACs with varying alkyl chain lengths to investigate the structure-activity relationship.

Materials:

  • This compound

  • A series of n-alkyl bromides (e.g., C₈H₁₇Br, C₁₀H₂₁Br, C₁₂H₂₅Br, C₁₄H₂₉Br, C₁₆H₃₃Br)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Free Amine Generation: Dissolve this compound (1.0 eq) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the free amine into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • N,N-Dimethylation: The resulting primary amine can be converted to the tertiary amine, N,N-dimethyl-2-[4-(aminomethyl)phenoxy]ethan-1-ol, using standard reductive amination procedures with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Quaternization: In a round-bottom flask, dissolve the tertiary amine (1.0 eq) in DMF. Add the desired n-alkyl bromide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture at 60-80°C for 12-24 hours. Monitor the reaction by TLC.

  • Purification: After completion, cool the reaction mixture and precipitate the product by adding an excess of a non-polar solvent like hexane. Collect the precipitate by filtration, wash with hexane, and dry under vacuum.

G cluster_0 Synthesis Pathway cluster_1 Evaluation A 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride B Free Primary Amine A->B Neutralization C Tertiary Amine (N,N-dimethyl derivative) B->C Reductive Amination D Quaternary Ammonium Salt (Varying Alkyl Chain Lengths) C->D Quaternization with R-Br E Antimicrobial Susceptibility Testing (MIC/MBC) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Workflow for SAR studies of novel antimicrobial agents.

Antimicrobial Evaluation: Determining Efficacy

The antimicrobial activity of the synthesized compounds should be evaluated to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized quaternary ammonium salts

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., water or DMSO). Perform two-fold serial dilutions of each compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the antimicrobial evaluation of the series of synthesized QACs will allow for the elucidation of the structure-activity relationship.

Expected Trends:

  • Alkyl Chain Length: It is anticipated that the antimicrobial activity will increase with increasing alkyl chain length, up to a certain point (typically C12-C14), after which the activity may decrease due to reduced water solubility.[2]

  • Gram-Positive vs. Gram-Negative Bacteria: QACs generally exhibit higher activity against Gram-positive bacteria due to the less complex cell wall structure compared to Gram-negative bacteria, which possess an outer membrane that can act as a barrier.[2]

Data Presentation:

CompoundAlkyl Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QAC-C8 8>128>128
QAC-C10 103264
QAC-C12 12816
QAC-C14 141632
QAC-C16 163264

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents, particularly quaternary ammonium compounds. The synthetic protocols outlined in this guide provide a robust framework for researchers to develop and evaluate new chemical entities in the fight against antimicrobial resistance. Future work could explore modifications of the hydroxyl group to introduce additional functionalities, potentially leading to compounds with enhanced activity or novel mechanisms of action. Furthermore, investigating the toxicity of these novel compounds against mammalian cell lines is a crucial step in their development as potential therapeutic agents.

References

  • Jennings, M. C., Minbiole, K. P., & Wuest, W. M. (2015). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. ACS Infectious Diseases, 1(7), 288–303. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common theme. Journal of Applied Microbiology, 99(4), 703–715. [Link]

  • Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(7), 1145–1159. [Link]

  • Li, X., et al. (2021). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 6(46), 30896–30906. [Link]

  • Tischer, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 453. [Link]

  • Vereshchagin, A. N., et al. (2021). Quaternary ammonium compounds: a review of their properties and applications in the chemical industry. Russian Journal of General Chemistry, 91(12), 2533–2553. [Link]

  • Hassan, S. S. M., et al. (2023). Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts. International Journal of Molecular Sciences, 24(13), 10851. [Link]

  • Buffet-Bataillon, S., et al. (2012). Quaternary ammonium compounds in the hospital environment: a review of their use, mode of action, and resistance. Journal of Hospital Infection, 81(1), 1–10. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate.

Introduction

This compound is a polar molecule containing both a primary amine and a primary alcohol functional group. Its hydrochloride salt form enhances its stability and water solubility, but can also present unique challenges during purification. This guide provides a structured, question-and-answer-based approach to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis and Potential Impurities

Question 1: What are the likely impurities I should be aware of during the purification of this compound?

Answer: The impurity profile of your compound is highly dependent on its synthetic route. A common synthetic pathway to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol involves the reaction of 4-hydroxybenzonitrile with 2-bromoethanol, followed by reduction of the nitrile group to a primary amine, and subsequent formation of the hydrochloride salt.

Potential Impurities:

  • Starting Materials: Unreacted 4-hydroxybenzonitrile, 2-bromoethanol, or the reducing agent used.

  • Intermediates: Incomplete reduction of the nitrile can lead to the presence of the corresponding aldehyde or carboxylic acid.

  • By-products: Over-alkylation of the amine can result in secondary or tertiary amine impurities. Dimerization or polymerization of starting materials or intermediates can also occur.

  • Positional Isomers: Depending on the specificity of the synthesis, other isomers may be present in small quantities.

  • Residual Solvents: Solvents used in the synthesis and workup, such as THF, ethanol, or dichloromethane, may be present.

  • Inorganic Salts: Salts like sodium chloride can be introduced during workup, especially if aqueous HCl is used for salt formation.[1]

A thorough understanding of your specific synthetic route is crucial for identifying potential impurities. Techniques such as LC-MS can be invaluable for identifying unknown peaks in your crude product.[2]

Recrystallization

Question 2: I am having trouble recrystallizing this compound. It either "oils out" or the recovery is very low. What should I do?

Answer: "Oiling out" and low recovery are common challenges when recrystallizing polar hydrochloride salts. This is often due to the high solubility of the salt in polar solvents and the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: A single-solvent recrystallization may not be effective. A two-solvent system, consisting of a "solvent" in which the compound is soluble at high temperatures and a "non-solvent" or "anti-solvent" in which it is poorly soluble, is often more successful.

    • Recommended "Solvents": Alcohols such as ethanol, methanol, or isopropanol are good starting points due to their ability to dissolve polar compounds.[3][4]

    • Recommended "Anti-solvents": Less polar solvents like ethyl acetate, diethyl ether, or acetone can be used to induce precipitation.[5]

  • Systematic Solvent Screening:

    • Dissolve a small amount of your crude product in a minimum amount of a hot "solvent" (e.g., ethanol).

    • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

    • Slowly add a "non-solvent" (e.g., ethyl acetate) dropwise to the hot solution until it becomes slightly cloudy.

    • Add a few more drops of the hot "solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote crystallization.

  • Seeding: If crystals are slow to form, adding a small seed crystal of pure product can initiate crystallization.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool to room temperature slowly before placing it in a cold bath.

Data Presentation: Common Recrystallization Solvent Systems

Solvent System (Solvent:Anti-solvent)Polarity of SystemTypical Observations
Ethanol:Ethyl AcetateHigh to MediumGood for moderately polar impurities.
Methanol:Diethyl EtherHigh to LowCan be effective but ether is highly volatile.
Isopropanol:AcetoneMediumAcetone can sometimes be a good wash solvent as well.[5]
Ethanol:WaterHighUse with caution as the hydrochloride salt is likely very water-soluble.[3]
Chromatographic Purification

Question 3: My compound streaks badly on silica gel TLC and I am unable to get good separation with column chromatography. What are my options?

Answer: The basic nature of the primary amine in your compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.

Troubleshooting Chromatography:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To neutralize the acidic silica, add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%).[6]

    • Use a Polar Protic Solvent: Incorporating methanol or ethanol in your mobile phase can help to solvate the polar functional groups and improve elution. A common eluent system for polar, basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[6]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better choice than silica for the purification of basic compounds.[6]

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective. The compound is eluted with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Protecting Group Strategy:

    • Protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This will significantly reduce the polarity of the compound and eliminate the basicity of the amine.[6][7]

    • Purify the less polar, Boc-protected compound using standard silica gel chromatography with a less polar eluent (e.g., ethyl acetate/hexanes).

    • Deprotect the amine using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the pure hydrochloride salt.

Experimental Protocols: Key Workflows

Protocol 1: Boc Protection of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol

  • Dissolve the crude free base of your compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water.

  • Add a base, for example, sodium hydroxide (1.1 eq).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected compound for chromatographic purification.

Purity Analysis

Question 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.

    • Reverse-Phase HPLC: A C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with 0.1% formic acid or TFA added to both solvents, should provide good peak shape.[8][9]

    • Normal-Phase HPLC: Less common for such polar compounds, but can be attempted with modified mobile phases as described for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of the compound by showing the expected chemical shifts, splitting patterns, and integrations for all protons.

    • ¹³C NMR: Will show the expected number of carbon signals, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present, such as O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-O stretches, and aromatic C-H and C=C stretches.

Mandatory Visualization

Purification_Workflow

Caption: Purification workflow for this compound.

Troubleshooting_Logic

Caption: Troubleshooting logic for purification challenges.

References

  • Jeller, A. H., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica and their Application for the Synthesis of Chiral Benzotriazoles. Journal of the Brazilian Chemical Society, 24(9), S1-S37. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Karaman, R. (2015). How can I separate my active natural compound from HCL? ResearchGate. Available at: [Link]

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Al-Bayati, R. H. H. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supporting information for... Org. Biomol. Chem., 11, 929–937. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • SIELC Technologies. Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column. Available at: [Link]

  • Klibanov, A. M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(22), 5384. Available at: [Link]

  • Google Patents. (2006). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases.
  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. 7, 137-146. Available at: [Link]

  • MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2949. Available at: [Link]

  • Google Patents. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • SIELC Technologies. Separation of 2-(4-Methylphenoxy)ethanol on Newcrom R1 HPLC column. Available at: [Link]

  • Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 245-251. Available at: [Link]

  • ResearchGate. (2018). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. Available at: [Link]

  • Luboch, E., et al. (2010). Determination of the chemical structure of potential organic impurities occurring in the drug substance opipramol. Pharmazie, 65(4), 239-244. Available at: [Link]

  • Google Patents. (2008). Improved process for pure duloxetine hydrochloride.
  • PubChem. 2-(2-Aminophenoxy)ethan-1-ol hydrochloride. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility issues encountered during experimentation. As an amine hydrochloride salt, this compound's solubility is governed by specific physicochemical principles. Understanding these principles is the key to successful formulation and reproducible results.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter in the lab. The solutions are presented in a logical, step-by-step manner, explaining the scientific rationale behind each recommendation.

Q1: My compound is not dissolving completely in water or aqueous buffers at my target concentration. What should I do first?

A1: Incomplete dissolution in aqueous media is the most common challenge. It typically stems from concentration, pH, or kinetic limitations. Follow this systematic approach to identify and solve the issue.

Underlying Principle: 2-[4-(Aminomethyl)phenoxy]ethan-1-ol is supplied as a hydrochloride salt to enhance its aqueous solubility. The protonated aminomethyl group (-CH₂NH₃⁺) is ionic and interacts favorably with polar water molecules.[1][2] However, the phenoxy group introduces hydrophobic character, which can limit solubility, especially at higher concentrations.

Step-by-Step Protocol: Enhancing Aqueous Dissolution

  • Confirm Fresh, High-Purity Solvent: Always start with deionized, distilled water or a freshly prepared buffer to eliminate contaminants that could affect solubility.

  • Reduce Particle Size: If your compound is in a crystalline or clumpy form, gently crush it into a fine powder using a mortar and pestle. This increases the surface-area-to-volume ratio, which can significantly improve the rate of dissolution.

  • Apply Mechanical Energy: Vigorously vortex or stir the solution for several minutes. Sometimes, dissolution is kinetically slow, and providing sufficient energy helps overcome this barrier.

  • Introduce Gentle Heat: Warm the solution to 30-40°C while stirring. Most compounds exhibit increased solubility at higher temperatures.[1][3] Caution: Do not boil the solution, as this may risk chemical degradation. Allow the solution to cool to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, the solution was supersaturated.

  • Utilize Sonication: If gentle heating is insufficient, place the vial in a bath sonicator for 5-15 minute intervals. Cavitation can effectively break up aggregates and enhance solvent interaction.

  • Adjust pH (Most Critical Step): The solubility of amine hydrochlorides is highly pH-dependent.[1][3][4] Ensure the pH of your solvent is acidic (ideally pH 3-6). If using unbuffered water, its pH can be near neutral or slightly alkaline due to dissolved CO₂, which can cause the compound to convert to its less soluble free-base form. Add a few microliters of dilute HCl (e.g., 0.1 M) to lower the pH and check for dissolution.

Experimental Workflow: Troubleshooting Aqueous Solubility

The following diagram outlines a decision-making process for addressing poor aqueous solubility.

G start Start: Compound fails to dissolve in aqueous solvent crush Step 1: Reduce Particle Size (Crush to fine powder) start->crush vortex Step 2: Apply Mechanical Energy (Vortex / Stir) crush->vortex Still insoluble? heat Step 3: Gentle Warming (30-40°C) vortex->heat Still insoluble? sonicate Step 4: Sonicate (5-15 min cycles) heat->sonicate Still insoluble? check_ph Step 5: Check & Adjust pH (Ensure pH < 7) sonicate->check_ph Still insoluble? cosolvent Step 6: Consider Co-solvent (e.g., 5-10% DMSO, Ethanol) check_ph->cosolvent Still insoluble? success Result: Complete Dissolution check_ph->success Dissolves cosolvent->success Dissolves fail Consult Advanced Techniques (e.g., formulation with cyclodextrins) cosolvent->fail Still insoluble?

Caption: A systematic workflow for troubleshooting solubility issues.

Q2: I'm observing a cloudy precipitate when I add my aqueous stock solution to my cell culture media or phosphate-buffered saline (PBS). Why is this happening?

A2: This is a classic case of pH-induced precipitation. Cell culture media and PBS are buffered at physiological pH (typically 7.2-7.4). This pH is significantly higher than the acidic environment required to keep many amine hydrochlorides fully protonated and dissolved.

Causality: When your acidic stock solution is diluted into the higher-pH buffer, the buffer's capacity neutralizes the acid. This pH shift causes the protonated amine (-CH₂NH₃⁺) to deprotonate, converting it to the neutral free-base form (-CH₂NH₂). This free base is substantially less polar and therefore less soluble in water, causing it to precipitate out of the solution.

Solutions:

  • Lower the Stock Concentration: The most straightforward solution is to prepare a more dilute stock solution. When this is added to the media, the final concentration of the free base may be below its solubility limit, preventing precipitation.

  • Use a Co-solvent Stock: Prepare your stock solution in a solvent like dimethyl sulfoxide (DMSO) instead of water (see Q3 for details). DMSO can often keep the compound solubilized even after dilution into aqueous media. Crucially, ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • pH Modification of Final Medium (Use with Caution): For some non-cell-based assays, you might be able to slightly lower the pH of the final solution. This is generally not advisable for cell-based experiments as it will impact cell viability.

Q3: Can I dissolve this compound directly in organic solvents like DMSO, ethanol, or methanol?

A3: Yes, but solubility will vary. While the hydrochloride salt form is optimized for aqueous solubility, using polar organic solvents is a common and effective strategy, especially for preparing high-concentration stock solutions.

Solvent Selection Rationale:

  • Dimethyl Sulfoxide (DMSO): This is often the best choice for a high-concentration stock. As a highly polar aprotic solvent, DMSO is excellent at dissolving a wide range of organic molecules, including salts.[5]

  • Ethanol (EtOH) & Methanol (MeOH): These polar protic solvents are also good options. Many hydrochloride salts are soluble in lower-chain alcohols.[6] 2-Propanol can also be an effective solvent for recrystallizing or dissolving hydrochloride salts.[7]

  • Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Avoid these. The ionic nature of the hydrochloride salt makes it virtually insoluble in non-polar organic solvents.[8]

Data Summary: Recommended Solvents

SolventTypeExpected SolubilityKey Considerations
Water (pH < 7) Polar ProticHighpH-dependent. Risk of precipitation at neutral/alkaline pH.
DMSO Polar AproticVery HighExcellent for high-concentration stocks. Check compatibility with downstream assays and maintain low final concentration (<0.5%).
Ethanol Polar ProticModerate to HighGood alternative to DMSO. Can be used in higher final concentrations in some assays.
Methanol Polar ProticModerate to HighHighly effective but more toxic than ethanol; use with appropriate safety precautions.
Propylene Glycol Polar ProticModerateA common co-solvent used in formulations to enhance solubility.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the solubility behavior of this compound?

A1: The compound's structure is amphiphilic, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.

  • Hydrophilic parts: The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) and the hydroxyl group (-OH). These are polar and ionic, promoting solubility in water.

  • Hydrophobic parts: The phenyl ring and the ether linkage (-O-). These are nonpolar and limit solubility in water but would favor solubility in less polar organic solvents. The hydrochloride salt form is a chemical modification designed to maximize the influence of the hydrophilic portion, thereby increasing its overall aqueous solubility compared to the parent free base.

Diagram: pH-Dependent Solubility Equilibrium

This diagram illustrates how pH shifts the chemical form of the compound, directly impacting its solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Soluble Protonated Form R-CH₂NH₃⁺Cl⁻ High Water Solubility Ionic Polar Insoluble Free Base Form R-CH₂NH₂ Low Water Solubility Neutral Less Polar Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: The equilibrium between the soluble and insoluble forms.

Q2: Are there any visual indicators of solubility problems I should watch for?

A2: Yes. Be observant when preparing your solutions.

  • Cloudiness or Haze (Turbidity): Indicates fine, suspended particles that have not dissolved.

  • Visible Particulate Matter: Undissolved crystals or powder at the bottom of the container.

  • Precipitate Formation upon Dilution: As discussed in the Troubleshooting Guide, this often appears as a sudden cloudiness when a stock solution is added to a buffer of a different pH.

  • Film or Oily Residue: In some cases of "oiling out," the compound may separate as a liquid phase rather than a solid precipitate.

Q3: What is the recommended standard procedure for preparing a 10 mM aqueous stock solution?

A3: This protocol incorporates best practices to ensure complete dissolution. The molecular weight of this compound is 203.66 g/mol .[10]

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Calculate Mass: To make 10 mL of a 10 mM solution, you will need:

    • Mass = (0.010 L) × (0.010 mol/L) × (203.66 g/mol ) = 0.0020366 g = 2.04 mg.

  • Weigh Compound: Accurately weigh ~2.04 mg of the compound into a sterile microcentrifuge or glass vial.

  • Add Solvent: Add 9 mL of high-purity water.

  • Check pH and Adjust: Using a calibrated pH meter or pH paper, check the pH of the suspension. It should be acidic. If it is near neutral, add 1 M HCl dropwise (typically just a few microliters) until the pH is between 4 and 5.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add water to bring the final volume to 10.0 mL.

  • Sterilization (if needed): If for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Store aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

References
  • Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things.
  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • World of Chemicals. (n.d.). PHENOXYETHANOL.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Thakkar, R., & Gupta, A. K. (2018). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. AAPS PharmSciTech, 19(1), 1-10.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents?.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.

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Technical Support Center: Troubleshooting Side Products in Reactions Involving 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers to common issues related to reaction side products, helping you diagnose, troubleshoot, and prevent their formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During HPLC analysis of my crude reaction product, I'm observing several unexpected peaks. What are the most likely side products and where do they come from?

A1: Root Cause Analysis & Identification

The presence of unexpected peaks is a common challenge. The identity of these impurities is directly linked to the synthetic route employed. A prevalent method for synthesizing the target molecule involves the Williamson ether synthesis between a phenol derivative and a 2-carbon electrophile, followed by the reduction of a precursor group to the aminomethyl function.

Based on this common pathway, side products typically arise from three main sources: unreacted starting materials, products of incomplete reaction, and over-reaction or dimerization.

Causality Behind Common Impurities:

  • Starting Material Carryover: The most straightforward impurities are unreacted starting materials. For instance, if synthesizing from 4-hydroxybenzonitrile and 2-chloroethanol, both can be present in the final mixture if the reaction does not go to completion.

  • Incomplete Reduction: If the aminomethyl group is generated via the reduction of a nitrile (-CN) or nitro (-NO2) group, incomplete conversion is a significant source of impurities. The presence of a cyano or nitro-containing intermediate can complicate downstream processing and introduce potential toxicity.

  • Dimerization/Over-alkylation: A well-documented side reaction in phenoxyethanol synthesis is the formation of dimers, such as 2-(2-phenoxyethoxy)ethanol, where the newly formed alcohol attacks another molecule of the electrophile.[1] A similar impurity, 2-[4-(aminomethyl)phenoxy]ethoxy}ethan-1-ol , can form in your reaction.

  • N-Alkylation: The primary amine of the product is nucleophilic and can react with the electrophile (e.g., 2-chloroethanol) used in the ether synthesis step, leading to a secondary amine impurity.

Troubleshooting & Verification Steps:

  • Mass Spectrometry (LC-MS): The most powerful initial step is to determine the mass of the unknown peaks. This allows for a direct comparison with the theoretical masses of suspected impurities.

  • Co-injection: On your HPLC system, perform a co-injection of the crude mixture with an authentic sample of each starting material. An increase in the peak area of an existing peak confirms its identity as that starting material.

  • Forced Degradation: To identify potential degradation products, subject a pure sample of the target compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture.

The following diagram illustrates the primary synthetic pathway and the branching points where major side products are formed.

ReactionPathways cluster_synthesis Williamson Ether Synthesis cluster_reduction Nitrile Reduction SM1 4-Hydroxybenzonitrile Intermediate 4-(2-Hydroxyethoxy)benzonitrile SM1->Intermediate Base (e.g., K2CO3) Side3 Unreacted Starting Material (4-Hydroxybenzonitrile) SM1->Side3 Incomplete Reaction SM2 2-Chloroethanol SM2->Intermediate Target 2-[4-(Aminomethyl)phenoxy] ethan-1-ol hydrochloride Intermediate->Target Reducing Agent (e.g., LiAlH4, H2/Catalyst) Side1 Incomplete Reduction Impurity (Nitrile Intermediate) Intermediate->Side1 Insufficient Reducing Agent Side2 Dimerization Impurity {2-[4-(aminomethyl)phenoxy]ethoxy}ethan-1-ol Target->Side2 Reaction with 2-Chloroethanol

Caption: Main reaction pathway and formation of key side products.

Q2: I've identified a significant impurity with a mass corresponding to a dimer. How can I prevent its formation?

A2: Controlling Stoichiometry and Reaction Conditions

The formation of higher molecular weight species, particularly dimers, is typically a result of sub-optimal reaction conditions during the Williamson ether synthesis step. The alkoxide intermediate of the product's alcohol can compete with the starting phenoxide, leading to over-alkylation.

Expertise-Driven Preventative Measures:

  • Control Stoichiometry: The most critical factor is the molar ratio of reactants. Use a slight excess of the phenol component relative to the electrophile (e.g., 2-chloroethanol). This ensures the electrophile is consumed before it can react with the product. Avoid a large excess of the electrophile.

  • Slow Addition: Add the electrophile slowly and controllably to the reaction mixture containing the phenoxide. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction with the more reactive phenoxide.

  • Temperature Management: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can increase the rate of the undesired side reaction.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) which effectively solvates the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen and promoting the desired reaction.

Q3: What are the best analytical methods for the routine identification and quantification of these potential impurities?

A3: Establishing a Robust Analytical Protocol

A validated analytical method is essential for quality control. Given the chemical nature of the target compound and its likely impurities (aromatic, polar, non-volatile), High-Performance Liquid Chromatography (HPLC) is the technique of choice.[2]

Recommended Analytical Workflow:

  • Primary Technique (Quantification): A reversed-phase HPLC method with UV detection (HPLC-UV) is the gold standard for routine analysis and quantification.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the parent compound and key aromatic impurities have strong absorbance (e.g., ~225 nm and ~275 nm).

  • Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of known impurities and elucidating the structure of new ones. It provides the molecular weight data crucial for the troubleshooting steps outlined in Q1.

  • Volatile Impurities: For residual solvents from the synthesis, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is the appropriate method, following ICH Q3C guidelines.[3]

The following workflow diagram outlines a logical approach to identifying an unknown impurity detected during analysis.

TroubleshootingWorkflow Start Unknown Peak Detected in HPLC-UV Chromatogram Step1 Analyze via LC-MS Start->Step1 Decision1 Does Mass Match Known Impurity? Step1->Decision1 Step2a Confirm with Standard (Co-injection) Decision1->Step2a Yes Step2b Propose Structure (Based on mass & pathway) Decision1->Step2b No End1 Identity Confirmed. Quantify & Report. Step2a->End1 Step3 Synthesize or Isolate Impurity for Confirmation Step2b->Step3 End2 Identity Confirmed. Update Impurity Profile. Step3->End2

Caption: Troubleshooting workflow for unknown impurity identification.

Data Summary & Protocols

Table 1: Summary of Potential Impurities
Impurity NameProbable OriginRecommended Analytical Method
4-HydroxybenzonitrileUnreacted Starting MaterialHPLC-UV, LC-MS
4-(2-Hydroxyethoxy)benzonitrileIncomplete Nitrile ReductionHPLC-UV, LC-MS
{2-[4-(aminomethyl)phenoxy]ethoxy}ethan-1-olDimerization / Over-alkylationLC-MS
N-{2-[4-(aminomethyl)phenoxy]ethyl}amineN-alkylation of productLC-MS
4-AminophenolPotential starting material or precursor impurityHPLC with electrochemical detection for high sensitivity[4]
Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated for your specific system and impurities.

  • System Preparation:

    • Instrument: HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter through a 0.45 µm syringe filter before injection.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1). Substance Registry Services. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
  • Tautkus, S., Steponaviciute, D., & Kazlauskiene, D. (2004). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 61(5), 339-344. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. DOI: 10.1039/D5AY01050K. Retrieved from [Link]

  • Wong, S. H. Y. (Ed.). (2009). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Faria, J. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1369.
  • ResearchGate. (2008). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. Substance Registry Services. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important structural motif. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and improve your overall yield and purity.

Synthetic Overview: A Common Pathway

The synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol derivatives is typically achieved through a two-step sequence starting from a commercially available substituted 4-hydroxybenzonitrile. The general strategy involves an initial etherification followed by the reduction of the nitrile group.

A common and reliable synthetic route is illustrated below:

Caption: General two-step synthesis of the target compound.

This guide will address issues that may arise during each of these key steps, as well as in the final purification.

Troubleshooting Guide & Core Concepts

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Part A: Williamson Ether Synthesis Issues

The Williamson ether synthesis is a robust and widely used reaction, but it is not without its pitfalls.[1][2] It proceeds via an SN2 mechanism, which involves the attack of a phenoxide nucleophile on an alkyl halide.[1][2][3]

Q1: My etherification reaction has a low yield, and I'm recovering a lot of my starting 4-hydroxybenzonitrile. What is the likely cause?

Answer: This is a classic problem that almost always points to incomplete deprotonation of the starting phenol. The phenolic proton is acidic, but a sufficiently strong base is required to generate the phenoxide anion, which is the active nucleophile in this SN2 reaction.[3][4]

  • Causality: If the base is too weak or used in insufficient amounts, the equilibrium will favor the starting phenol, which is not nucleophilic enough to react with the alkyl halide, leading to low conversion.

  • Troubleshooting Steps:

    • Base Selection: For phenols, moderately strong bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[3][4]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion.

    • Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent and glassware are scrupulously dry. NaH reacts violently with water, which would consume the base and introduce unwanted side products.

BaseSolventTemperature (°C)Notes
K₂CO₃DMF, Acetonitrile80-100Most common, cost-effective, easy to handle.
NaHAnhydrous DMF, THF25-60Very effective, but requires strict anhydrous conditions.
Cs₂CO₃DMF, Acetonitrile60-80More reactive than K₂CO₃, but also more expensive.
NaOH, KOHDMSO, DMF80-120Can be used, but water byproduct can sometimes complicate things.[4]

Q2: My reaction is consuming the starting material, but I am getting a significant amount of an alkene byproduct instead of my desired ether. How can I fix this?

Answer: You are observing the primary competing side reaction in the Williamson ether synthesis: the E2 elimination pathway.[3][5] The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene.[5]

  • Causality: The SN2 and E2 reactions are always in competition.[5] Higher reaction temperatures and sterically hindered substrates strongly favor the E2 pathway.[2][3]

  • Troubleshooting Steps:

    • Control the Temperature: This is the most critical parameter. Lowering the reaction temperature will favor the SN2 substitution reaction over the E2 elimination, as elimination pathways often have a higher activation energy.[3][5] Try running the reaction at a lower temperature for a longer period.

    • Choice of Alkyl Halide: The reaction works best with primary alkyl halides like 2-chloroethanol or 2-bromoethanol.[2][3] Using secondary or tertiary halides will almost exclusively yield the elimination product.[2][3]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[3][5] They solvate the cation (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive phenoxide anion that is a better nucleophile, favoring the SN2 reaction.[5]

SN2_vs_E2 Reactants Phenoxide + 2-Bromoethanol SN2_Product Desired Ether (SN2 Product) Reactants->SN2_Product  Substitution (Favored by low temp, primary halide)   E2_Product Ethene Glycol (E2 Product) Reactants->E2_Product  Elimination (Favored by high temp, steric hindrance)  

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Part B: Nitrile Reduction Issues

The reduction of the aromatic nitrile to a benzylamine is the final key transformation.

Q1: My nitrile reduction is sluggish, or I'm seeing complex mixtures in my crude product. How can I improve this step?

Answer: The choice of reducing agent and reaction conditions are paramount for a clean and complete nitrile reduction.

  • Causality: Over-reduction or side reactions can occur if the reducing agent is too harsh or if the reaction is not properly controlled. Incomplete reactions occur if the agent is not powerful enough or if the catalyst is poisoned.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent that will readily reduce nitriles. However, it is highly reactive with protic solvents (including your product's -OH group) and requires a careful, often cryogenic, workup procedure. It is an excellent choice for achieving full reduction but demands significant technical care.

      • Catalytic Hydrogenation (H₂/Raney Ni or Pd/C): This method is often cleaner, with a simpler workup (filtration of the catalyst). It can be performed at high pressure in a specialized vessel. However, the catalyst can sometimes be poisoned by trace impurities, and the reaction may be slower.

    • Reaction Conditions: For LiAlH₄ reductions, ensure the reaction is kept cold (0 °C) during the addition to control the exotherm. For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged of air.

    • Workup Procedure: A difficult workup after a LiAlH₄ reduction is a common source of yield loss. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be very effective at producing a granular, easily filterable aluminum salt precipitate.

Part C: Purification Challenges

The final product, 2-[4-(Aminomethyl)phenoxy]ethan-1-ol, is a polar amino alcohol. These compounds are notoriously difficult to purify via standard silica gel chromatography.[6]

Q1: My final compound streaks badly on a silica gel column, and I can't get good separation. What can I do?

Answer: This is a very common issue. The basic amine group interacts strongly with the acidic silica gel, causing poor peak shape and streaking.[6]

  • Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This leads to slow and uneven elution.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to your solvent system will neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is often very effective for purifying polar compounds.

    • Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt. Then, basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent.[7]

    • Recrystallization/Salt Formation: If your product is a solid, recrystallization is an excellent and scalable purification method.[6] You might also consider converting the amine to a stable salt (e.g., the hydrochloride or tartrate salt), which often have better crystalline properties, and then recrystallizing the salt.

Purification_Decision_Tree Start Crude Polar Amino Alcohol Is_Solid Is it a solid? Start->Is_Solid Recrystallize Attempt Recrystallization / Salt Formation Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No / Fails Success Pure Product Recrystallize->Success Streaking Is it streaking on silica? Column->Streaking Modify_Eluent Add NEt3 to eluent Streaking->Modify_Eluent Yes Streaking->Success No Change_Phase Switch to Alumina or Reverse Phase Modify_Eluent->Change_Phase Still streaking Modify_Eluent->Success Resolved Change_Phase->Success

Caption: Decision tree for purifying polar amino alcohols.

Frequently Asked Questions (FAQs)

Q: Is it necessary to use a protecting group for the amine? A: A protecting group strategy is highly recommended if you plan to perform further reactions on other parts of the molecule that are sensitive to nucleophilic amines.[8] For example, if you needed to acylate another part of the molecule, protecting the aminomethyl group as a tert-butoxycarbonyl (Boc) carbamate would be essential.[9][10] The Boc group is stable to a wide range of conditions but can be easily removed with a mild acid like trifluoroacetic acid (TFA).[10]

Q: My starting material is 4-aminophenol instead of 4-hydroxybenzonitrile. How does this change the synthesis? A: Starting with 4-aminophenol requires a different strategy. You would first need to protect the amine (e.g., as an amide or carbamate), then perform the Williamson ether synthesis on the phenolic hydroxyl group, and finally deprotect the amine. The direct N-alkylation of unprotected amino acids or phenols can be challenging and often leads to mixtures.[11]

Q: What are the best analytical methods to monitor these reactions? A:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a UV lamp to visualize the aromatic compounds. Staining with ninhydrin is excellent for visualizing the final amine product, which will appear as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of starting materials and the appearance of the product mass, as well as identify any byproduct masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your intermediate and final product. You should see characteristic shifts for the aromatic protons, the ethoxy bridge, and the newly formed aminomethyl group.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyanophenoxy)ethan-1-ol

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reduction of 2-(4-Cyanophenoxy)ethan-1-ol to the Amine

Caution: LiAlH₄ is extremely reactive. This procedure must be performed by trained personnel under an inert atmosphere (N₂ or Ar).

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-(4-cyanophenoxy)ethan-1-ol (1.0 eq) in anhydrous THF and add it slowly (dropwise) via an addition funnel to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (stain with ninhydrin).

  • Once the reaction is complete, cool the flask back down to 0 °C.

  • Carefully quench the reaction by the sequential, slow, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% w/v aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude final product.

Protocol 3: Purification by Modified Silica Gel Chromatography

  • Prepare a silica gel column using a slurry of silica in your chosen starting eluent (e.g., 95:5 dichloromethane/methanol).

  • Prepare your mobile phase. A common gradient for this type of compound is dichloromethane (DCM) and methanol. To this solvent system, add 1% triethylamine (NEt₃). For example, a 95:4:1 mixture of DCM/Methanol/NEt₃.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to isolate the pure product.

  • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified 2-[4-(aminomethyl)phenoxy]ethan-1-ol.

References

  • Technical Support Center: Purification of Polar Amino Alcohols - Benchchem.
  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Protective Groups - Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis | Request PDF - ResearchGate.
  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter.
  • Application Notes and Protocols for the Purification of Tertiary Amino Alcohols - Benchchem.
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • troubleshooting Williamson ether synthesis side reactions - Benchchem.
  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile - Benchchem.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. Available at: [Link]

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the stability testing of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the stability assessment of solutions containing this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical steps to navigate the complexities of your stability studies, ensuring data integrity and regulatory compliance.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1][2] For this compound, its chemical structure, featuring a primary amine, an ether linkage, a primary alcohol, and a substituted benzene ring, presents a unique set of potential degradation pathways that must be thoroughly investigated. This guide will walk you through potential challenges and their solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the stability testing of this compound solutions.

Issue 1: Rapid Decrease in Potency Under Acidic Conditions in Forced Degradation Studies

Question: We are observing a faster-than-expected loss of the parent peak corresponding to this compound when subjecting our solution to acidic stress (e.g., 0.1 M HCl) at elevated temperatures. What could be the cause, and how can we investigate it further?

Answer:

Probable Cause: The ether linkage in the molecule is likely susceptible to acid-catalyzed hydrolysis. The presence of a hydrophilic aminomethyl group and a hydroxyl group can influence the molecule's solubility and interaction with the acidic medium, potentially facilitating this degradation.

Troubleshooting Steps:

  • Confirm Hydrolysis: The primary degradation products would likely be 4-(aminomethyl)phenol and 2-chloroethanol (if HCl is used) or ethylene glycol. Your analytical method should be capable of separating these potential degradants from the parent compound.

  • Kinetics Study: Perform the acidic degradation at different temperatures (e.g., 40°C, 50°C, 60°C) and time points to understand the degradation kinetics. This will help in predicting the degradation rate at different storage conditions.[3][4]

  • pH Profile: Investigate the stability across a range of pH values (e.g., pH 2 to 7) to identify the pH at which the molecule is most stable. This information is crucial for formulation development.

  • Analytical Method Verification: Ensure your HPLC method is stability-indicating. Spike the sample with potential degradation products (if available) to confirm that they are well-resolved from the parent peak.

Issue 2: Appearance of Multiple Small Impurity Peaks During Oxidative Stress Testing

Question: Upon exposing our solution to oxidative stress (e.g., 3% H₂O₂), we are seeing the formation of several new, small peaks in our chromatogram, making it difficult to identify the primary degradation products. How should we proceed?

Answer:

Probable Cause: The primary amine and the benzylic position of the aminomethyl group are susceptible to oxidation. The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid. The aromatic ring itself could also undergo oxidation, leading to a complex mixture of degradation products.

Troubleshooting Steps:

  • Control the Extent of Degradation: Reduce the concentration of the oxidizing agent or the duration of exposure to achieve a target degradation of 5-20%. This will simplify the chromatogram by showing the primary degradation products more clearly.

  • Use a Milder Oxidizing Agent: If hydrogen peroxide is too harsh, consider using a milder oxidizing agent or exposing the solution to atmospheric oxygen under light and heat.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This will provide valuable information for their identification and structural elucidation.

  • Forced Degradation Pathway Diagram: Based on the identified masses, you can propose a degradation pathway.

Issue 3: Inconsistent Results in Photostability Studies

Question: We are getting variable results in our photostability studies, with the extent of degradation differing between experiments even under seemingly identical conditions. What could be causing this inconsistency?

Answer:

Probable Cause: The phenoxy and aminomethyl groups can make the molecule susceptible to photodegradation. Inconsistencies can arise from variations in the light source, sample presentation, or secondary reactions.

Troubleshooting Steps:

  • Standardize Light Exposure: Ensure that the light exposure is consistent by following ICH Q1B guidelines, which specify the required illumination and UV energy levels.[3][5] Use a calibrated photostability chamber.

  • Container Closure System: The choice of container can impact photostability. Test the solution in both clear and amber glass vials to assess the protective effect of the container.

  • Headspace Oxygen: The presence of oxygen in the headspace of the vial can lead to photo-oxidative degradation. Consider purging the vials with an inert gas like nitrogen before sealing.

  • Dark Control: Always include a dark control (a sample wrapped in aluminum foil) in the same conditions to differentiate between thermal and photodegradation.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the ether linkage under acidic or basic conditions.

  • Oxidation: Oxidation of the primary amine, the benzylic carbon, or the primary alcohol.

  • Photodegradation: Degradation upon exposure to light, potentially involving the aromatic ring and the amino group.

  • Thermal Degradation: Degradation at elevated temperatures, which could accelerate hydrolysis and oxidation.

Q2: What is a suitable starting point for a stability-indicating HPLC method for this compound?

A2: A reversed-phase HPLC method with UV detection is a good starting point.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a pH between 3 and 7) and an organic modifier like acetonitrile or methanol.

  • Detection: The aromatic ring should provide good UV absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity and identify the optimal detection wavelength.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying the parent compound and its degradation products.

Q3: What are the recommended long-term and accelerated stability storage conditions for this API?

A3: The storage conditions should be selected based on the climatic zone where the product will be marketed, as per ICH Q1A(R2) guidelines.[6]

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Data from accelerated studies can be used to predict the shelf life in the long-term storage condition.[7]

Q4: How much degradation is considered acceptable in a forced degradation study?

A4: The goal of forced degradation is to generate a sufficient amount of degradation products for analytical method development and validation, not to completely degrade the API. A target degradation of 5-20% is generally considered appropriate.[8]

Q5: What are the key considerations for the container closure system for a solution of this API?

A5: The container closure system should be evaluated for its potential to interact with the drug product.

  • Material: Glass (Type I) is generally preferred for its inertness. If a plastic container is used, studies on extractables and leachables are necessary.

  • Light Protection: If the molecule is found to be light-sensitive, amber or opaque containers should be used.

  • Oxygen Permeability: For oxygen-sensitive formulations, containers with low oxygen permeability are recommended.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze all stressed samples along with an unstressed control sample.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDurationTemperature% Assay of Parent% DegradationNo. of Degradation Products
0.1 M HCl24 hours60°C85.214.82
0.1 M NaOH24 hours60°C98.11.91
3% H₂O₂24 hoursRoom Temp90.59.54
Thermal48 hours80°C95.34.71
Photolytic--92.77.33

Part 4: Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (80°C) API->Thermal Expose to Photo Photolytic (ICH Q1B) API->Photo Expose to HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS If necessary

Caption: Workflow for conducting forced degradation studies.

Logical Relationship for Stability-Indicating Method Development

SIMD_Logic Forced_Deg Forced Degradation Studies Resolution Resolution Check: Parent vs. Degradants Forced_Deg->Resolution Provides stressed samples Method_Dev Initial HPLC Method Development Method_Dev->Forced_Deg Generates samples for Peak_Purity Peak Purity Analysis (PDA) Resolution->Peak_Purity Adequate Method_Opt Method Optimization Resolution->Method_Opt Inadequate Peak_Purity->Method_Opt Fail Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation Pass Method_Opt->Resolution Iterate

Caption: Logic for developing a stability-indicating method.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. (URL: [Link])

  • ICH Guidelines for Stability Studies. (URL: [Link])

  • ICH Stability Testing Guidelines. (URL: [Link])

  • ICH Q1: Stability Testing of Drug Substances and Drug Products. (URL: [Link])

  • ICH Q1A(R2) Guideline. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals. (URL: [Link])

  • Forced Degradation Studies. (URL: [Link])

  • Annex 10 - ICH. (URL: [Link])

  • PubChem: this compound. (URL: [Link])

  • Force Degradation for Pharmaceuticals: A Review. (URL: [Link])

  • Stability testing of existing active substances and related finished products. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (URL: [Link])

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Bioconjugation Reactions with Aminophenoxy Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for bioconjugation. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a specific focus on reactions involving aminophenoxy linkers. As Senior Application Scientists, we understand that successful bioconjugation is a critical step in the development of therapeutics like antibody-drug conjugates (ADCs), and seemingly minor issues can lead to significant delays. This guide provides a systematic approach to identifying and resolving the underlying causes of common problems.

Frequently Asked Questions (FAQs)

Why am I seeing low or no conjugation yield?

Low conjugation yield is one of the most frequent challenges in bioconjugation.[1] This issue can stem from several factors related to your reagents, reaction conditions, or the biomolecules themselves.

Possible Causes & Recommended Solutions:

  • Degradation of Crosslinkers or Biomolecules:

    • Explanation: Aminophenoxy linkers, especially those with reactive esters like N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis.[2] Improper storage can lead to degradation, rendering them inactive.

    • Solution: Ensure all reagents, particularly moisture-sensitive crosslinkers, are stored under the recommended conditions, such as at -20°C in a desiccated environment. Before use, allow reagents to equilibrate to room temperature to prevent condensation. It is always best to use fresh, high-quality crosslinkers and biomolecules for optimal results.[1]

  • Presence of Interfering Substances in the Biomolecule Buffer:

    • Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with the target amine on your biomolecule for the reactive site on the aminophenoxy linker.[1][3] This competition significantly reduces the efficiency of your desired conjugation reaction.

    • Solution: Verify the formulation of your antibody or protein solution. If interfering substances are present, a buffer exchange is necessary. Common methods for buffer exchange include dialysis, ultrafiltration, and gel filtration chromatography.[3]

  • Inappropriate Reaction pH:

    • Explanation: The pH of the reaction mixture is critical for efficient conjugation. For NHS esters, the reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5).[4] At lower pH values, the amine groups on the biomolecule are protonated and less nucleophilic, slowing down the reaction. At very high pH, the NHS ester becomes more susceptible to hydrolysis.

    • Solution: Carefully control the pH of your reaction. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. However, optimization may be required depending on the specific properties of your biomolecule and linker.

My bioconjugate appears to be aggregated or has poor solubility. What can I do?

Aggregation is a common issue, especially when working with hydrophobic payloads and linkers. This can affect the stability, efficacy, and immunogenicity of the final product.[]

Possible Causes & Recommended Solutions:

  • Hydrophobicity of the Linker and Payload:

    • Explanation: Many cytotoxic payloads used in ADCs are highly hydrophobic. When conjugated to an antibody, they can induce aggregation, particularly at high drug-to-antibody ratios (DAR).[]

    • Solution:

      • Incorporate Hydrophilic Spacers: Consider using aminophenoxy linkers that incorporate hydrophilic spacers, such as polyethylene glycol (PEG). PEGylation can improve solubility and reduce aggregation.[6]

      • Optimize Buffer Conditions: Using buffers with additives that can help to reduce hydrophobic interactions may be beneficial.

      • Control Reaction Temperature: Performing the conjugation at a lower temperature can sometimes mitigate aggregation.[]

  • High Drug-to-Antibody Ratio (DAR):

    • Explanation: A high number of conjugated molecules per antibody can significantly increase the overall hydrophobicity, leading to aggregation.

    • Solution: Optimize the conjugation conditions to achieve a lower, more controlled DAR, which is often between 2 and 4 for ADCs to maintain a good balance between efficacy and safety.[]

I'm observing premature cleavage or instability of my aminophenoxy-linked conjugate. Why is this happening?

Linker stability is crucial to prevent the premature release of the payload, which can lead to off-target toxicity.[]

Possible Causes & Recommended Solutions:

  • Inherent Instability of the Linker Chemistry:

    • Explanation: Some aminophenoxy linkers are designed to be cleavable under specific conditions, such as the acidic environment of lysosomes (pH 4-6).[2][8] However, some linkers, like certain hydrazones, can exhibit some instability even at physiological pH.[2]

    • Solution:

      • Select a More Stable Linker: If premature cleavage is a significant issue, consider using a non-cleavable linker or a linker with a more stable cleavable moiety.[]

      • Optimize Linker Structure: The stability of a linker can be fine-tuned by modifying its chemical structure. For example, the stability of hydrazone linkers can be influenced by the nature of the aldehyde or ketone it is formed from.[8]

  • Enzymatic Degradation:

    • Explanation: Some linkers can be susceptible to cleavage by enzymes present in plasma. For instance, certain peptide-based linkers can be cleaved by proteases.[]

    • Solution: Choose linkers that are resistant to enzymatic degradation in the bloodstream. Non-cleavable linkers or linkers with enzyme-resistant structures are good alternatives.[]

Troubleshooting Workflow

When encountering issues with your aminophenoxy linker bioconjugation, a systematic approach to troubleshooting is key. The following diagram outlines a logical workflow to diagnose and solve common problems.

Caption: A stepwise troubleshooting guide for bioconjugation reactions.

Key Experimental Protocols

Protocol 1: Buffer Exchange Using Spin Desalting Columns

This protocol is essential for removing interfering substances from your biomolecule solution prior to conjugation.

Materials:

  • Biomolecule solution

  • Appropriate conjugation buffer (e.g., PBS, pH 7.4)

  • Spin desalting column with the appropriate molecular weight cutoff (MWCO)

  • Microcentrifuge

Procedure:

  • Equilibrate the spin desalting column by centrifuging it with the conjugation buffer according to the manufacturer's instructions. This removes the storage solution.

  • Discard the flow-through.

  • Add your biomolecule sample to the top of the resin bed.

  • Centrifuge the column again according to the manufacturer's protocol.

  • Collect the eluate, which now contains your biomolecule in the desired conjugation buffer.

Protocol 2: General Procedure for NHS Ester-Mediated Conjugation

This is a standard protocol for conjugating an aminophenoxy linker containing an NHS ester to a primary amine-containing biomolecule.

Materials:

  • Biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Aminophenoxy-NHS ester linker dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the aminophenoxy-NHS ester linker in the organic solvent immediately before use.

  • Add the desired molar excess of the linker solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Incubate for an additional 15-30 minutes.

  • Purify the conjugate to remove excess linker and byproducts using techniques like dialysis, size-exclusion chromatography, or ultrafiltration.

Data Presentation: Analytical Techniques for Characterization

Proper characterization of your bioconjugate is critical to confirm a successful reaction.[9] The choice of analytical technique depends on the specific information required.[10]

Technique Primary Information Provided Sample Requirement Key Advantages
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Low (µg)Simple and quick estimation of average DAR.[11]
Size-Exclusion Chromatography (SEC-HPLC) Detection of aggregation or fragmentation.[12]Low (µg)High separation resolution for different molecular weight species.[10]
Reversed-Phase HPLC (RP-HPLC) Purity of the conjugate, separation from unconjugated species.[10][12]Low (µg)Evaluates payload stability and release profile.[12]
Hydrophobic Interaction Chromatography (HIC) Determination of drug distribution and average DAR.[11]Low (µg)Resolves species with different numbers of conjugated drugs.[11]
Mass Spectrometry (MS) Molecular weight confirmation, degree of conjugation.[10]Low (µg to ng)High sensitivity and mass accuracy for unambiguous identification.[10]

Advanced Troubleshooting: Site-Specific vs. Stochastic Conjugation

If you continue to face issues with heterogeneity or aggregation, it may be beneficial to consider your overall conjugation strategy.

Caption: Comparison of stochastic and site-specific conjugation strategies.

Stochastic conjugation, such as targeting lysine residues, is a common and straightforward approach.[13] However, because there are many lysine residues on a typical antibody, this can lead to a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[13] This heterogeneity can contribute to issues with aggregation and reproducibility.

In contrast, site-specific conjugation technologies allow for the attachment of the linker to a specific, pre-defined site on the antibody.[14] This can be achieved through antibody engineering to introduce specific amino acids or enzymatic conjugation tags. The result is a more homogeneous product with a defined DAR, which can lead to improved stability and a better therapeutic window.[14]

References

  • Creative Biolabs. Troubleshooting Guides. Available from: [Link]

  • Kim, E. G., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11339-11373. Available from: [Link]

  • Lu, J., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 307, 1-14. Available from: [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available from: [Link]

  • Labroots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available from: [Link]

  • BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Available from: [Link]

  • Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. Available from: [Link]

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available from: [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(10), 4637-4646. Available from: [Link]

  • Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]

  • Molecules. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. ResearchGate. Available from: [Link]

  • MDPI. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a robust and reproducible manufacturing process.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and scalable synthetic route involves the initial formation of a nitrile intermediate, followed by its reduction to the primary amine, and concluding with the formation of the hydrochloride salt. This guide will focus on a plausible and widely applicable synthetic strategy, which is illustrated below.

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Amine Formation cluster_2 Final API Synthesis A 4-Hydroxybenzaldehyde C Protection (e.g., TBDMSCl) A->C B Ethylene glycol B->C D Protected 2-(4-formylphenoxy)ethan-1-ol C->D E Reductive Amination (e.g., NaBH4, NH4OAc) D->E F Protected 2-[4-(aminomethyl)phenoxy]ethan-1-ol E->F G Deprotection (e.g., TBAF) F->G H 2-[4-(Aminomethyl)phenoxy]ethan-1-ol (Free Base) G->H I HCl in solvent (e.g., IPA, EtOAc) H->I J This compound (API) I->J

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Stage 1: Nitrile Reduction to the Primary Amine

The reduction of the nitrile group is a critical step that can be prone to side reactions if not properly controlled. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using Raney Nickel).[1][2][3]

Q1: My nitrile reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow nitrile reduction can stem from several factors related to the reagents, catalyst, and reaction conditions.

  • Lithium Aluminum Hydride (LiAlH4) Reduction:

    • Reagent Quality: LiAlH4 is highly reactive and can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of LiAlH4.

    • Solvent Purity: The solvent (typically an ether like THF or diethyl ether) must be anhydrous. The presence of water will quench the LiAlH4 and inhibit the reaction.

    • Temperature: While the initial addition of the nitrile to the LiAlH4 slurry is often done at a low temperature (e.g., 0 °C) to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to go to completion.[4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.

  • Catalytic Hydrogenation (e.g., Raney Nickel):

    • Catalyst Activity: Raney Nickel catalysts can lose activity over time or due to improper storage.[5] Ensure your catalyst is active. If in doubt, use a fresh batch. The catalyst loading may also be insufficient; consider increasing the weight percentage of the catalyst.

    • Hydrogen Pressure: Some nitrile reductions require elevated hydrogen pressure to proceed efficiently. If you are working at atmospheric pressure, consider using a high-pressure hydrogenation setup.

    • Solvent and Additives: The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are commonly used. The addition of ammonia or a base like sodium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts.[3]

Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. How can I minimize their formation?

A2: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction, arising from the reaction of the initially formed primary amine with intermediate imines.[6]

  • For Catalytic Hydrogenation:

    • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in the alcohol solvent) can significantly suppress the formation of secondary and tertiary amines. The ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Use of a Co-catalyst: In some cases, the addition of a co-catalyst or modifying the primary catalyst can improve selectivity for the primary amine.

  • For LiAlH4 Reduction:

    • Inverse Addition: Adding the LiAlH4 solution to the nitrile solution (inverse addition) at a controlled rate can sometimes help to minimize side reactions by keeping the concentration of the reducing agent low.

    • Reaction Quenching: A proper workup procedure is crucial. After the reduction is complete, carefully quench the reaction at low temperature by the sequential addition of water and a sodium hydroxide solution.[4] This helps to hydrolyze the intermediate aluminum complexes and liberate the primary amine.

Parameter LiAlH4 Reduction Catalytic Hydrogenation (Raney Ni)
Common Solvents Anhydrous THF, Diethyl EtherEthanol, Methanol
Temperature 0 °C to refluxRoom temperature to 50 °C
Key Additives None during reactionAmmonia, Sodium Hydroxide
Workup Sequential addition of water and NaOHFiltration of catalyst, solvent evaporation

Table 1: Comparison of common conditions for nitrile reduction.

Stage 2: Hydrochloride Salt Formation and Crystallization

The final step of forming the hydrochloride salt and obtaining a crystalline product is crucial for the purity and stability of the API.[7]

Q3: I am having difficulty crystallizing the hydrochloride salt, or I am getting an oil instead of a solid.

A3: The formation of an oil or difficulty in crystallization is a common issue when preparing amine hydrochloride salts. Several factors can contribute to this problem.

  • Solvent System: The choice of solvent is critical. You need a solvent in which the free amine is soluble but the hydrochloride salt is insoluble.

    • Common Solvents: Isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or mixtures thereof are often good choices.

    • Antisolvent Addition: If the salt is soluble in the reaction solvent, the addition of an antisolvent (a solvent in which the salt is poorly soluble) can induce crystallization. For example, if the salt is formed in ethanol, the slow addition of a less polar solvent like diethyl ether or heptane can promote precipitation.[8]

  • Water Content: The presence of even small amounts of water can sometimes inhibit crystallization or lead to the formation of an oil.[9] Using anhydrous solvents and reagents is recommended.

  • pH Control:

    • Stoichiometry of HCl: Adding a slight excess of HCl can sometimes help to drive the salt formation to completion and induce crystallization. However, a large excess can sometimes lead to the formation of oily dihydrochloride salts or increase the solubility of the desired salt. Careful control of the HCl addition (e.g., using a standardized solution of HCl in a suitable solvent) is important.

    • pH Adjustment: The final pH of the solution can influence the crystallization process.

  • Seeding: If you have previously isolated a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: The purity of my final product is not meeting the required specifications. What are the likely impurities and how can I remove them?

A4: Impurities can originate from starting materials, byproducts of the reaction, or degradation products.[9][10][11] Impurity profiling using techniques like HPLC and LC-MS is essential to identify the nature of the impurities.[12][13]

  • Potential Impurities:

    • Unreacted Nitrile Intermediate: If the nitrile reduction was incomplete.

    • Secondary/Tertiary Amines: From side reactions during the reduction.

    • Over-reduction Products: If other functional groups in the molecule are sensitive to the reducing agent.

    • Residual Solvents: From the reaction and crystallization steps.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying crystalline solids. The choice of solvent system is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

    • Slurrying: Stirring the solid product in a solvent in which it is sparingly soluble can help to wash away more soluble impurities.

    • Chromatography: For difficult-to-remove impurities, column chromatography of the free amine before salt formation may be necessary. However, this is often less practical on a large scale.

Purification_Workflow A Crude this compound B Dissolve in a suitable solvent (e.g., hot ethanol/water) A->B C Cool slowly to induce crystallization B->C D Filter the crystals C->D E Wash with cold solvent D->E I Mother Liquor (contains impurities) D->I F Dry under vacuum E->F G Pure API F->G H Analyze for purity (HPLC, NMR) G->H

Caption: A typical recrystallization workflow for the purification of the final API.

Frequently Asked Questions (FAQs)

Q5: What are the key process parameters to monitor during the scale-up of the nitrile reduction step?

A5: When scaling up the nitrile reduction, careful monitoring and control of the following parameters are essential for safety and reproducibility:

  • Temperature Control: The reduction of nitriles, especially with LiAlH4, can be highly exothermic. A robust cooling system is necessary to manage the heat generated during the reaction. A runaway reaction can be a significant safety hazard.

  • Reagent Addition Rate: The rate of addition of the reducing agent (or the nitrile) should be carefully controlled to maintain the desired reaction temperature.

  • Agitation: Efficient mixing is crucial to ensure good mass and heat transfer, especially in a heterogeneous reaction like catalytic hydrogenation. Inadequate agitation can lead to localized "hot spots" and an increase in side products.

  • Hydrogen Uptake (for hydrogenation): Monitoring the rate of hydrogen consumption can provide real-time information about the reaction progress.

Q6: How do I choose the best solvent for the final crystallization?

A6: The ideal crystallization solvent should have the following properties:

  • Good solubility for the compound at high temperatures and poor solubility at low temperatures. This allows for a high recovery of the product upon cooling.

  • Inertness: The solvent should not react with the product.

  • Volatility: The solvent should be volatile enough to be easily removed from the final product during drying.

  • Safety and Environmental Profile: The solvent should be safe to handle and have a minimal environmental impact.

  • Crystal Habit: The solvent can influence the crystal shape and size, which can affect the downstream processing of the API (e.g., filtration, drying, and formulation).

It is often necessary to screen a range of solvents and solvent mixtures to find the optimal conditions for crystallization.

Q7: What analytical techniques are essential for quality control during the manufacturing process?

A7: A robust set of analytical methods is required to ensure the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the API and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and can also be used for quantitative analysis.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule and to confirm the salt form.

  • Residual Solvent Analysis (by Gas Chromatography - GC): To ensure that the levels of residual solvents are within acceptable limits.

  • Powder X-ray Diffraction (PXRD): To characterize the crystalline form (polymorph) of the API.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • PharmaCompass. (n.d.). Process Development & Optimization for APIs | CDMO Services. Retrieved from [Link]

  • Synthink. (n.d.). Impurity Profiling in Pharmaceuticals Explained. Retrieved from [Link]

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
  • Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Process Development and Production of Active Pharmaceutical Ingredients (API). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Powder Systems. (2025). API Manufacturing Process Development Steps. Retrieved from [Link]

  • Evotec. (2024). Key Considerations for API Process Development and Optimization. Retrieved from [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. (n.d.). Retrieved from [Link]

  • Nitrile formation in analytical scale sequential one‐pot cascades.... (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

  • Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved from [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Google Patents. (n.d.). Pharmaceutical co-crystal compositions of drugs....
  • Google Patents. (n.d.). Process for preparing ethanolamine hydrochloride and co-product....
  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.

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Technical Support Center: Synthesis of Phenoxyethan-1-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyethan-1-ol and related compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls encountered in this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of phenoxyethan-1-ol, primarily via the Williamson ether synthesis.

Q1: What is the most common method for synthesizing phenoxyethan-1-ol in a laboratory setting?

The most prevalent and versatile laboratory method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 2-haloethanol (e.g., 2-chloroethanol) in an SN2 reaction to form the desired ether.[1][3]

Q2: I'm seeing low to no yield of my desired phenoxyethan-1-ol product. What are the most likely initial culprits?

Low yields in a Williamson ether synthesis can often be traced back to a few key factors:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can protonate the highly reactive alkoxide, rendering it non-nucleophilic, or react with strong bases like sodium hydride.[4]

  • Improper Base Selection or Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the starting phenol, leading to a low concentration of the active nucleophile.[5]

  • Sub-optimal Reaction Temperature and Time: Typical Williamson reactions are conducted between 50-100 °C for 1-8 hours.[1] Insufficient time or temperature can lead to an incomplete reaction.[1]

  • Purity of Reagents: Impurities in your phenol, haloalkanol, or solvent can lead to undesired side reactions.[6]

Q3: Can I use a secondary or tertiary haloalkanol for this synthesis?

It is strongly advised to use a primary haloalkanol (like 2-chloroethanol or 2-bromoethanol). The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2][7]

  • Secondary haloalkanols will lead to a mixture of the desired SN2 product and a significant amount of the E2 elimination byproduct (an alkene).[2]

  • Tertiary haloalkanols will almost exclusively yield the elimination product and are generally unsuitable for this synthesis.[2][5]

Q4: What is the difference between O-alkylation and C-alkylation, and how can I favor the desired O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).[5][8]

  • O-alkylation results in the desired ether product.

  • C-alkylation results in the formation of a carbon-carbon bond between the alkyl group and the aromatic ring, leading to an undesired byproduct.

The choice of solvent is a primary factor in controlling this selectivity.[8][9]

  • To favor O-alkylation: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion "naked" and more nucleophilic.[5][9]

  • C-alkylation is favored by: Protic solvents (e.g., water, trifluoroethanol) which can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more likely to attack the electrophile.[8][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis of phenoxyethan-1-ol.

Issue 1: Low Yield or Stalled Reaction

Symptoms:

  • TLC or GC analysis shows a large amount of unreacted starting material (phenol).

  • The isolated product yield is significantly lower than expected (e.g., <50%).[1]

Potential Causes & Solutions:

Potential Cause Explanation & Corrective Action
Inadequate Base Strength or Stoichiometry The pKa of phenols is typically around 10. While stronger than aliphatic alcohols, a sufficiently strong base is required for complete deprotonation. Ensure you are using a base with a conjugate acid pKa significantly higher than that of the phenol. For standard phenols, bases like NaOH or K₂CO₃ are often sufficient.[9] For less acidic phenols, stronger bases like NaH or KH may be necessary.[2] Use at least one full equivalent of the base.
Presence of Water in the Reaction Water will consume strong bases (like NaH) and protonate the phenoxide, quenching the reaction.[4] Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using reagents like sodium phenolate trihydrate, account for the water of hydration in your reaction setup.[10]
Suboptimal Temperature or Reaction Time The SN2 reaction rate is temperature-dependent. If the reaction is sluggish, consider increasing the temperature in 10-20 °C increments, while monitoring for byproduct formation.[11] Ensure the reaction is allowed to proceed for a sufficient duration (typically 1-8 hours), monitoring progress by TLC or GC.[1]
Poor Solubility of Reactants If the phenoxide salt is not soluble in the reaction solvent, the reaction will be slow. Solution: Choose a solvent that can dissolve the phenoxide. Polar aprotic solvents like DMF and DMSO are excellent choices.[1][5] Alternatively, a phase-transfer catalyst can be employed.
Phase-Transfer Catalyst (PTC) Issues PTCs like tetrabutylammonium bromide facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the haloalkanol is.[12][13] If using a PTC, ensure it is of good quality and used at an appropriate catalytic loading (typically 1-5 mol%).
Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Verify Base Strength & Stoichiometry check_reagents->check_base check_conditions Review Reaction Temperature & Time check_base->check_conditions end_bad Yield Still Low (Consult Further) check_base->end_bad If all else fails monitor_reaction Monitor Reaction Progress (TLC/GC) check_conditions->monitor_reaction check_ptc Using a PTC? optimize_ptc Optimize PTC Loading / Type check_ptc->optimize_ptc Yes consider_ptc Consider Adding a Phase-Transfer Catalyst check_ptc->consider_ptc No end_good Yield Improved optimize_ptc->end_good consider_ptc->end_good increase_temp Increase Temperature Incrementally monitor_reaction->increase_temp Stalled? increase_time Increase Reaction Time increase_temp->increase_time increase_temp->end_good increase_time->check_ptc increase_time->end_good synthesis_workflow A 1. Dissolve Phenol in DMF Add NaOH B 2. Stir for 30 min (Phenoxide Formation) A->B C 3. Add 2-Chloroethanol Dropwise B->C D 4. Heat to 70-80°C for 4-6 hours C->D E 5. Monitor by TLC/GC D->E F 6. Cool to RT Quench with Water E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with 5% NaOH (aq) G->H I 9. Wash with Water & Brine H->I J 10. Dry (MgSO4) & Concentrate I->J K 11. Purify by Vacuum Distillation J->K

Caption: Step-by-step workflow for the synthesis of 2-phenoxyethanol.

Protocol 2: Purification of Crude Phenoxyethanol by Crystallization

For achieving high purity, particularly for cosmetic or pharmaceutical grades, crystallization can be an effective alternative or supplement to distillation. [14][15] Materials:

  • Crude phenoxyethanol

  • n-Hexane

  • Ethyl acetate

  • 5% Sodium hydroxide aqueous solution

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude industrial phenoxyethanol in a mixed solvent system of ethyl acetate and n-hexane (e.g., a 1:9 volume ratio). [15]2. Alkaline Wash: Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous sodium hydroxide solution. Shake vigorously for 1-2 minutes and then allow the layers to separate. Discard the aqueous layer. This step removes residual acidic impurities like phenol. [14][15]3. Crystallization: Cool the organic layer to between -15 °C and -20 °C with stirring. [15]Maintain this temperature and continue stirring for at least 4 hours to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold n-hexane and dry the purified phenoxyethanol product under vacuum. This method can yield phenoxyethanol with a GC purity of >99.9%. [15]

Protocol 3: Quality Control Analysis by HPLC and GC

Routine analysis is crucial for confirming the purity of the final product and quantifying any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assaying the purity of phenoxyethanol. [16][17]

Parameter Condition Reference
Column C18 (e.g., 150 x 4.6 mm, 5 µm) [17][18]
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v) [18]
Flow Rate 1.0 mL/min [17][18]
Column Temperature 30 °C [17][18]
Detection UV at 270 nm [17][18]

| Sample Prep | Dilute sample in the mobile phase. | [19]|

Gas Chromatography (GC)

GC is well-suited for detecting volatile impurities and can be used for purity assessment.

Parameter Condition Reference
Column Quartz capillary with polyethylene glycol stationary phase (e.g., DB-WAX)[15]
Injector Temp. 250 °C-
Detector Flame Ionization Detector (FID)[20]
Detector Temp. 280 °C-
Oven Program Start at 90 °C, ramp to 220 °C.[15]
Carrier Gas Helium or Nitrogen[20]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • SIELC Technologies. (2018, May 16). 2-Phenoxyethanol. [Link]

  • Pentyl Labs. (n.d.). Phenoxyethanol Assay by HPLC. [Link]

  • DergiPark. (n.d.). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Patsnap. (n.d.). Preparation method of high-purity phenoxyethanol. Eureka. [Link]

  • Istanbul University Press. (2024, April 30). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Phenoxyethanol and Parabens. [Link]

  • Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol.
  • Google Patents. (n.d.).
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

  • Puracy. (2020, April 8). Phenoxyethanol - What It Is and How It's Made. [Link]

  • Reddit. (2024, October 6). Williamson Ether Synthesis question. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). WO2018189385A1 - Methods for manufacturing phenoxyethanol.
  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • RSC Publishing. (n.d.). A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, August 6). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. [Link]

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • PubMed. (n.d.). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Google Patents. (n.d.). US20200199057A1 - Methods for manufacturing phenoxyethanol.
  • PubChem. (n.d.). Phenoxyethanol. [Link]

  • Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Publisso. (n.d.). Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. [Link]

  • vscht.cz. (n.d.). Development of an SPME–GC–MS/MS procedure for the monitoring of 2-phenoxyethanol in anaesthetised fish. [Link]

  • Restek. (n.d.). Phenoxyethanol. EZGC Method Translator. [Link]

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Technical Support Center: Characterization Challenges of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this class of compounds. The inherent flexibility of the ether linkage, coupled with the presence of primary amine and alcohol functionalities, presents a unique set of challenges in structural elucidation and purity assessment. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: Why do my ¹H NMR signals for the ethoxy bridge protons appear broad or complex?

A1: The molecular structure of these analogs contains several rotatable bonds, particularly around the ether linkage and the aminomethyl group. This flexibility can lead to the existence of multiple conformers in solution. If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can result in broadened signals or complex, non-first-order splitting patterns. Lowering the temperature of the NMR experiment can sometimes slow down this interconversion, leading to sharper signals for individual conformers.[1]

Q2: I'm observing significant peak tailing during HPLC analysis of my compound. What is the likely cause?

A2: Peak tailing is a common issue when analyzing basic compounds like primary amines on standard silica-based reversed-phase columns (e.g., C18).[2] The primary amine group can interact with residual acidic silanol groups on the silica surface through strong secondary interactions (ion exchange), causing a portion of the analyte to lag behind the main peak.[2] This results in a characteristic tailing peak shape.[2]

Q3: My mass spectrometry results show a weak or absent molecular ion peak. How can I confirm the mass of my compound?

A3: Aliphatic amines often exhibit weak or undetectable molecular ion peaks in electron ionization mass spectrometry (EI-MS).[3][4] This is due to the propensity for α-cleavage, which is a facile fragmentation pathway for amines.[5][6] The bond between the carbon atoms alpha and beta to the nitrogen atom breaks, leading to a stable, nitrogen-containing cation that often appears as the base peak.[3] To overcome this, consider using soft ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less energetic and more likely to preserve the molecular ion.

Q4: I am struggling to obtain high-quality crystals of my analog for X-ray crystallography. What factors could be hindering crystallization?

A4: The conformational flexibility of your molecule is a significant hurdle for crystallization.[7] For a well-ordered crystal lattice to form, molecules need to adopt a uniform and stable conformation. The presence of multiple low-energy conformers in solution can inhibit this process. Additionally, the presence of both hydrogen bond donors (amine and alcohol) and acceptors (ether oxygen, amine, alcohol) can lead to a variety of intermolecular hydrogen bonding networks, some of which may not be conducive to forming a crystalline solid.[8][9]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad, unresolved signals in the aromatic and aliphatic regions of the ¹H NMR spectrum.

  • Potential Cause 1: Conformational Dynamics. As mentioned in the FAQs, the flexibility of the molecule can lead to exchange broadening. The interconversion of different rotational isomers (rotamers) about the C-O and C-N bonds can average out the signals, leading to a loss of resolution.[1]

  • Step-by-Step Solution:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow the conformational exchange enough to resolve separate signals for each conformer. Conversely, increasing the temperature might coalesce the broad peaks into a single, sharp, averaged signal.

    • Solvent Effects: The choice of solvent can influence the conformational equilibrium.[10] Acquire spectra in different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to see if a particular solvent stabilizes a single conformation, leading to a simpler spectrum.

    • 2D NMR Techniques: Techniques like COSY and HSQC can help to identify coupled proton systems and assign carbons to their attached protons, even in the presence of some broadening. NOESY or ROESY experiments can provide through-space correlations that help to define the predominant solution-state conformation.

  • Potential Cause 2: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

  • Step-by-Step Solution:

    • Sample Purification: Repurify the sample, for instance, by passing it through a small plug of silica gel or by another round of chromatography.

    • Use of a Chelating Agent: Add a small amount of a chelating agent like EDTA to the NMR tube to sequester any paramagnetic metal ions.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing) and inconsistent retention times.

  • Potential Cause 1: Secondary Interactions with Stationary Phase. The basic amine function interacts strongly with acidic silanol groups on the silica surface of the column.[2]

  • Step-by-Step Solution:

    • Mobile Phase Modification:

      • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into your mobile phase. These additives will bind to the active silanol sites and reduce their interaction with your analyte.

      • Control pH: Adjust the mobile phase pH with a buffer. At a low pH (e.g., 2-3), the amine will be fully protonated (R-NH₃⁺), which can sometimes improve peak shape, although it might reduce retention on a C18 column.[2] At a higher pH (e.g., 8-10, if using a pH-stable column), the amine is in its free base form, and interactions with silanols are minimized.

    • Use a Different Column:

      • End-Capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.

      • "Base-Deactivated" Columns: Employ a column specifically designed for the analysis of basic compounds. These columns have a very low concentration of active silanol groups.

  • Potential Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[11]

  • Step-by-Step Solution:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[12]

Mass Spectrometry (MS)

Problem: Difficulty in identifying the molecular ion and interpreting the fragmentation pattern.

  • Potential Cause: Alpha Cleavage and Nitrogen Rule. Primary amines are known to undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[5][6] This results in a resonance-stabilized, nitrogen-containing cation. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6]

  • Step-by-Step Solution and Interpretation:

    • Employ Soft Ionization: Use ESI or CI to increase the likelihood of observing the molecular ion ([M+H]⁺ in positive ion mode).

    • Predict Fragmentation: For a "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" analog, the most likely fragmentation pathways in EI-MS would be:

      • α-Cleavage at the benzylic position: Loss of the phenoxy-ethan-1-ol radical to give a fragment at m/z 30 (CH₂=NH₂⁺). This is often the base peak for primary amines.[3]

      • Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen.

      • Loss of water from the alcohol group.

    • Accurate Mass Measurement: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the molecular ion and its fragments. This allows for the determination of the elemental composition, which can confirm the identity of your compound.

Visualizations and Data

Logical Workflow for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Observe Peak Tailing in HPLC check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent Yes check_interactions Suspect Secondary Interactions with Silanol Groups check_solvent->check_interactions No solution Improved Peak Shape change_solvent->solution add_additive Option 1: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase check_interactions->add_additive adjust_ph Option 2: Adjust Mobile Phase pH (e.g., pH 2-3 or pH 8-10) check_interactions->adjust_ph change_column Option 3: Use Base-Deactivated or End-Capped Column check_interactions->change_column add_additive->solution adjust_ph->solution change_column->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Common Fragmentation Pathways in EI-MS

MS_Fragmentation cluster_0 Major Fragments mol 2-[4-(Aminomethyl)phenoxy]ethan-1-ol [M]⁺ frag1 m/z 30 CH₂=NH₂⁺ (Base Peak) mol:f1->frag1 α-cleavage frag2 [M - H₂O]⁺ mol:f1->frag2 Loss of Water frag3 [M - C₂H₄O]⁺ mol:f1->frag3 Ether Cleavage

Sources

Validation & Comparative

A Comparative Guide to Linker Technologies: Evaluating "2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride" in the Context of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker moiety is a critical determinant of clinical success. It is far more than a simple bridge; the linker dictates the stability, solubility, pharmacokinetic profile, and mechanism of payload release, thereby profoundly influencing both the efficacy and toxicity of the entire construct.[][2][3] This guide provides a comparative analysis of various linker technologies, framed through the lens of a specific, structurally informative molecule: "2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride."

While direct, published experimental data on the performance of "this compound" as a linker is not available in the peer-reviewed literature, its chemical structure provides an excellent archetype for a class of short, hydrophilic, non-cleavable linkers. By dissecting its structural components—a primary amine for conjugation, a phenoxy group for potential rigidity, and a hydroxy-ethyl moiety for hydrophilicity—we can extrapolate its likely performance characteristics and benchmark them against established linker classes.[4] This guide will, therefore, use this molecule as a scaffold for a broader discussion and comparison, providing researchers with the foundational principles and experimental frameworks to select and evaluate linkers for their own therapeutic candidates.

The Archetype: Deconstructing 2-[4-(Aminomethyl)phenoxy]ethan-1-ol

Let us first consider the key structural features of our archetypal linker and the properties they are likely to confer upon a bioconjugate.

  • Non-Cleavable Backbone : The core structure, a phenoxy-ethan-ol linkage, does not contain any obvious sites for enzymatic or pH-mediated cleavage.[][5] This places it firmly in the non-cleavable linker category. The payload attached via such a linker would only be released upon the complete lysosomal degradation of the antibody carrier.[6]

  • Hydrophilicity : The presence of a hydroxyl group and the ether linkage contributes to the molecule's water solubility. This is a crucial feature for mitigating the aggregation often caused by hydrophobic payloads, which can lead to rapid clearance from circulation and reduced efficacy.[2][3]

  • Compact and Semi-Rigid Structure : The phenyl ring introduces a degree of rigidity, which can be advantageous in PROTAC design for maintaining an optimal distance and orientation between the target protein and the E3 ligase.[7] The short ethyl chain provides some flexibility. This semi-rigid nature contrasts with both highly flexible alkyl chains and more constrained cyclic linkers.

Below is a diagram illustrating the basic structure of our archetype.

G cluster_linker 2-[4-(Aminomethyl)phenoxy]ethan-1-ol cluster_properties Inferred Properties Amine H2N-CH2- Phenyl Phenyl Ring Amine->Phenyl Ether -O- Phenyl->Ether Ethanol -CH2-CH2-OH Ether->Ethanol Prop1 Primary Amine: Conjugation Handle Prop2 Phenoxy Group: Rigidity Prop3 Hydroxy-Ethyl: Hydrophilicity

Caption: Structural components and inferred properties of the archetype linker.

Comparative Analysis of Linker Classes

The selection of a linker is a multi-parameter optimization problem. Here, we compare our non-cleavable, hydrophilic archetype against other major linker classes used in ADCs and PROTACs.

Non-Cleavable vs. Cleavable Linkers

The most fundamental choice in linker design is between a stable, non-cleavable linker and a conditionally labile, cleavable one.[]

  • Mechanism of Action :

    • Non-Cleavable (Our Archetype) : Relies on the internalization of the ADC and degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[5] This mechanism is highly dependent on the biology of the target cell.[5]

    • Cleavable : Designed to be cleaved by specific triggers within the tumor microenvironment or inside the cell, such as low pH (hydrazones), high glutathione concentrations (disulfides), or specific enzymes like cathepsins (peptide linkers).[4]

  • Stability and Toxicity :

    • Non-Cleavable : Generally exhibit higher plasma stability, which minimizes premature payload release and reduces systemic toxicity.[][6] A meta-analysis of commercially available ADCs showed that non-cleavable linkers were associated with a significantly lower risk of grade ≥3 adverse events compared to cleavable linkers.[8]

    • Cleavable : Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[9] However, modern designs have improved stability.[10]

  • Bystander Effect :

    • Non-Cleavable : The released payload is typically charged and less membrane-permeable, leading to a minimal "bystander effect" (killing of neighboring antigen-negative tumor cells).[11] This makes them more suitable for hematological malignancies or tumors with homogenous antigen expression.[6]

    • Cleavable : Often release a membrane-permeable payload that can diffuse out of the target cell and kill nearby antigen-negative cells, which is advantageous for treating solid tumors with heterogeneous antigen expression.

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway (Archetype) ADC_C ADC in Circulation Target_C Target Cell (Internalization) ADC_C->Target_C Stable Lysosome_C Lysosome (Cleavage) Target_C->Lysosome_C Payload_C Released Payload Lysosome_C->Payload_C Specific Trigger Bystander Bystander Cell Payload_C->Bystander Bystander Killing ADC_NC ADC in Circulation Target_NC Target Cell (Internalization) ADC_NC->Target_NC Highly Stable Lysosome_NC Lysosome (Antibody Degradation) Target_NC->Lysosome_NC Payload_NC Released Payload- Linker-Amino Acid Lysosome_NC->Payload_NC

Caption: Contrasting mechanisms of action for cleavable and non-cleavable linkers.

Hydrophilic vs. Hydrophobic Linkers

The overall hydrophobicity of the linker-payload combination significantly impacts the physicochemical properties of the bioconjugate.

  • Solubility and Aggregation :

    • Hydrophilic (Our Archetype) : Linkers incorporating hydrophilic moieties like polyethylene glycol (PEG) or, in our case, a hydroxy-ethyl group, can counteract the hydrophobicity of many cytotoxic payloads.[2] This improves aqueous solubility and reduces the tendency for ADCs to aggregate, which is a major cause of poor pharmacokinetics and immunogenicity.

    • Hydrophobic : Linkers composed of long alkyl chains can exacerbate the hydrophobicity of the payload, increasing the risk of aggregation, especially at high drug-to-antibody ratios (DAR).[10]

  • Pharmacokinetics :

    • Hydrophilic : By preventing aggregation and reducing non-specific binding, hydrophilic linkers generally lead to a longer circulation half-life and improved tumor penetration.[2]

    • Hydrophobic : Aggregated ADCs are rapidly cleared from circulation, primarily by the liver, resulting in a shorter half-life and reduced therapeutic window.

Semi-Rigid vs. Flexible/Rigid Linkers (Primarily for PROTACs)

In the context of PROTACs, which induce the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), linker flexibility and length are paramount.[7]

  • Ternary Complex Formation :

    • Semi-Rigid (Our Archetype) : A degree of rigidity, as provided by the phenyl ring, can help pre-organize the two ends of the PROTAC, potentially reducing the entropic penalty of forming the ternary complex.[12] This can lead to more potent degradation.

    • Flexible (e.g., Alkyl or PEG chains) : These are the most common linkers, offering the conformational freedom necessary to achieve a productive ternary complex.[7] However, excessive flexibility can also be detrimental, leading to an unstable complex.[7] Approximately 55% of reported PROTACs utilize PEG linkers, and 30% use alkyl chains.[13]

    • Rigid (e.g., Piperazine, Cycloalkanes) : These linkers heavily restrict conformational freedom. While this can lead to highly potent PROTACs if the optimal conformation is achieved, it can also completely prevent the formation of a productive complex if the geometry is incorrect.[7]

Performance Comparison Summary

The following table summarizes the anticipated performance of our archetype linker in comparison to other common linker classes.

FeatureArchetype: Non-Cleavable, Hydrophilic, Semi-RigidCleavable Linkers (e.g., Val-Cit)Non-Cleavable, Hydrophobic (e.g., SMCC)Flexible Linkers (e.g., PEG)
Plasma Stability HighModerate to HighHighHigh
Payload Release Antibody DegradationSpecific TriggerAntibody DegradationN/A (structural)
Systemic Toxicity Lower[8]Higher[8]LowerN/A (structural)
Bystander Effect LowHighLowN/A (structural)
Solubility GoodCan be poorPoorExcellent
Aggregation Risk LowHighVery HighVery Low
PROTAC Efficacy Potentially HighN/APotentially HighVariable

Key Experimental Protocols

To empirically validate the performance of any new linker, a series of standardized in vitro assays are essential. Below are outlines of two fundamental experimental protocols.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the extent of premature payload release in a biologically relevant matrix.

Objective: To quantify the amount of intact bioconjugate and released free payload over time when incubated in plasma.

Methodology:

  • Preparation: Dilute the test bioconjugate (e.g., an ADC) to a final concentration of 100 µg/mL in fresh human or mouse plasma.

  • Incubation: Incubate the plasma samples in a temperature-controlled environment at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

  • Sample Processing: Immediately quench any reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis:

    • Intact ADC: Analyze the supernatant for the amount of intact ADC using an affinity-capture LC-MS method or ELISA.

    • Free Payload: Analyze the supernatant for the concentration of the released free payload using LC-MS/MS.

  • Data Interpretation: Plot the percentage of intact ADC remaining and the concentration of free payload over time. A stable linker will show minimal degradation of the ADC and minimal accumulation of free payload over the incubation period.

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Objective: To measure the dose-dependent cell-killing activity of an ADC and assess its target specificity.

Methodology:

  • Cell Seeding: Seed both antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC in cell culture medium. Add 100 µL of the diluted ADC to the appropriate wells, ensuring a range of final concentrations (e.g., from 0.01 ng/mL to 1000 ng/mL). Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time depends on the payload's mechanism of action.[14]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[14][15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[15][16]

Expected Outcome: A successful ADC will show a potent (low IC50) effect on antigen-positive cells and a significantly weaker effect (high IC50) on antigen-negative cells, demonstrating target-specific killing.

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugate therapeutics. While no single linker is optimal for all applications, a systematic comparison based on fundamental properties—cleavability, hydrophilicity, and rigidity—provides a rational framework for selection.

A linker based on the "this compound" structure represents a promising, albeit unproven, archetype. Its predicted properties as a non-cleavable, hydrophilic, and semi-rigid linker suggest it could offer high plasma stability and a favorable safety profile due to a minimized bystander effect and low aggregation risk. This would make it a potentially strong candidate for ADCs targeting hematological cancers or for PROTACs where a defined spatial orientation is beneficial. However, its efficacy in solid tumors might be limited by the lack of a bystander effect.

Ultimately, the principles and experimental protocols outlined in this guide provide the necessary tools for researchers to rigorously evaluate this and other novel linker structures, paving the way for the development of safer and more effective targeted therapies.

References

  • National Center for Biotechnology Information (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central. Available at: [Link]

  • Creative Biolabs (n.d.). Determination of ADC Cytotoxicity. Available at: [Link]

  • Springer Nature Experiments (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Available at: [Link]

  • ResearchGate (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in.... Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • ASCO Publications (2022). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Available at: [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. Available at: [Link]

  • Journal of the American Chemical Society (n.d.). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Available at: [Link]

  • David Spring's group (n.d.). Peroxide-cleavable linkers for antibody–drug conjugates. Available at: [Link]

  • ACS Publications (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

  • Veranova (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Available at: [Link]

  • PubMed (n.d.). [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Current ADC Linker Chemistry. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Biological Validation of Novel 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Derivatives as β-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, the phenoxyethanolamine scaffold has been a cornerstone for the development of β-adrenergic receptor antagonists, commonly known as β-blockers.[1][2] This guide provides a comprehensive framework for the validation of the biological activity of a novel series of derivatives based on the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" core structure. We will delve into the critical experimental workflows, from initial in vitro screening to in vivo efficacy models, offering a comparative analysis of their potential as next-generation cardiovascular therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the pharmacological profiles of new chemical entities in this class.

Introduction: The Rationale for Developing Novel Phenoxyethanolamine Derivatives

The sympathetic nervous system, through the action of catecholamines on β-adrenergic receptors, plays a pivotal role in regulating cardiac function.[2] Overstimulation of these receptors is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[3] β-blockers competitively antagonize these receptors, thereby mitigating the detrimental effects of excessive sympathetic stimulation.[2]

The development of new β-blockers aims to improve upon existing therapies by offering enhanced receptor subtype selectivity (β1 vs. β2), intrinsic sympathomimetic activity (ISA), or additional vasodilatory properties.[2] The "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold presents a versatile platform for chemical modification to explore these pharmacological nuances. This guide will outline the essential assays to characterize and compare the biological activity of a hypothetical series of derivatives (Table 1) designed to probe the structure-activity relationships (SAR) of this chemical class.

Table 1: Hypothetical "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" Derivatives for Comparative Analysis

Compound IDR1 (Substitution on Amino Group)R2 (Substitution on Phenoxy Ring)R3 (Substitution on Ethanol Group)
LEAD-001 HHH
DER-002 IsopropylHH
DER-003 tert-ButylHH
DER-004 Isopropyl2-MethylH
DER-005 IsopropylHPhenyl

In Vitro Validation Strategy: From Receptor Binding to Cellular Function

The initial phase of biological validation focuses on characterizing the interaction of the derivatives with their molecular target, the β-adrenergic receptors, and their subsequent functional effects in a controlled cellular environment.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

The foundational step in characterizing any potential β-blocker is to determine its binding affinity (Ki) for the β1 and β2 adrenergic receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing either human β1- or β2-adrenergic receptors.

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Radioligand: Employ a non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, at a concentration near its Kd.

  • Competition: Incubate the membranes with the radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubation and Filtration: Incubate the reaction mixture to equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The selectivity of a compound is determined by the ratio of its Ki values for the β2 and β1 receptors. A higher ratio indicates greater β1 selectivity.

Functional Assays: Assessing Antagonist and Partial Agonist Activity

Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. This involves evaluating the ability of the derivatives to inhibit agonist-induced signaling (antagonism) and their potential to elicit a partial response in the absence of a full agonist (intrinsic sympathomimetic activity or ISA).

β-adrenergic receptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2] Measuring changes in intracellular cAMP levels is a robust method to quantify the functional activity of our derivatives.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a suitable cell line (e.g., CHO or HEK293) stably expressing either β1- or β2-adrenergic receptors.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Antagonist Mode: To determine antagonist potency (pA2), pre-incubate the cells with varying concentrations of the test compound before stimulating with a fixed concentration (e.g., EC80) of a full agonist like isoproterenol.[4]

  • Agonist Mode: To assess for ISA, incubate the cells with increasing concentrations of the test compound alone.

  • cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Mode: Plot the agonist response against the antagonist concentration to determine the IC50, from which the pA2 value can be calculated.

    • Agonist Mode: Plot the cAMP response against the compound concentration to determine the Emax and EC50 for any partial agonist activity. The Emax is expressed as a percentage of the maximal response to isoproterenol.

dot

G cluster_0 In Vitro Validation Workflow Start Start Binding_Assay Radioligand Binding Assay (β1 & β2 Receptors) Start->Binding_Assay Affinity & Selectivity Functional_Assay cAMP Accumulation Assay (Antagonist & Agonist Modes) Binding_Assay->Functional_Assay Functional Potency Data_Analysis Determine Ki, pA2, and Emax Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Selection Select Lead Candidates SAR_Analysis->Lead_Selection

Caption: Workflow for in vitro validation of β-blocker candidates.

Comparative In Vitro Data

The following table presents hypothetical data for our derivative series, illustrating how the results from the in vitro assays can be used for comparative analysis.

Table 2: Hypothetical In Vitro Pharmacological Profile of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" Derivatives

Compound IDβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivity Ratioβ1 pA2β1 ISA (Emax as % of Isoproterenol)
LEAD-001 25.350.627.6< 5%
DER-002 5.1102.520.18.3< 5%
DER-003 8.9350.239.38.115%
DER-004 3.898.726.08.4< 5%
DER-005 12.528.12.27.9< 5%

In Vivo Validation: Assessing Cardiovascular Effects in Animal Models

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their physiological effects and pharmacokinetic properties. Rodent models are commonly used for initial in vivo characterization.[5][6]

Anesthetized Rat Model for Cardiovascular Profiling

The anesthetized rat model allows for the direct measurement of a compound's effects on heart rate, blood pressure, and cardiac contractility.

Experimental Protocol: Cardiovascular Profiling in Anesthetized Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring: Record baseline heart rate and mean arterial pressure.

  • Dose-Response to Agonist: Administer increasing doses of isoproterenol to establish a baseline dose-response curve for its chronotropic (heart rate) and hypotensive effects.

  • Antagonist Administration: Administer the test compound intravenously at various doses.

  • Post-Antagonist Agonist Challenge: Repeat the isoproterenol dose-response curve in the presence of the test compound.

  • Data Analysis: Analyze the rightward shift of the isoproterenol dose-response curve to quantify the β-blocking potency of the test compound. Also, assess the effect of the compound on baseline heart rate and blood pressure to evaluate for ISA.

Conscious Telemetered Animal Models

For a more physiological assessment, conscious, freely moving animal models equipped with telemetry implants are the gold standard. This avoids the confounding effects of anesthesia.

Experimental Protocol: Evaluation in Conscious Telemetered Rats

  • Surgical Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG.

  • Acclimatization: Allow the animals to recover from surgery and acclimatize to the housing conditions.

  • Baseline Recording: Record baseline cardiovascular parameters for a sufficient period.

  • Drug Administration: Administer the test compound (e.g., orally or via osmotic minipump) and monitor the cardiovascular parameters over an extended period.

  • Agonist Challenge: Perform an isoproterenol challenge to assess the degree and duration of β-blockade.

  • Data Analysis: Analyze the changes in baseline heart rate and blood pressure, as well as the attenuation of the isoproterenol response.

dot

G cluster_1 β-Adrenergic Receptor Signaling Cascade Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds and Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Antagonist β-Blocker (Test Compound) Antagonist->Receptor Competitively Inhibits

Caption: Simplified signaling pathway of β-adrenergic receptor activation and antagonism.

Discussion and Future Directions

This guide has outlined a systematic approach to the biological validation of novel "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" derivatives. The combination of in vitro and in vivo assays provides a comprehensive pharmacological profile, enabling a data-driven comparison of new chemical entities.

The structure-activity relationship insights gained from these studies are critical for the rational design of next-generation β-blockers.[7] For example, modifications to the amino substituent can significantly impact β1/β2 selectivity, while substitutions on the phenoxy ring can modulate potency and ancillary properties.

Future studies should also include pharmacokinetic profiling (ADME) and safety pharmacology assessments to fully characterize the drug-like properties of lead candidates. Furthermore, exploring the potential for these derivatives to exhibit biased agonism or to interact with other receptor systems could unveil novel therapeutic opportunities.

By adhering to a rigorous and logical validation cascade, researchers can effectively identify and advance promising new β-adrenergic receptor modulators from this versatile chemical scaffold, with the ultimate goal of developing safer and more effective treatments for cardiovascular diseases.

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A Comparative Spectroscopic Guide to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational to understanding their function and advancing their therapeutic potential. In this guide, we delve into a comparative analysis of the spectroscopic data for "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" and its structurally related analogs. This document provides an in-depth look at the expected and observed data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a framework for the characterization of this important class of compounds.

Introduction

"2-[4-(Aminomethyl)phenoxy]ethan-1-ol" is a molecule of interest due to its combination of a primary amine, a phenoxy ether, and a primary alcohol. These functional groups impart a unique combination of hydrophilicity and lipophilicity, making it and its analogs valuable scaffolds in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of these molecules during synthesis and development. This guide will compare the parent compound with three key analogs, each with a specific structural modification, to highlight the impact of these changes on their spectroscopic signatures.

The Analogs for Comparison:

  • Parent Compound: 2-[4-(Aminomethyl)phenoxy]ethan-1-ol

  • Analog 1: 2-(4-(Aminomethyl)phenyl)ethan-1-ol (Lacks the phenoxy oxygen)

  • Analog 2: 2-(p-tolyloxy)ethan-1-ol (Aminomethyl group is replaced by a methyl group)

  • Analog 3: 4-(Aminomethyl)phenol (The ethan-1-ol side chain is replaced by a hydroxyl group)

Chemical_Structures cluster_parent Parent Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 cluster_analog3 Analog 3 p 2-[4-(Aminomethyl)phenoxy]ethan-1-ol a1 2-(4-(Aminomethyl)phenyl)ethan-1-ol a2 2-(p-tolyloxy)ethan-1-ol a3 4-(Aminomethyl)phenol

Caption: Molecular structures of the parent compound and its analogs.

General Spectroscopic Analysis Workflow

The characterization of these compounds follows a logical and systematic workflow, beginning with sample preparation and culminating in data interpretation and structural confirmation.

Spectroscopic_Workflow cluster_workflow General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq ¹H & ¹³C NMR Acquisition SamplePrep->NMR_Acq IR_Acq IR Spectrum Acquisition SamplePrep->IR_Acq MS_Acq Mass Spectrum Acquisition SamplePrep->MS_Acq Data_Processing Data Processing (Fourier Transform, Baseline Correction) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Data_Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Frequencies, Fragmentation) Data_Processing->Data_Interpretation Structure_Confirmation Structural Confirmation Data_Interpretation->Structure_Confirmation

A Researcher's Guide to In Vitro and In Vivo Studies of Aminophenoxy-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

The journey of a novel therapeutic agent from laboratory bench to patient bedside is a meticulous process, demanding rigorous evaluation at every stage. For researchers investigating the potential of aminophenoxy-based compounds, a critical phase of this journey involves a deep understanding of their biological activity, efficacy, and safety. This guide provides a comprehensive comparison of in vitro and in vivo study designs, offering insights into the experimental choices that underpin a successful drug development program.

Aminophenoxy-based compounds, a class of molecules characterized by a core aminophenol structure linked to a phenoxy group, have garnered significant interest for their diverse pharmacological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] The transition from promising in vitro results to validated in vivo efficacy, however, is a well-recognized hurdle in drug discovery. This guide will dissect the methodologies, interpret the data, and bridge the gap between these two essential research paradigms.

The Foundation: In Vitro Evaluation of Aminophenoxy Compounds

In vitro studies serve as the initial proving ground for aminophenoxy-based compounds, offering a rapid and cost-effective means to assess their biological activity and identify promising lead candidates.[3][4] These assays are typically conducted in a controlled laboratory setting using cell lines or isolated cellular components.

Assessing Cytotoxicity: The MTT Assay

A fundamental in vitro assay for anticancer drug discovery is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]

Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7][9]

  • Compound Treatment: The aminophenoxy-based compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).[7][10]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.[11]

  • Solubilization: The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or a specialized detergent).[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater cytotoxic potential.

In Vitro Data Summary: Aminophenoxy-Based Compounds
CompoundCell LineAssayIC50 (µM)Reference
Phx-3LN229 (Glioblastoma)MTT2.602 (24h), 1.655 (48h)[2][12]
APF-1A549 (Lung Cancer)MTTLow micromolar[13]
Compound 6iHepG2 (Liver Cancer)Cytotoxicity Assay29.46 µg/mL[1]
Compound 9aMCF-7 (Breast Cancer)In Vitro InhibitionNanomolar range[14]

This table illustrates the potent in vitro anticancer activity of various aminophenoxy-based compounds against different cancer cell lines.

The Crucial Transition: In Vivo Validation

While in vitro studies provide valuable initial data, they lack the complexity of a whole biological system.[15] In vivo studies, conducted in living organisms, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile in a more physiologically relevant context.[16][17]

Xenograft Models in Cancer Research

A commonly used in vivo model for anticancer drug testing is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[15][18] This allows researchers to study the effect of a compound on a human tumor in a living system.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow of a typical in vivo xenograft study.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[15]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the aminophenoxy-based compound, typically administered orally or via injection, for a specified duration. A control group receives a vehicle solution.[19]

  • Monitoring: Tumor size and the overall health of the mice are monitored regularly.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised and analyzed.

In Vivo Efficacy Data: Aminophenyl-Based Compound
CompoundCancer ModelDosageOutcomeReference
Compound 9aHuman Mammary Carcinoma (in nude mice)Not specifiedPotent growth inhibition[14]
Thiophenyl thienopyrimidinone derivativesBreast Cancer XenograftNot specifiedSignificant reduction in tumor growth[20]

These in vivo studies confirm the anticancer potential of aminophenoxy-related structures observed in vitro.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug development is to establish an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response.[21][22] A successful IVIVC can reduce the number of in vivo studies required and help in setting meaningful product specifications.[17][23]

For aminophenoxy-based compounds, correlating the in vitro IC50 values with the in vivo tumor growth inhibition can provide valuable insights into the compound's translational potential. However, establishing a strong IVIVC can be challenging due to the complex interplay of factors in a living system that are not captured in vitro.[21]

Understanding the Mechanism of Action

To truly understand the therapeutic potential of aminophenoxy-based compounds, it is crucial to elucidate their mechanism of action. Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or by interfering with critical cellular processes like DNA replication or cell division.[24][25]

Some aminophenoxazinones, a related class of compounds, have been shown to induce apoptosis in cancer cells by activating signaling pathways such as the ERK and JNK pathways.[12] Other mechanisms for related compounds include the inhibition of topoisomerases, enzymes crucial for DNA replication.[24]

Signaling Pathway: Potential Mechanism of Action

Mechanism_of_Action Compound Aminophenoxy Compound Cell Cancer Cell Compound->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Tubulin Tubulin Polymerization Inhibition Cell->Tubulin JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis MitoticArrest Mitotic Arrest Tubulin->MitoticArrest MitoticArrest->Apoptosis

Caption: Potential mechanisms of action for aminophenoxy-based compounds.

Conclusion

The development of novel aminophenoxy-based therapeutics relies on a systematic and logical progression from in vitro screening to in vivo validation. In vitro assays provide a high-throughput platform for identifying promising candidates and elucidating their cellular mechanisms. However, the ultimate test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies are indispensable for evaluating efficacy, safety, and pharmacokinetic properties. By carefully designing and interpreting both in vitro and in vivo experiments, and by striving to establish a meaningful correlation between the two, researchers can significantly enhance the probability of translating a promising aminophenoxy-based compound into a clinically effective drug.

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A Comparative Guide to the Structure-Activity Relationship of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Derivatives as Beta-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the beta-adrenergic system. This document synthesizes established principles of medicinal chemistry with field-proven experimental insights to offer a comprehensive resource for the rational design of potent and selective beta-adrenergic agents.

Introduction: The 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Scaffold - A Privileged Motif for Beta-Adrenergic Modulation

The "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" core structure is a member of the well-established aryloxypropanolamine class of compounds, which forms the backbone of a multitude of clinically significant beta-adrenergic receptor antagonists (beta-blockers).[1] These drugs are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2] The general structure of aryloxypropanolamines consists of an aromatic ring linked via an ether oxygen to a propanolamine side chain.[1] The "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold presents a unique variation with a C2-ethanolamine side chain and a key aminomethyl substituent at the para-position of the phenyl ring. Understanding the SAR of this scaffold is crucial for the design of next-generation beta-blockers with improved selectivity and pharmacological profiles.

Beta-adrenergic receptors (β-ARs) are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. β2-receptors are located in the smooth muscle of the bronchioles and blood vessels, and their activation leads to relaxation. β3-receptors are primarily expressed in adipose tissue and are involved in lipolysis and thermogenesis. The therapeutic utility of beta-blockers is largely dependent on their selectivity for these receptor subtypes.[3]

This guide will dissect the key structural features of the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold and explore how modifications at different positions are likely to influence binding affinity, selectivity, and intrinsic activity at beta-adrenergic receptors.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of aryloxypropanolamine derivatives is exquisitely sensitive to their molecular architecture. The following sections will detail the established SAR principles for this class and apply them to the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold.

The Essential Ethanolamine Side Chain

The ethanolamine moiety, -CH(OH)-CH2-NH-R, is a critical pharmacophore for interaction with beta-adrenergic receptors.[4]

  • The Hydroxyl Group: The secondary hydroxyl group on the ethanolamine chain is essential for high-affinity binding. It is believed to form a crucial hydrogen bond with a conserved aspartate residue in the binding pocket of the receptor. The stereochemistry at this chiral center is paramount, with the (S)-enantiomer typically exhibiting significantly higher potency (up to 100-fold) than the (R)-enantiomer.[5]

  • The Amino Group: The secondary amine is another key interaction point, likely forming an ionic bond with an aspartate residue in the receptor. The nature of the substituent on the nitrogen atom (R) profoundly influences both potency and selectivity.

    • Small, branched alkyl groups , such as isopropyl or tert-butyl, are generally optimal for potent beta-antagonism.[6]

    • Larger, more complex substituents can modulate selectivity. For instance, the attachment of certain arylalkyl groups can enhance β1-selectivity.[4]

The Role of the Aryloxy Moiety

The phenoxy ring and its substituents play a crucial role in determining the affinity and selectivity of the ligand.

  • The Ether Linkage: The ether oxygen atom is a key structural feature of aryloxypropanolamines and contributes to the overall conformation of the molecule, positioning the ethanolamine side chain for optimal receptor interaction.[4]

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are major determinants of selectivity.

    • Para-substitution: In general, para-substituted aryloxypropanolamines tend to exhibit β1-selectivity.[6] The presence of the aminomethyl group at the para-position in our core scaffold is therefore a key feature that can be exploited for designing β1-selective antagonists.

    • Ortho-substitution: Ortho-substituents, particularly those containing a heteroatom, can also influence potency.[4]

    • Meta-substitution: Modifications at the meta-position can also impact activity and selectivity.

The Significance of the Para-Aminomethyl Group

The para-aminomethyl group (-CH2NH2) is a distinguishing feature of the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold. This group can be a key point for derivatization to fine-tune the pharmacological properties of the molecule. Modifications to this primary amine, for example, through acylation or alkylation, could lead to derivatives with altered polarity, hydrogen bonding capacity, and potential for additional interactions within the receptor binding site.

Comparative Analysis with Alternative Beta-Blockers

To contextualize the potential of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" derivatives, it is instructive to compare their core structure with established beta-blockers.

Compound Core Structure Key Structural Features Selectivity
Propranolol NaphthyloxypropanolamineFused aromatic ring systemNon-selective (β1/β2)[7]
Atenolol PhenylpropanolaminePara-acetamido groupβ1-selective[8]
Metoprolol PhenylpropanolaminePara-methoxyethyl groupβ1-selective[8]
Bisoprolol PhenylpropanolaminePara-(2-isopropoxyethoxy)methyl groupHighly β1-selective[5]
2-[4-(Aminomethyl)phenoxy]ethan-1-ol Phenyl-ethanolaminePara-aminomethyl groupPredicted to be β1-selective

The table above highlights that para-substitution with groups capable of hydrogen bonding is a common strategy for achieving β1-selectivity. The aminomethyl group in our scaffold of interest provides a versatile handle for introducing a variety of substituents to optimize potency and selectivity.

Experimental Protocols for Pharmacological Evaluation

The following are detailed, step-by-step methodologies for key experiments to characterize the pharmacological profile of "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" derivatives.

Beta-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for a specific beta-adrenergic receptor subtype.

Principle: This is a competitive binding assay where a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol) competes with the unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human β1 or β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the radioligand (typically at its Kd value).

      • Increasing concentrations of the unlabeled test compound.

      • For non-specific binding control wells, add a high concentration of a known non-selective beta-blocker (e.g., propranolol).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Assay)

This assay measures the ability of a test compound to act as an agonist or antagonist by quantifying the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like beta-adrenergic receptors.

Principle: Gs-coupled receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This assay quantifies cAMP levels, typically using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the desired beta-adrenergic receptor subtype in a 96-well or 384-well plate.

    • Allow the cells to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • For agonist testing:

      • Wash the cells with a serum-free medium.

      • Add increasing concentrations of the test compound to the wells.

    • For antagonist testing:

      • Pre-incubate the cells with increasing concentrations of the test compound.

      • Then, stimulate the cells with a fixed concentration of a known beta-agonist (e.g., isoproterenol) at its EC80 concentration.

    • Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, AlphaScreen). This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP present.

  • Signal Measurement:

    • Read the plate using a plate reader appropriate for the chosen detection technology (e.g., a fluorescence plate reader for HTRF).

  • Data Analysis:

    • For agonist activity, plot the signal against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response against the logarithm of the antagonist concentration to determine the IC50 value, which can then be used to calculate the antagonist's potency (e.g., pA2 value).

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and the experimental workflows.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β-Adrenergic Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binding G_protein Gs Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Accumulation Assay B_Start Start B_Membrane Prepare Cell Membranes B_Start->B_Membrane B_Assay Set up Competitive Binding Assay B_Membrane->B_Assay B_Incubate Incubate to Equilibrium B_Assay->B_Incubate B_Filter Filter and Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Analyze Data (IC50, Ki) B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Cells Plate Cells F_Start->F_Cells F_Treat Treat with Compounds F_Cells->F_Treat F_Incubate Incubate F_Treat->F_Incubate F_Lyse Lyse Cells F_Incubate->F_Lyse F_Detect Detect cAMP F_Lyse->F_Detect F_Analyze Analyze Data (EC50/IC50) F_Detect->F_Analyze F_End End F_Analyze->F_End

Caption: Experimental Workflows for Pharmacological Characterization.

Conclusion and Future Directions

The "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold represents a promising starting point for the development of novel beta-adrenergic receptor modulators. By leveraging the established structure-activity relationships of aryloxypropanolamines, medicinal chemists can rationally design derivatives with enhanced potency and selectivity. The para-aminomethyl group, in particular, offers a versatile handle for chemical modification. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of derivatives with modifications at the aminomethyl group, the ethanolamine side chain, and the aromatic ring. Such studies, guided by the principles and experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

References

  • Manallack, D. T., et al. (2013). The Significance of Drug-Receptor Kinetics for GPCRs. Current Opinion in Pharmacology, 13(5), 713-720. [Link]

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  • Kattimani, M., & Acharya, V. (2014). Beta blockers: A review on classification and synthesis. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 453-470.
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  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]ethan-1-ol. Retrieved from [Link]

  • Sir James Black and the discovery of beta-blockers. (2010). Texas Heart Institute Journal, 37(4), 411. [Link]

  • Bio-protocol. (2016). β-Adrenergic receptor density and internalization assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Wikipedia. (2023). Discovery and development of beta-blockers. Retrieved from [Link]

  • Fiskaa, T., et al. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [Link]

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A Researcher's Guide to Enzyme Inhibition by Phenoxy Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of enzyme inhibition by phenoxy compounds. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply the principles of enzyme kinetics to this versatile class of molecules. We will move beyond simple protocols to explain the underlying rationale of experimental design, ensuring that your assays are not only technically sound but also interpretable and self-validating. Our focus is on fostering a deep understanding of how to compare inhibitors, determine their mechanisms, and generate high-quality, reliable data.

Section 1: The Landscape of Phenoxy Compounds as Enzyme Inhibitors

Phenoxy compounds, characterized by a phenyl ring bonded to an oxygen atom, represent a vast and structurally diverse class of molecules. This scaffold is prevalent in numerous natural products and synthetic molecules, many of which exhibit significant biological activities. Their ability to interact with enzyme active sites through various non-covalent forces makes them a rich source for the discovery of new therapeutic agents. Enzymes are prime targets for drug design, and by inhibiting their activity, we can modulate biochemical pathways implicated in a wide range of diseases.[1][2]

This guide will focus on a comparative analysis of phenoxy compounds against two key enzymes:

  • α-Glucosidase: A crucial enzyme in carbohydrate metabolism located in the small intestine.[3][4] Its inhibition is a key strategy for managing postprandial hyperglycemia in type 2 diabetes by delaying glucose absorption.[3][5][6]

  • Tyrosinase: A copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[7][8] Its inhibitors are of great interest in the cosmetic and pharmaceutical industries as skin-lightening agents to treat hyperpigmentation disorders.[9][10]

Section 2: Foundational Principles of Enzyme Inhibition Kinetics

Before comparing inhibitors, a firm grasp of enzyme kinetics is essential. The inhibitory potency of a compound is typically quantified by its IC50 value —the concentration required to inhibit 50% of the enzyme's activity. While useful for initial screening, the IC50 value is assay-dependent. A more robust parameter is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex.

The mechanism of inhibition describes how an inhibitor interacts with an enzyme. Understanding this is critical for drug development. Reversible inhibitors, which bind non-covalently, are classified into three primary types: Competitive, Non-competitive, and Uncompetitive.[4] These can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[11][12][13]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). On a Lineweaver-Burk plot, the lines intersect at the y-axis.[12][13]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not affect the Km. The Lineweaver-Burk plots show lines intersecting on the x-axis.[12][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km. The Lineweaver-Burk plot shows parallel lines.[12]

G

Section 3: Comparative Analysis of Phenoxy Compound Inhibitors

α-Glucosidase Inhibition

Acarbose is a standard drug used as an α-glucosidase inhibitor, but it is associated with adverse gastrointestinal effects.[3] This has driven the search for new, more tolerable inhibitors. Phenoxy compounds, particularly those derived from natural sources like olive oil or synthetic scaffolds like isatins, have shown significant promise.[1][5][14][15]

Table 1: Comparison of α-Glucosidase Inhibitory Activity of Various Phenoxy Compounds

Compound ClassSpecific Compound ExampleSource Organism/SynthesisIC50 (µM)Reference Standard (Acarbose) IC50 (µM)Reference
Phenolic Alcohols3,4-DHPEA (Hydroxytyrosol)Olea europaea (Olive)Moderate Activity281.9[15]
Secoiridoids3,4-DHPEA-EDAOlea europaea (Olive)184 (for extract)~750[1][5]
Phenoxy Pendant Isatins5-chloro-1-(2-phenoxyethyl)isatinSynthetic5.32 ± 0.17873.34 ± 1.67[3][14][16]
Phenoxy-biscoumarin-acetamideCompound 7f Synthetic41.73 ± 0.38750.0 ± 10.0[17]

Analysis and Field Insights:

  • Structure-Activity Relationship (SAR): The data reveals that synthetic phenoxy compounds can be extraordinarily potent. For the phenoxy pendant isatins, the position and nature of substituents on both the isatin and phenoxy rings dramatically influence activity, with IC50 values spanning from 5.32 to 150.13 µM.[3][14][16] This highlights a key principle in drug development: the core scaffold provides a platform for fine-tuning potency through medicinal chemistry. Similarly, for phenolic compounds from olive oil, secoiridoid derivatives tend to be more active than simple phenolic alcohols, suggesting the complexity of the side chain is crucial for enzyme interaction.[1]

  • Mechanism of Action: Kinetic studies on the highly potent phenoxy-biscoumarin-acetamide hybrid 7f revealed it to be a competitive inhibitor of α-glucosidase.[17] This implies it directly competes with the natural carbohydrate substrate for binding at the enzyme's active site. This is a desirable mechanism as its efficacy can be modulated by substrate concentration.

Tyrosinase Inhibition

Tyrosinase inhibitors are sought after for cosmetic and therapeutic applications to manage hyperpigmentation. Kojic acid is a common benchmark inhibitor.[7] Phenolic compounds, especially flavonoids like chalcones and flavanones which contain phenoxy-like substructures, are potent tyrosinase inhibitors.[7][8]

Table 2: Comparison of Tyrosinase Inhibitory Activity of Phenolic Compounds

Compound ClassSpecific Compound ExampleSource Organism/SynthesisIC50 (µM) (monophenolase)Reference Standard (Kojic Acid) IC50 (µM)Reference
ChalconesIsoliquiritigenin (ILC)Glycyrrhiza speciesPotent~16-18[18]
ChalconesPrenylated Chalcone (28 )Sophora flavescensHighly Potent (~0.5 µM)~17 µM (34-fold less active)[10]
Flavanones6-PrenylnaringeninHumulus lupulus38.1Not directly compared[7]
FlavanonesIsoxanthohumolHumulus lupulus77.4Not directly compared[7]

Analysis and Field Insights:

  • Structure-Activity Relationship (SAR): For chalcones, the position of hydroxyl groups on the aromatic rings is a critical determinant of inhibitory efficacy, more so than the total number of hydroxyls.[18] A 4-substituted B-ring is particularly favored.[18] The addition of a prenyl group, as seen in compound 28 , can dramatically increase potency, suggesting that enhanced lipophilicity and specific hydrophobic interactions within the active site are beneficial.[10]

  • Mechanism of Action: Kinetic analyses have shown that different but closely related phenoxy compounds can exhibit distinct inhibition mechanisms. Chalcones frequently act as competitive inhibitors.[7] In contrast, flavanones isolated from Humulus lupulus displayed mixed-type inhibition against the monophenolase activity of tyrosinase and non-competitive inhibition against its diphenolase activity.[7] This demonstrates the nuanced interactions that can occur and underscores the importance of performing detailed kinetic studies for each promising compound.

Section 4: Validated Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Here, we provide detailed, self-validating protocols for assessing the inhibition of α-glucosidase and tyrosinase.

Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is adapted from standard, widely-used methodologies and is designed for a 96-well microplate format.[4][19][20] The principle involves the enzyme α-glucosidase hydrolyzing the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

G

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Test compounds (phenoxy inhibitors)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate and microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a 2 U/mL solution of α-glucosidase in phosphate buffer. Rationale: This concentration should provide a robust signal within the linear range of the assay.

    • Substrate Solution: Prepare a 1 mM solution of pNPG in phosphate buffer. Prepare this fresh. Rationale: Fresh preparation minimizes spontaneous hydrolysis of the substrate.

    • Inhibitor Solutions: Prepare a stock solution of each test compound and acarbose in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-induced enzyme inhibition.

  • Assay Procedure:

    • Set up the 96-well plate with the following wells in triplicate:

      • Test Wells: 20 µL of test compound dilution.

      • Positive Control Wells: 20 µL of acarbose dilution.

      • Enzyme Control (100% Activity): 20 µL of vehicle (buffer with the same DMSO concentration as test wells).

      • Blank Wells (Substrate Blank): 20 µL of vehicle.

    • To all wells except the Blank, add 20 µL of the α-glucosidase enzyme solution. To the Blank wells, add 20 µL of phosphate buffer.

    • Gently mix and pre-incubate the plate at 37°C for 5 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for time-dependent inhibitors.

    • Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells. Rationale: The high pH denatures the enzyme, stopping the reaction, and ensures the p-nitrophenol product is in its yellow phenolate form.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank absorbance from all other readings.

    • Calculate the percentage of inhibition using the following formula:[4][20] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the enzyme control and Abs_sample is the absorbance of the test well.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Determining the Mode of Inhibition

To determine the mechanism (competitive, non-competitive, etc.), the assay is repeated by varying the concentration of the substrate (pNPG) at several fixed concentrations of the inhibitor.

  • Perform the α-glucosidase assay as described above.

  • Use a range of pNPG concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).

  • For each substrate concentration, measure the initial reaction velocity (rate of absorbance change per minute) in the absence of inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., concentrations near the IC50 and 2x IC50).

  • Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[pNPG]).

  • Analyze the resulting plot:

    • Lines intersecting on the y-axis indicate competitive inhibition.[13][21]

    • Lines intersecting on the x-axis indicate non-competitive inhibition.[13][22]

    • Parallel lines indicate uncompetitive inhibition.[11][22]

G

Section 5: Conclusion and Future Perspectives

The diverse chemical space of phenoxy compounds offers a fertile ground for the discovery of potent and selective enzyme inhibitors. As demonstrated with α-glucosidase and tyrosinase, both natural and synthetic phenoxy derivatives can exhibit inhibitory activities far exceeding those of standard reference compounds. A thorough comparative analysis, however, requires more than just IC50 values. A deep dive into structure-activity relationships and the specific mechanism of inhibition provides invaluable insights for rational drug design and optimization.

The protocols and analytical frameworks presented in this guide are designed to be robust and universally applicable. By adhering to these principles of scientific integrity—explaining causality, using appropriate controls, and performing detailed kinetic analysis—researchers can confidently characterize and compare novel inhibitors, paving the way for the next generation of therapeutics and cosmeceuticals.

References

  • Mehreen, S., Zia, M., Khan, A., et al. (2022). Phenoxy pendant isatins as potent α-glucosidase inhibitors: reciprocal carbonyl⋯carbonyl interactions, antiparallel π⋯π stacking driven solid state self-assembly and biological evaluation. RSC Advances, 12(33), 20919-20928. [Link]

  • Mehreen, S., Zia, M., Khan, A., et al. (2022). Phenoxy pendant isatins as potent α-glucosidase inhibitors: reciprocal carbonyl⋯carbonyl interactions, antiparallel π⋯π stacking driven solid state self-assembly and biological evaluation. PubMed Central. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (n.d.). Identification of Enzyme Inhibition. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]

  • MCAT Pro. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Pro. [Link]

  • Toxqui, M., et al. (2024). Synergistic inhibition of α-glucosidase and α-amylase by phenolic compounds isolated from olive oil by-products. PubMed. [Link]

  • Claasen, H., et al. (2025). Structure-effect relationship of phenolic compounds on α-amylase inhibition studied by isothermal titration calorimetry. PubMed Central. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Mehreen, S., Zia, M., Khan, A., et al. (2022). Phenoxy pendant isatins as potent α-glucosidase inhibitors: reciprocal carbonyl⋯carbonyl interactions, antiparallel π⋯π stacking driven solid state self-assembly and biological evaluation. PubMed. [Link]

  • Guerrero, L., et al. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. PubMed. [Link]

  • Guerrero, L., et al. (2013). Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships. Journal of Agricultural and Food Chemistry. [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Farag, M. A., et al. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. National Institutes of Health. [Link]

  • Nerya, O., et al. (2004). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. PubMed. [Link]

  • Aryal, S. (2022). Lineweaver-Burk Plot. Microbe Notes. [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • Loizzo, M. R., et al. (2011). Inhibitory activity of phenolic compounds from extra virgin olive oils on the enzymes involved in diabetes, obesity and hypertension. BIA. [Link]

  • ResearchGate. (n.d.). Recent Developments on Tyrosinase Inhibitors based on the Chalcone and Aurone Scaffolds. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2021). Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Inhibitory activity of phenolic compounds from extra virgin olive oils on the enzymes involved in diabetes, obesity and hypertension. ResearchGate. [Link]

  • ResearchGate. (n.d.). Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-Effect Relationship of Phenolic Compounds on α-Amylase Inhibition Studied by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • Farag, M. A., et al. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. PubMed. [Link]

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  • ResearchGate. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]

  • Jaiswal, N., et al. (2022). In Silico Approaches to Identify Polyphenol Compounds as α-Glucosidase and α-Amylase Inhibitors against Type-II Diabetes. MDPI. [Link]

  • Nimc. (2026). Alpha-Glucosidase Inhibition Assay: A Deep Dive. Nimc. [Link]

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Performance Benchmark: 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the judicious selection of chemical building blocks is paramount to the success of a therapeutic candidate. Among these, linker molecules, which bridge the target-binding and E3 ligase-recruiting moieties in Proteolysis Targeting Chimeras (PROTACs), play a pivotal role in dictating the overall efficacy and druggability of the molecule. This guide provides a comprehensive performance benchmark of materials based on the "2-[4-(Aminomethyl)phenoxy]ethan-1-ol" scaffold, a versatile linker constituent. We will objectively compare its performance against common alternatives, namely polyethylene glycol (PEG) and alkyl chains, supported by established experimental data and protocols.

Introduction to 2-[4-(Aminomethyl)phenoxy]ethan-1-ol in Drug Design

The 2-[4-(Aminomethyl)phenoxy]ethan-1-ol moiety offers a unique combination of structural features: a rigid phenoxy group that can provide defined spatial orientation, a flexible ethanol chain that can modulate solubility and spacing, and a reactive aminomethyl group for convenient conjugation. These attributes make it an attractive component for constructing linkers in complex molecules like PROTACs, where precise control over geometry and physicochemical properties is critical for inducing a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]

Key Performance Metrics for Linker Scaffolds

The success of a linker in a drug candidate is determined by a confluence of factors that impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety. The following sections will delve into the critical performance metrics and compare 2-[4-(Aminomethyl)phenoxy]ethan-1-ol-based linkers with PEG and alkyl chain alternatives.

Physicochemical Properties: The Foundation of Druggability

A molecule's fundamental physical and chemical characteristics govern its behavior in biological systems. Key parameters include solubility and lipophilicity.

Table 1: Comparison of Predicted Physicochemical Properties

Property2-[4-(Aminomethyl)phenoxy]ethan-1-olRepresentative PEG Linker (n=3)Representative Alkyl Linker (n=6)
Molecular Weight ( g/mol )167.20[3]~192~114
XLogP30.1[3]Varies (hydrophilic)Varies (lipophilic)
Hydrogen Bond Donors2[3]10
Hydrogen Bond Acceptors3[3]40

Note: Values for PEG and alkyl linkers are illustrative and vary with chain length.

The 2-[4-(Aminomethyl)phenoxy]ethan-1-ol scaffold presents a balanced profile with moderate polarity, suggesting a favorable starting point for achieving a balance between aqueous solubility and cell permeability.

Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[4]

Permeability: The Gateway to Cellular Targets

For intracellular targets, the ability of a molecule to traverse the cell membrane is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive diffusion.

Recent studies have shown that in PROTACs, linkers with some degree of rigidity and the ability to form intramolecular hydrogen bonds can adopt "chameleon-like" conformations that shield polar groups in a lipophilic environment, thereby enhancing permeability.[7] The phenoxy group in the 2-[4-(Aminomethyl)phenoxy]ethan-1-ol scaffold could contribute to such conformational pre-organization. In a direct comparison, alkyl-linked degraders have been shown to outperform PEGylated analogues in PAMPA assays when lipophilicity is matched.[8] This is attributed to the reduced polar surface area and more compact shape of alkyl chains.[8]

Metabolic Stability: Ensuring Sufficient Exposure

The susceptibility of a compound to metabolism by enzymes, primarily in the liver, determines its half-life and overall exposure in the body.[9] In vitro assays using human liver microsomes are a standard method for assessing metabolic stability.[10]

The ether linkage in the 2-[4-(Aminomethyl)phenoxy]ethan-1-ol scaffold is generally considered more metabolically stable than ester bonds, which are also sometimes used in linkers. However, ether linkages can be subject to O-dealkylation.[4] Alkyl chains are typically considered metabolically robust.[5] PEG linkers can be susceptible to metabolism, although this is highly dependent on the specific context of the molecule.[5]

In Vitro Safety Profile: Early Indication of Potential Liabilities

Early assessment of potential toxicity is crucial to de-risk drug candidates. Publicly available safety data for 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride indicates that it is harmful if swallowed and can cause skin and eye irritation.[11] This highlights the importance of thorough toxicological evaluation of any new chemical entity. Standard in vitro toxicology assays include cytotoxicity, genotoxicity, and specific organ toxicity assessments.

Experimental Protocols for Performance Benchmarking

To enable a direct and objective comparison, the following standardized protocols are recommended for evaluating the performance of materials based on 2-[4-(Aminomethyl)phenoxy]ethan-1-ol and its alternatives.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound, dissolved in a buffer at a relevant pH (e.g., 7.4), is added to the donor wells of the filter plate.

  • Acceptor Compartment: The filter plate is placed on a 96-well acceptor plate containing buffer.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The effective permeability (Pe) is then calculated.

Metabolic Stability in Human Liver Microsomes
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and phosphate buffer (pH 7.4).[12]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation of Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[12]

Visualization of Key Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Benchmarking Workflow

Benchmarking_Workflow cluster_synthesis Material Synthesis cluster_assays Performance Assays cluster_analysis Data Analysis & Comparison A 2-[4-(Aminomethyl)phenoxy] ethan-1-ol Derivative Solubility Solubility A->Solubility Permeability Permeability (PAMPA) A->Permeability Metabolism Metabolic Stability A->Metabolism Toxicity In Vitro Toxicity A->Toxicity B PEG Linker Derivative B->Solubility B->Permeability B->Metabolism B->Toxicity C Alkyl Linker Derivative C->Solubility C->Permeability C->Metabolism C->Toxicity Data Quantitative Data Solubility->Data Permeability->Data Metabolism->Data Toxicity->Data Comparison Comparative Analysis Data->Comparison Selection Lead Candidate Selection Comparison->Selection

Caption: Workflow for benchmarking linker performance.

Conclusion and Future Directions

The 2-[4-(Aminomethyl)phenoxy]ethan-1-ol scaffold presents a promising and versatile building block for the construction of linkers in complex drug molecules. Its balanced physicochemical properties suggest the potential for favorable solubility and permeability profiles. However, a comprehensive understanding of its performance necessitates direct, head-to-head experimental comparisons with established linker technologies like PEG and alkyl chains.

The experimental protocols outlined in this guide provide a framework for generating the critical data required for an objective assessment. Future research should focus on synthesizing and evaluating a series of PROTACs and other drug conjugates incorporating the 2-[4-(Aminomethyl)phenoxy]ethan-1-ol moiety and its derivatives. This will enable the generation of a robust dataset to populate the comparative tables and definitively establish its position in the medicinal chemist's toolbox for rational drug design. Such empirical data is indispensable for moving beyond theoretical advantages and making data-driven decisions in the selection of optimal linkers for the next generation of therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. The integrity of our research and the safety of our laboratories and environment depend on a deep understanding of the entire lifecycle of the chemicals we use, from procurement to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride (CAS No. 1221725-65-0). Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical properties necessitate its classification as hazardous waste.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2] It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A).[1][2] Furthermore, it may cause respiratory irritation.[1] These classifications are the primary drivers for the stringent disposal protocols outlined below. Treating this compound as standard laboratory or municipal waste is not an option, as it poses a direct risk to personnel and ecosystems.

Hazard Classification GHS Category Potential Effects Primary Reference(s)
Acute Toxicity, OralCategory 4Harmful if ingested[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious, potentially damaging, eye irritation[1][2]
Specific target organ toxicityCategory 3May cause respiratory tract irritation[1]

The molecular structure, containing an aromatic ring, an amine group, and a chlorine salt, suggests that its degradation products could be environmentally persistent and harmful. Phenolic compounds and their derivatives are known environmental contaminants that can be toxic to aquatic life and may bioaccumulate.[3][4][5] Therefore, the core principle of our disposal strategy is containment and controlled destruction .

The Cardinal Rule: Prohibit Sink and Trash Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[6]

  • Aquatic Toxicity: As a hydrochloride salt, this compound is water-soluble. Disposing of it down the drain introduces it directly into the wastewater system. Wastewater treatment plants, which primarily rely on biological processes, are not designed to degrade complex synthetic organic molecules.[7] This can lead to the contamination of local waterways, posing a threat to aquatic ecosystems.[8]

  • Chemical Reactivity: The amine functional group can react with other chemicals in the drain system, potentially generating toxic byproducts. Furthermore, as a hydrochloride salt, it is mildly acidic and can contribute to the corrosion of plumbing infrastructure and react unpredictably with other waste streams.

  • Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Improper disposal constitutes a violation of these regulations and can lead to significant penalties.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system of safety and compliance for the disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[11] Do not mix with other solid wastes unless you have confirmed compatibility.

  • Liquid Waste: Collect aqueous and solvent-based solutions in a separate, dedicated liquid waste container. The container must be chemically compatible (HDPE, glass, or other approved material) and feature a secure, vapor-tight lid.[12]

  • Avoid Incompatibilities: Do not mix this waste stream with strong oxidizing agents, strong bases, or reactive metals.[11][13] Mixing acids and bases can generate heat, while reactions with oxidizers can be violent. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.

Step 2: Container Management and Labeling
  • Proper Labeling is Critical: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate concentrations (e.g., "in Methanol, ~5 mg/mL").

    • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[12][14] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent spills during handling and transport.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Segregated Storage: Store the waste container away from incompatible materials. Specifically, keep amine hydrochloride salts segregated from strong bases and oxidizing agents.[11]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12][14]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most appropriate disposal method, typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like HCl and NOx, will be determined by the facility.[15][16]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination cluster_2 Final Disposition Start Waste Generated (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container Correctly ('Hazardous Waste', Contents, Date) Segregate->Label Store Store in SAA with Secondary Containment Label->Store CheckFull Container Full or Storage Limit Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Pickup EHS Collects Waste ContactEHS->Pickup Transport Transport to Licensed Hazardous Waste Facility Pickup->Transport Dispose Final Disposal (e.g., High-Temp Incineration) Transport->Dispose

Caption: Decision workflow for the safe disposal of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol HCl.

Decontamination and Spill Procedures

  • Empty Container Decontamination: An empty container that held this compound must still be managed carefully. Triple rinse the container with a suitable solvent (e.g., water or ethanol).[14] The rinseate must be collected and disposed of as hazardous liquid waste.[14] After triple rinsing, deface the original label, and the container may be disposed of as regular trash or recycled, pending institutional policy.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. For a small solid spill, carefully sweep the material into a container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). All cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our shared environment, and ensure the integrity of your vital research.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
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Personal protective equipment for handling 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-[4-(Aminomethyl)phenoxy]ethan-1-ol Hydrochloride

Welcome to your comprehensive guide on the safe handling of this compound (CAS No. 1221725-65-0). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, experience-driven guidance to ensure your well-being and the integrity of your research when working with this compound. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Understanding the Risks: A Proactive Approach to Safety

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

Some sources also indicate that it may be toxic if swallowed and can cause an allergic skin reaction[3]. These classifications underscore the importance of a robust personal protective equipment (PPE) strategy and meticulous handling procedures.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your first and most critical lines of defense. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. Why: Direct skin contact can cause irritation[1][2].
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Standard: ANSI Z87.1-compliant eye protection. Why: This compound can cause serious eye irritation[1][2]. Goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apron.Material: A lab coat made of a non-porous material is essential to prevent contamination of personal clothing. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat. Why: To prevent skin contact and contamination of personal clothing[4].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.When to use: A respirator is necessary when working with the solid compound outside of a fume hood, if there is a potential for aerosol generation, or if ventilation is inadequate. Why: The compound may cause respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is paramount to minimizing exposure and ensuring reproducible results.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[5].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[4].

  • Pre-use Inspection: Before handling the compound, visually inspect your PPE for any defects.

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[4].

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential exposure[4][5].

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling the compound, even if you were wearing gloves[3][4].

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[3][4].

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention[4][6].

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[4][6].

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].

  • Ingestion: If the individual is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention[6].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential component of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Disposal Method: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a licensed chemical incinerator equipped with an afterburner and scrubber[4].

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in general waste or allowed to enter soil, surface water, or drains[4].

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol prep_start Start: Receive Handling Request risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection ventilation_check Verify Fume Hood/Ventilation is Operational ppe_selection->ventilation_check emergency_prep Confirm Location of Eyewash/Safety Shower ventilation_check->emergency_prep weighing Weigh Solid in Ventilated Enclosure emergency_prep->weighing dissolving Prepare Solution in Fume Hood weighing->dissolving handling_ops Perform Experimental Procedures dissolving->handling_ops storage Store in Tightly Sealed Container handling_ops->storage exposure_event Exposure Event Occurs handling_ops->exposure_event Potential Exposure decontamination Decontaminate Work Area storage->decontamination ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash waste_disposal Dispose of Chemical Waste per Protocol hand_wash->waste_disposal end End: Procedure Complete waste_disposal->end first_aid Administer Immediate First Aid exposure_event->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report_incident Report Incident to Safety Officer seek_medical->report_incident

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.